molecular formula C21H19Cl4N6Ru B1673759 KP1019 CAS No. 124875-20-3

KP1019

货号: B1673759
CAS 编号: 124875-20-3
分子量: 598.3 g/mol
InChI 键: PJXASRBEMZORRI-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KP1019 is now discontinued.

属性

CAS 编号

124875-20-3

分子式

C21H19Cl4N6Ru

分子量

598.3 g/mol

IUPAC 名称

bis(1H-indazole);1H-indazol-2-ium;ruthenium(3+);tetrachloride

InChI

InChI=1S/3C7H6N2.4ClH.Ru/c3*1-2-4-7-6(3-1)5-8-9-7;;;;;/h3*1-5H,(H,8,9);4*1H;/q;;;;;;;+3/p-3

InChI 键

PJXASRBEMZORRI-UHFFFAOYSA-K

手性 SMILES

C1=CC=C2C(=C1)C=N[NH2+]2.C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.Cl[Ru](Cl)(Cl)Cl

规范 SMILES

C1=CC=C2C(=C1)C=N[NH2+]2.C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.Cl[Ru](Cl)(Cl)Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

KP1019;  KP 1019;  KP1019;  FFC14A;  indazolium trans-tetrachlorobis(1H-indazole)ruthenate-(III).

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Anticancer Drug Candidate KP1019 (Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of KP1019, a ruthenium-based anticancer compound that has undergone Phase I clinical trials. It details the compound's chemical structure, mechanism of action, relevant quantitative data from preclinical and clinical studies, and detailed experimental protocols for its synthesis and evaluation.

Core Chemical and Physical Properties

This compound, also known as FFC14A, is a ruthenium(III) coordination complex. Its chemical structure and properties are fundamental to its biological activity.

Chemical Structure

The IUPAC name for this compound is indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] . The compound consists of a central ruthenium(III) ion in an octahedral geometry.[1] The coordination sphere is defined by four chloride ligands in the equatorial plane and two trans-coordinating N-donor indazole ligands in the axial positions.[1] Due to its low aqueous solubility, it is often prepared as its sodium salt, KP1339 (or BOLD-100), to improve bioavailability for intravenous administration.[1]

PropertyDataReference
IUPAC Name trans-[Tetrachlorobis(1H-indazole)ruthenate(III)][1]
Molecular Formula C₂₁H₁₉Cl₄N₆Ru[1]
Molar Mass 598.29 g·mol⁻¹[1]
CAS Number 124875-20-3[1]
Synonyms FFC14A, NSC-666158

Quantitative Biological and Clinical Data

The following tables summarize key quantitative data regarding the cytotoxicity and pharmacokinetics of this compound.

In Vitro Cytotoxicity

This compound demonstrates moderate cytotoxicity against a range of human cancer cell lines, particularly those of colorectal origin.[2] Its activity is often compared to its more soluble sodium salt, KP1339.

Cell LineCancer TypeIC₅₀ (µM) for this compound (72h)IC₅₀ (µM) for KP1339 (72h)Reference
HCT116 Colon Carcinoma82.6108.9[3]
SW480 Colon Carcinoma95.0165.0[2][3]
HT29 Colon Carcinoma30-95 (range)-[2]
P31 Mesothelioma162.1188.7[3]
P31/cis Cisplatin-Resistant Mesothelioma164.7196.3[3]
KB-3-1 Cervical Carcinoma85.0117.6[3]
Hep3B Hepatocellular Carcinoma33.781.3

Note: IC₅₀ values can vary based on experimental conditions, such as serum concentration in the culture medium.[4]

Phase I Clinical Trial Pharmacokinetics

A Phase I dose-escalation study was conducted on patients with advanced solid tumors, providing key pharmacokinetic parameters.

ParameterDescriptionValue/ObservationReference
Dose Range Escalating doses administered intravenously twice weekly for 3 weeks.25 - 600 mg[5][6]
Volume of Distribution The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Small[5][6]
Clearance The rate at which the active drug is removed from the body.Low[5][6]
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by one-half.Long (approx. 69–284 h)[7]
Dose Proportionality The relationship between the dose administered and the measured drug concentration.Area under the curve (AUC) values increased proportionally with dose, indicating linear pharmacokinetics.[5]
Toxicity Adverse effects observed at the tested doses.No dose-limiting toxicity occurred.[5][6]
Clinical Outcome Efficacy observed in evaluable patients.Disease stabilization for 8-10 weeks in five out of six patients.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays used to characterize its anticancer effects.

Synthesis of this compound

This protocol describes the laboratory synthesis of indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)].[1]

Materials:

  • Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Indazole

  • Standard reflux and filtration apparatus

  • UV-visible spectrophotometer and elemental analyzer for purity evaluation

Procedure:

  • Dissolve RuCl₃·3H₂O in a solution of ethanol and hydrochloric acid.

  • Heat the mixture to reflux. After the reflux period, remove the ethanol, typically by rotary evaporation, to yield a concentrated solution.

  • Add an excess of indazole to the resulting solution.

  • Heat the reaction mixture to 70°C and allow it to react.

  • Upon cooling, a solid precipitate of this compound will form.

  • Collect the resulting solid by vacuum filtration and wash with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials.

  • Dry the final product under vacuum.

  • Evaluate the purity of the synthesized this compound using methods such as UV-visible spectroscopy and elemental analysis to confirm the correct composition and structure.[1]

Protocol for Apoptosis Assay via Annexin V/Propidium Iodide Staining

This protocol is designed to quantify this compound-induced apoptosis in cancer cell lines (e.g., SW480, HT29) using flow cytometry.[2][8][9]

Materials:

  • Cancer cell line of interest (e.g., SW480)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed SW480 cells into 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of analysis. Allow cells to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 50 µM, 100 µM, 150 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium from each well, which contains floating (potentially apoptotic or necrotic) cells.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with serum-containing medium.

    • Combine the detached cells with the corresponding supernatant collected in the previous step.

  • Staining:

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer immediately after incubation.

    • Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

    • Quantify the cell populations:

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

Protocol for Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution following this compound treatment, which is known to cause G2/M arrest, particularly demonstrated in models like Saccharomyces cerevisiae.[10][11]

Materials:

  • Cells (e.g., yeast or cancer cells)

  • Complete culture medium

  • This compound stock solution

  • PBS

  • Cold 70% ethanol (for fixing)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to log phase and treat with the desired concentration of this compound and a vehicle control for a specified time (e.g., 3-6 hours).

  • Harvesting: Harvest cells by centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS. Add cold 70% ethanol dropwise while vortexing to fix the cells. Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PBS containing RNase A to degrade RNA and ensure PI only stains DNA. Incubate for 30 minutes at 37°C.

    • Add PI staining solution and incubate for 15-30 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of this compound-treated cells to the control to quantify cell cycle arrest.

Mechanism of Action and Associated Pathways

The anticancer effect of this compound is multifactorial, involving cellular uptake, activation, and interaction with multiple intracellular targets. This process is initiated by its transport in the bloodstream, primarily bound to serum proteins like albumin and transferrin.[1][3] The overexpression of transferrin receptors on many cancer cells facilitates targeted uptake via endocytosis.[1][12]

A key, though not universally confirmed, hypothesis is the "activation by reduction," where the relatively inert Ru(III) prodrug is reduced to the more reactive Ru(II) species within the hypoxic tumor microenvironment.[1][7] Once inside the cell, the active compound induces significant cellular stress by generating reactive oxygen species (ROS), leading to oxidative stress.[2][13] This is coupled with the induction of endoplasmic reticulum (ER) stress.[2][13] While this compound can bind DNA, its interaction is weaker than that of platinum-based drugs, and its cytotoxicity is not solely dependent on DNA damage.[1] The culmination of these stress pathways—oxidative stress, ER stress, and DNA damage—leads to cell cycle arrest (primarily at the G2/M phase) and triggers apoptosis, often through the intrinsic mitochondrial pathway.[2][7][10]

KP1019_Mechanism_of_Action cluster_extracellular Extracellular Environment (Bloodstream) cluster_cell Cancer Cell KP1019_drug This compound (Ru-III) Albumin Serum Albumin KP1019_drug->Albumin Binding (Transport) Transferrin Transferrin (Tf) KP1019_drug->Transferrin Binding (Transport) TfR Transferrin Receptor (TfR) Transferrin->TfR Uptake Pathway Endosome Endosome TfR->Endosome Endocytosis KP1019_RuII Active this compound (Ru-II) Endosome->KP1019_RuII Release & Activation by Reduction (Hypoxia) ROS Reactive Oxygen Species (ROS) KP1019_RuII->ROS ER_Stress Endoplasmic Reticulum Stress KP1019_RuII->ER_Stress DNA_Damage DNA Damage KP1019_RuII->DNA_Damage Apoptosis Apoptosis (Mitochondrial Pathway) ROS->Apoptosis ER_Stress->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest G2M_Arrest->Apoptosis

Figure 1: Proposed mechanism of action for this compound.

References

An In-depth Technical Guide to Indazole trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], commonly known as KP1019, is a promising ruthenium-based anticancer agent that has undergone phase I clinical trials.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel metallodrugs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Chemical Properties and Characterization

This compound is a ruthenium(III) coordination complex with an octahedral geometry. The central ruthenium atom is coordinated to four chloride ions in the equatorial plane and two trans-axial 1H-indazole ligands.[2] The indazolium cation serves as the counterion. The presence of the indazole ligands is crucial for the compound's biological activity, playing a significant role in its interaction with transport proteins.[3]

Physicochemical Properties
PropertyValue/DescriptionReference(s)
Molecular Formula C₁₄H₁₃Cl₄N₄Ru[2]
Molecular Weight 524.16 g/mol [2]
Appearance Solid[2]
Solubility Low solubility in water. The sodium salt, NKP-1339, exhibits improved aqueous solubility.[2]
Stability The Ru-Cl bonds are labile, and the chloro ligands can be exchanged in the presence of water.[2]
Spectroscopic and Crystallographic Data

Characterization of this compound is typically performed using a combination of spectroscopic and crystallographic techniques. While detailed NMR data for the paramagnetic Ru(III) complex is challenging to obtain, data for related diamagnetic species and the indazolium counterion are available.[4]

TechniqueKey FindingsReference(s)
UV-Visible Spectroscopy Exhibits ligand-to-metal charge transfer (LMCT) bands. The position of these bands can be influenced by the solvent, for instance, shifting in the presence of DMSO.[5]
X-ray Crystallography The crystal structure of the tetraphenylphosphonium (B101447) salt of the trans-[tetrachlorobis(1H-indazole)ruthenate(III)] anion confirms the trans configuration of the indazole ligands. X-ray studies of this compound bound to human serum albumin reveal that the indazole ligands dissociate upon binding to histidine residues of the protein.[3][6]

Synthesis

The synthesis of indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (this compound) generally involves the reaction of a ruthenium(III) precursor with indazole in an acidic alcoholic medium.

Synthetic Protocol

A general method for the synthesis of this compound is as follows:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O) is refluxed in a solution of hydrochloric acid and ethanol.[2]

  • After removal of ethanol, indazole is added to the solution.[2]

  • The reaction mixture is heated, typically around 70°C.[2]

  • The resulting solid product, this compound, is collected by filtration.[2]

  • Purity is assessed by elemental analysis and UV-visible spectroscopy.[2]

For improved water solubility, the indazolium cation can be exchanged for a sodium ion to form NKP-1339, a process that can be achieved via a two-step ion exchange using a tetramethylammonium (B1211777) salt intermediate.[6] A patented method also describes the preparation of alkali metal salts of trans-[tetrachlorobis(1H-indazole)ruthenate(III)].[7]

Biological Activity and Mechanism of Action

This compound has demonstrated significant anticancer activity, particularly against colorectal cancer cell lines.[2] Unlike traditional platinum-based drugs, its mechanism of action is not primarily mediated by direct DNA damage but rather through the induction of endoplasmic reticulum (ER) stress.[3]

Cytotoxicity

This compound and its more soluble sodium salt, NKP-1339, have shown potent cytotoxicity against a range of cancer cell lines.

Cell LineCompoundIC₅₀ (µM)Exposure Time (h)Reference(s)
HCT116 (Colon Carcinoma)This compound~82.672[8]
HCT116 (Colon Carcinoma)NKP-1339~108.972[8]
SW480 (Colon Carcinoma)This compoundModerately cytotoxic (30-95 µM)24[9]
HT29 (Colon Carcinoma)This compoundModerately cytotoxic (30-95 µM)24[9]
P31 (Mesothelioma)This compoundHigh resistance72[8]
Proposed Mechanism of Action

The anticancer effect of this compound is a multi-step process involving transport, activation, and induction of cellular stress pathways.

KP1019_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Cancer Cell This compound This compound Albumin Serum Albumin This compound->Albumin Binding Transferrin Transferrin This compound->Transferrin Binding Receptor Transferrin Receptor Transferrin->Receptor Transferrin->Receptor Endocytosis Endocytosis Receptor->Endocytosis Activation Activation (Reduction to Ru(II)) Endocytosis->Activation Hypoxic Environment ROS ↑ Reactive Oxygen Species (ROS) Activation->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Activation->ER_Stress Mitochondria Mitochondrial Pathway ROS->Mitochondria ER_Stress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of action for this compound.

The key steps in the proposed mechanism of action are:

  • Transport in the Bloodstream: After administration, this compound binds to serum proteins, primarily albumin and transferrin, which act as carriers.[9][10]

  • Cellular Uptake: The this compound-transferrin complex is recognized by transferrin receptors, which are often overexpressed on the surface of cancer cells, leading to cellular uptake via endocytosis.[10] A transferrin-independent uptake mechanism also exists.[10]

  • Activation by Reduction: Inside the hypoxic environment of the tumor, the Ru(III) center of this compound is reduced to the more reactive Ru(II) form.[2]

  • Induction of Cellular Stress: The activated form of the drug induces the generation of reactive oxygen species (ROS) and causes endoplasmic reticulum (ER) stress.[11]

  • Apoptosis: The culmination of these stress pathways leads to the activation of the mitochondrial pathway of apoptosis, resulting in cancer cell death.[2]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Assessment of Binding to Serum Albumin (Fluorescence Quenching)

This protocol outlines a general method for studying the interaction of this compound with human serum albumin (HSA) using the intrinsic fluorescence of the protein's tryptophan residues.

Fluorescence_Quenching_Workflow A Prepare HSA solution in buffer (pH 7.4) B Measure baseline fluorescence spectrum (Ex: 295 nm, Em: 300-450 nm) A->B C Titrate with this compound (incremental additions) B->C D Record fluorescence spectrum after each addition C->D E Correct for dilution and inner filter effects D->E F Analyze data using Stern-Volmer equation E->F G Determine binding constant (K) and number of binding sites (n) F->G

Caption: Workflow for analyzing this compound-HSA binding via fluorescence quenching.

Materials:

  • Human Serum Albumin (HSA)

  • Phosphate (B84403) buffer (pH 7.4)

  • This compound stock solution

  • Spectrofluorometer

Procedure:

  • Prepare a solution of HSA in phosphate buffer at a known concentration.

  • Record the baseline fluorescence emission spectrum of the HSA solution with an excitation wavelength of 295 nm.

  • Make sequential additions of the this compound stock solution to the HSA solution.

  • After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

  • Correct the fluorescence intensity data for the dilution effect and any inner filter effects caused by the absorbance of this compound.

  • Analyze the quenching of fluorescence using the Stern-Volmer equation to determine the binding constant and the number of binding sites.

Measurement of Mitochondrial Membrane Potential

The effect of this compound on mitochondrial health can be assessed by measuring changes in the mitochondrial membrane potential (MMP) using cationic fluorescent dyes such as tetramethylrhodamine, methyl ester (TMRM).

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound

  • TMRM or a similar fluorescent dye

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture plate or on coverslips.

  • Treat the cells with various concentrations of this compound for the desired duration. Include a positive control for mitochondrial depolarization (e.g., FCCP).

  • Incubate the cells with the MMP-sensitive dye (e.g., TMRM) according to the manufacturer's instructions.

  • Wash the cells to remove the excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence intensity indicates a loss of MMP.[12]

Detection of Reactive Oxygen Species (ROS)

The generation of ROS is a key aspect of this compound's mechanism of action. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe for detecting intracellular ROS.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound

  • DCFH-DA

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with this compound for the specified time.

  • Load the cells with DCFH-DA. The acetate (B1210297) groups are cleaved by intracellular esterases, and the probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Wash the cells to remove the unloaded probe.

  • Measure the fluorescence of DCF using an appropriate instrument. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.[13]

Conclusion

Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (this compound) remains a significant lead compound in the development of non-platinum anticancer drugs. Its unique mechanism of action, which involves activation within the tumor microenvironment and the induction of cellular stress pathways, offers a potential therapeutic advantage, particularly for tumors resistant to conventional chemotherapies. The detailed information on its properties, synthesis, and biological evaluation provided in this guide is intended to support further research and development efforts in the field of medicinal inorganic chemistry. Continued investigation into the molecular targets and resistance mechanisms associated with this compound will be crucial for its successful clinical translation.

References

KP1019: A Ruthenium-Based Pioneer in the Quest for Cisplatin Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of cancer chemotherapy has long been dominated by platinum-based drugs, with cisplatin (B142131) being a cornerstone of treatment for numerous malignancies. However, its clinical utility is often hampered by severe dose-limiting toxicities and the development of drug resistance. This has spurred a relentless search for alternative metal-based anticancer agents with improved pharmacological profiles. Among the most promising candidates to emerge is KP1019, an indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] complex. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical findings, and its potential as a viable alternative to cisplatin. Particular emphasis is placed on its distinct mechanisms of cellular uptake, activation, and induction of cell death, which collectively contribute to its unique anticancer activity, including efficacy against cisplatin-resistant tumors.

Introduction: The Rise of Ruthenium in Oncology

Ruthenium-based compounds have garnered significant attention in medicinal inorganic chemistry due to their favorable properties, including the ability to mimic iron in binding to biological molecules, multiple accessible oxidation states, and lower toxicity compared to platinum analogs.[1] this compound is a frontrunner in this class of compounds and was the second ruthenium-based anticancer agent to enter clinical trials.[2][3] Its development marked a significant step forward in the exploration of non-platinum metal complexes for cancer therapy. This guide will delve into the core scientific principles and data that underpin the potential of this compound.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound employs a sophisticated and multi-faceted mechanism of action that distinguishes it from cisplatin. This involves a unique process of activation and cellular targeting.

Activation by Reduction: A "Pro-drug" Strategy

This compound is administered in its stable Ru(III) oxidation state and is considered a pro-drug.[4] It is selectively activated to its more cytotoxic Ru(II) form within the hypoxic microenvironment characteristic of solid tumors.[5] This reduction is facilitated by intracellular reducing agents such as glutathione.[6] This targeted activation is believed to contribute to its lower systemic toxicity compared to cisplatin.

Cellular Uptake and Trafficking: The "Trojan Horse" Approach

A key feature of this compound's mechanism is its binding to serum proteins, particularly transferrin.[5] Cancer cells often overexpress transferrin receptors to meet their high demand for iron, and this compound cleverly exploits this by binding to transferrin and being transported into the cell via endocytosis.[7] This "Trojan horse" strategy facilitates the accumulation of the drug within tumor cells.

Intracellular Targets and Induction of Apoptosis

Once inside the cell, the activated Ru(II) species can interact with various biomolecules. While this compound does interact with DNA, its binding is weaker and causes less distortion than that of cisplatin.[6] In fact, it induces a 15-fold lower efficiency of interstrand DNA cross-linking compared to cisplatin.[5]

The primary mode of cell killing induced by this compound is apoptosis, predominantly through the intrinsic mitochondrial pathway.[5][6] This is characterized by a significant loss of mitochondrial membrane potential.[5][7] Studies have also implicated the generation of oxidative stress as a contributor to this compound-induced apoptosis.[5]

The signaling pathways involved in this compound-induced apoptosis are complex and appear to involve the modulation of key cellular stress and growth pathways.

KP1019_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_uptake Uptake cluster_activation Activation cluster_targets Intracellular Targets cluster_outcome Cellular Outcome KP1019_III This compound (Ru(III)) Transferrin Transferrin KP1019_III->Transferrin Binds KP1019_II This compound (Ru(II)) KP1019_III->KP1019_II Reduction (Hypoxia, GSH) TfR Transferrin Receptor Transferrin->TfR Binds Endosome Endosome TfR->Endosome Endocytosis Endosome->KP1019_III Release Mitochondria Mitochondria KP1019_II->Mitochondria DNA DNA KP1019_II->DNA Weak binding Proteins Cellular Proteins KP1019_II->Proteins Apoptosis Apoptosis Mitochondria->Apoptosis Loss of membrane potential

Figure 1: Proposed Mechanism of Action of this compound.

Preclinical and Clinical Efficacy

This compound has demonstrated promising anticancer activity in a range of preclinical models and has undergone initial clinical evaluation.

In Vitro Cytotoxicity

This compound exhibits moderate cytotoxicity against various cancer cell lines, with IC50 values typically in the micromolar range.[6] Notably, it has shown efficacy in cell lines resistant to other chemotherapeutic agents, including cisplatin and doxorubicin.[8][9]

In Vivo Antitumor Activity

In animal models, this compound has shown significant antitumor activity, particularly in models of colorectal carcinoma where it surpassed the in vitro activity.[5] In a rat model of chemically induced colorectal carcinoma, this compound treatment resulted in a tumor volume reduction of up to 95%.[6]

Phase I Clinical Trial

This compound was evaluated in a Phase I clinical trial in patients with advanced solid tumors.[5] The drug was administered intravenously twice weekly for three weeks at doses ranging from 25 mg to 600 mg.[5] The key findings from this early study were:

  • Disease stabilization: Five out of six evaluable patients experienced disease stabilization for up to 10 weeks.[5]

  • Tolerability: No serious side effects were reported at the doses tested.[5]

A significant challenge encountered during the clinical development of this compound was its low aqueous solubility.[2] This led to the development of its sodium salt, KP1339 (also known as NKP-1339 or IT-139), which possesses greater solubility and has been the focus of more recent clinical investigations.

Comparative Analysis: this compound vs. Cisplatin

The following tables provide a comparative summary of the key characteristics of this compound and cisplatin.

Table 1: Comparison of Physicochemical and Mechanistic Properties

FeatureThis compoundCisplatin
Metal Center Ruthenium (Ru)Platinum (Pt)
Oxidation State (Administered) +3+2
Activation Reduction to Ru(II) in hypoxic tumor environmentAquation (hydrolysis)
Primary Cellular Target Multiple, including mitochondria and proteins; weaker DNA interactionNuclear DNA
DNA Interaction Weak binding, low interstrand cross-linkingStrong covalent binding, formation of intra- and interstrand cross-links
Resistance Mechanisms Less susceptible to conventional resistance mechanismsIncreased DNA repair, decreased drug uptake, increased efflux

Table 2: Comparison of Preclinical and Clinical Data

ParameterThis compoundCisplatin
In Vitro IC50 (typical range) 30-180 µM[6][7]Varies widely by cell line (e.g., 0.1-0.45 µg/ml for ovarian carcinoma)[1][10]
Activity in Cisplatin-Resistant Cells Yes[5]No (by definition)
In Vivo Efficacy (Colorectal Cancer Model) Up to 95% tumor volume reduction[6]Moderate activity in some models
Phase I Clinical Outcome Disease stabilization in 5/6 patients[5]Established efficacy in multiple cancer types
Dose-Limiting Toxicities Mild; none determined in initial Phase I[5][11]Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression[12]

Signaling Pathways Modulated by this compound

Recent research has begun to unravel the specific signaling pathways that are perturbed by this compound, providing deeper insights into its mechanism of action.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress. There is evidence to suggest that this compound treatment can lead to the upregulation of the p38 MAPK stress response pathway.

p38_MAPK_Pathway This compound This compound-induced Cellular Stress MAPKKK MAPKKK (e.g., MEKKs, ASK1) This compound->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Downstream Downstream Targets (e.g., MK2, p53, ATF-2) p38->Downstream Phosphorylates Response Cellular Response (Apoptosis, Cell Cycle Arrest) Downstream->Response

Figure 2: Generalized p38 MAPK Signaling Pathway.
Target of Rapamycin (TOR) Signaling Pathway

The TOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that this compound can modulate the TOR pathway, suggesting an interference with cellular growth and survival signals.[8]

TOR_Signaling_Pathway Nutrients Nutrient Signals TORC1 TORC1 Complex Nutrients->TORC1 Activates S6K S6K TORC1->S6K Phosphorylates eIF4E 4E-BP TORC1->eIF4E Inhibits This compound This compound This compound->TORC1 Modulates Ribosome Ribosome Biogenesis & Protein Synthesis S6K->Ribosome eIF4E->Ribosome Growth Cell Growth & Proliferation Ribosome->Growth

Figure 3: Overview of the TOR Signaling Pathway and this compound's Influence.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or cisplatin for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with this compound (Dose-response) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 4: Experimental Workflow for the MTT Assay.
Apoptosis Assays

Caspases are a family of proteases that are essential for the execution of apoptosis.

  • Principle: This assay utilizes a specific substrate for caspases (e.g., DEVD for caspase-3) that is conjugated to a chromophore or fluorophore. Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.

  • Protocol Outline:

    • Treat cells with this compound to induce apoptosis.

    • Lyse the cells to release intracellular contents.

    • Incubate the cell lysate with the caspase substrate.

    • Measure the absorbance or fluorescence of the cleaved reporter molecule.

A decrease in MMP is an early indicator of apoptosis.

  • Principle: This assay uses a fluorescent dye (e.g., JC-1 or TMRE) that accumulates in the mitochondria of healthy cells. In apoptotic cells with a collapsed MMP, the dye disperses into the cytoplasm, leading to a change in fluorescence.

  • Protocol Outline:

    • Treat cells with this compound.

    • Incubate the cells with the MMP-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Analyze the cells using fluorescence microscopy or flow cytometry to detect changes in fluorescence intensity or shifts in emission wavelength.

DNA Interaction Studies

Various biophysical techniques can be used to characterize the interaction of this compound with DNA.

  • Principle: Techniques such as circular dichroism, UV-visible spectroscopy, and electrophoretic mobility shift assays can be employed to assess changes in DNA conformation, binding affinity, and the formation of drug-DNA adducts.

  • Protocol Outline (Electrophoretic Mobility Shift Assay):

    • Incubate a defined DNA fragment (e.g., a plasmid or oligonucleotide) with increasing concentrations of this compound.

    • Separate the DNA fragments by agarose (B213101) or polyacrylamide gel electrophoresis.

    • Visualize the DNA using a fluorescent stain. Binding of this compound to the DNA will alter its migration through the gel.

Conclusion and Future Perspectives

This compound stands as a testament to the potential of ruthenium-based compounds to overcome the limitations of traditional platinum-based chemotherapy. Its unique mechanism of action, involving tumor-targeted activation and a distinct profile of intracellular targets, underpins its activity against a range of cancers, including those resistant to cisplatin, and its favorable toxicity profile observed in early clinical trials. While challenges related to its solubility have shifted the clinical focus to its salt derivative, KP1339, the foundational research on this compound has paved the way for the continued development of this promising class of anticancer agents. Future research will likely focus on further elucidating the intricate signaling pathways modulated by these compounds, identifying predictive biomarkers for patient response, and exploring rational combination therapies to maximize their therapeutic potential in the clinical setting.

References

An In-depth Technical Guide to the Discovery and History of KP1019

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], represents a significant milestone in the development of non-platinum-based metal anticancer agents.[1] As the second ruthenium-based compound to advance to clinical trials, it has been a focal point of research aimed at overcoming the limitations of traditional platinum-based chemotherapies, such as cisplatin (B142131).[2][3] These limitations include significant side effects and the development of drug resistance.[4][5][6][7] this compound has demonstrated a distinct pharmacological profile, showing potent cytotoxicity against primary tumors, particularly colorectal cancer, and efficacy in cisplatin-resistant models.[1][8] This guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The exploration of ruthenium complexes as anticancer agents began in the 1980s, following the clinical success of cisplatin.[9] Researchers sought alternative metal-based drugs with novel mechanisms of action and improved safety profiles.[7] this compound emerged from this research as a promising ruthenium(III) coordination complex.[4][10] Unlike its structural relative, NAMI-A, which primarily exhibits antimetastatic properties, this compound was found to be active against a broad spectrum of primary tumors.[4][8][11][12] Its development was driven by the need for therapies effective against chemoresistant cancers.[13] The sodium salt of this compound, known as KP1339 (or NKP-1339), was later developed to improve its poor aqueous solubility, a factor that had hampered its clinical progression.[1][4][12][14]

Key Milestones:

  • 1980s: Pioneering work on Ru(III) chloroammine compounds as potential cisplatin alternatives.[9]

  • Late 20th Century: Synthesis and initial investigation of this compound, identifying its cytotoxic activity against primary tumors.

  • Early 2000s: Advancement of this compound into Phase I clinical trials, marking it as the second ruthenium drug to reach this stage.[1][2]

  • Post-Phase I: Development of the more soluble sodium salt, KP1339 (NKP-1339), to address formulation challenges.[4][12]

Chemical Properties and Synthesis

Structure: this compound possesses an octahedral geometry with a central ruthenium(III) ion. The coordination sphere consists of four chloride ligands in the equatorial plane and two trans-axial N-donor indazole ligands.[1]

  • Chemical Name: Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]

  • Alternative Names: FFC14A[3]

  • Formula: C₂₁H₁₉Cl₄N₆Ru[1]

  • Molar Mass: 598.29 g·mol⁻¹[1]

  • Solubility: Exhibits low solubility in water, which led to the development of its sodium salt, KP1339.[1][14]

Synthesis Protocol:

The synthesis of this compound is typically achieved through the following procedure:[1]

  • Starting Material: Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O) is used as the ruthenium source.

  • Reaction: RuCl₃·3H₂O is refluxed with hydrochloric acid (HCl) and ethanol.

  • Ligand Addition: After the removal of ethanol, indazole is added to the solution and allowed to react at approximately 70 °C.

  • Isolation: The resulting solid product (this compound) is collected by filtration.

  • Purification and Characterization: The purity of the compound is confirmed using techniques such as UV-visible spectroscopy, elemental analysis, and determination of its reduction potential.[1]

Mechanism of Action

The anticancer activity of this compound is multifactorial and distinct from platinum-based drugs. It is considered a prodrug that requires activation within the body.[12]

3.1 Activation by Reduction: this compound is administered in the relatively inert Ru(III) oxidation state. It is selectively activated to the more reactive Ru(II) state within the hypoxic (low oxygen) environment characteristic of solid tumors.[1][15] This reduction is a critical step for its anticancer activity.[1] Intracellular reducing agents, such as glutathione, are thought to facilitate this process.[1]

3.2 Cellular Uptake and Transport: Upon entering the bloodstream, this compound rapidly binds to serum proteins, particularly albumin and transferrin.[1][3][16] Up to 90% of the drug is protein-bound in plasma.[1] The binding to transferrin is believed to facilitate its transport into cancer cells via transferrin receptor-mediated endocytosis.[1][3][17][18] Cancer cells often overexpress transferrin receptors to meet their high demand for iron, which may contribute to the selective accumulation of this compound in tumor tissue.[16][17]

3.3 Intracellular Targets and Signaling Pathways: Once inside the cell, the activated Ru(II) species can interact with various biomolecules.

  • Protein Interactions: Unlike cisplatin, the primary targets of this compound appear to be cytosolic proteins rather than nuclear DNA.[16][19] Initial interactions occur with large protein complexes (>700 kDa), followed by a redistribution to smaller proteins (<40 kDa).[16][19]

  • DNA Interactions: While this compound can bind to DNA, its interaction is weaker compared to cisplatin.[1] It shows a preference for purine (B94841) bases, particularly guanosine (B1672433) and adenosine (B11128) monophosphates, and can cause weak untwisting and bending of the DNA structure.[1] The efficiency of inducing interstrand DNA cross-links is about 15-fold lower than that of cisplatin.[1]

  • Induction of Apoptosis: this compound induces programmed cell death (apoptosis) primarily through the intrinsic mitochondrial pathway.[3][16][20] This is characterized by a loss of mitochondrial membrane potential.[1] The induction of apoptosis by this compound appears to be independent of the p53 tumor suppressor protein status, which is a significant advantage for treating p53-mutated cancers.[1]

  • Oxidative Stress: Studies have shown that this compound induces oxidative stress, which contributes to its apoptotic effects.[1][16][18]

  • Cell Cycle Arrest: Treatment with this compound and its analogue NKP-1339 can lead to cell cycle arrest in the G2/M phase, which is associated with the upregulation of the p38 MAPK stress response pathway.[15]

Below is a diagram illustrating the proposed mechanism of action for this compound.

KP1019_Mechanism cluster_Cell Intracellular Space KP1019_ext This compound (Ru(III)) SerumProteins Serum Proteins (Albumin, Transferrin) KP1019_ext->SerumProteins Binds in Bloodstream TfR Transferrin Receptor (TfR) SerumProteins->TfR Binds to Endocytosis Receptor-Mediated Endocytosis TfR->Endocytosis Internalization KP1019_int This compound (Ru(III)) Endocytosis->KP1019_int Release into Cytosol Cell Cancer Cell Reduction Activation by Reduction (e.g., Glutathione) KP1019_int->Reduction KP1019_active Active Species (Ru(II)) Reduction->KP1019_active Proteins Cytosolic Proteins (>700 kDa) KP1019_active->Proteins Primary Target DNA Nuclear DNA (Weak Interaction) KP1019_active->DNA Secondary Target Mitochondrion Mitochondrion KP1019_active->Mitochondrion Targets Apoptosis Apoptosis Proteins->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest DNA->G2M_Arrest ROS Oxidative Stress (ROS Generation) Mitochondrion->ROS Leads to ROS->Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Preclinical and Clinical Data

This compound has undergone extensive preclinical evaluation and a Phase I clinical trial, providing valuable data on its efficacy and safety.

4.1 Preclinical Efficacy: this compound has demonstrated significant antineoplastic activity in various preclinical models. It is notably effective against colorectal carcinoma and remains potent in cell lines known for their resistance to other metal-based drugs.[1]

Table 1: In Vitro Cytotoxicity of this compound and KP1339

Cell Line Cancer Type Compound IC50 (µM) Exposure Time (h) Reference
SW480 Colorectal Carcinoma This compound 30-95 24 [20]
HT29 Colorectal Carcinoma This compound 30-95 24 [20]
SW480 Colorectal Carcinoma KP1339 Moderately higher than this compound 24 [20]
HT29 Colorectal Carcinoma KP1339 Moderately higher than this compound 24 [20]

| A2780 | Ovarian Carcinoma | this compound | Higher cytotoxicity than cisplatin in resistant cells | Not specified |[21][22] |

Table 2: Cellular Uptake Data

Cell Line Compound Uptake (ng Ru / 10⁵ cells) Incubation Time (h) Reference
Various This compound 4.4 (mean) 1 [16]

| Various | KP1339 | 2.3 (mean) | 1 |[16] |

4.2 Phase I Clinical Trial: this compound was evaluated in a Phase I clinical trial involving patients with advanced solid tumors.[1][2]

Table 3: Summary of this compound Phase I Clinical Trial Results

Parameter Details Reference
Patient Population Patients with advanced solid tumors [1]
Dosage Range 25 mg to 600 mg [1][14]
Administration Intravenously, twice weekly for three weeks [1][14]
Primary Outcome Disease stabilization observed in five out of six evaluable patients for up to 10 weeks [1][2][3][14]

| Side Effects | No serious or severe side effects were reported; mild treatment-related toxicities |[1][3][16] |

The promising results, particularly the disease stabilization and low toxicity, encouraged further development, leading to the investigation of the more soluble KP1339.[16][23]

Key Experimental Methodologies

5.1 Cellular Uptake and Distribution Analysis: A common workflow to determine how this compound is taken up and distributed within cells involves several key steps.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., KB-3-1) are seeded and allowed to attach for 24 hours.[16]

  • Drug Treatment: Cells are incubated with this compound at specified concentrations (e.g., 50 µM) for various time points (e.g., 1, 3, 6 hours).[16]

  • Cell Harvesting and Fractionation: Cells are collected, washed, and lysed. Subcellular fractions (e.g., nucleic, cytosolic, membrane/organelle) are separated by centrifugation.[16]

  • Ruthenium Quantification: The amount of ruthenium in total cell lysates and in each subcellular fraction is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16]

  • Protein Binding Analysis: Cytosolic fractions are analyzed by native size-exclusion chromatography (SEC) coupled online with ICP-MS to identify ruthenium-protein binding patterns.[16]

Below is a diagram of a typical experimental workflow for this analysis.

Experimental_Workflow start Start step1 1. Seed Cancer Cells (e.g., KB-3-1) start->step1 step2 2. Incubate with this compound (e.g., 50 µM for 1-6h) step1->step2 step3 3. Harvest and Lyse Cells step2->step3 step4 4. Subcellular Fractionation (Centrifugation) step3->step4 step5a Cytosolic Fraction step4->step5a step5b Nuclear Fraction step4->step5b step5c Membrane/ Organelle Fraction step4->step5c step6 5. Ru Quantification (ICP-MS) step5a->step6 step7 6. Protein Binding Analysis (SEC-ICP-MS) step5a->step7 step5b->step6 step5c->step6 end End step6->end step7->end

Caption: Workflow for cellular uptake and distribution analysis.

5.2 In Vitro Cytotoxicity Assay (IC50 Determination):

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Drug Dilution: this compound is dissolved (historically in DMSO, though this can affect results) and serially diluted to a range of concentrations.[16][24][25]

  • Treatment: The cells are treated with the various drug concentrations for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or Sulforhodamine B (SRB).

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell survival relative to untreated controls. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Perspectives

This compound has been a pioneering compound in the field of medicinal inorganic chemistry, establishing ruthenium complexes as viable alternatives to platinum-based drugs.[4][26] Its unique mechanism of action, involving activation by reduction and targeting of cytosolic components, differentiates it from traditional DNA-damaging agents.[3][20] The clinical findings from the Phase I trial were encouraging, demonstrating good tolerability and signs of anticancer activity.[2][14]

While the development of this compound itself was hindered by poor solubility, its legacy continues through its more soluble sodium salt, KP1339 (NKP-1339), which has advanced further in clinical trials.[4][23] The extensive research on this compound has provided a deep understanding of how ruthenium compounds interact with biological systems and has laid the groundwork for the rational design of new, more effective metal-based anticancer drugs.[5][6] Future research will likely focus on optimizing drug delivery, potentially through nanoformulations, and exploring combination therapies to enhance the therapeutic potential of this important class of compounds.[15][27]

References

An In-depth Technical Guide to the Activation by Reduction Theory of KP1019

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], or KP1019, is a promising ruthenium-based anticancer compound that has undergone phase I clinical trials. Its mechanism of action is believed to be distinct from traditional platinum-based chemotherapeutics, offering potential against resistant tumors. A central hypothesis for its tumor selectivity and cytotoxic activity is the "activation by reduction" theory. This guide provides a detailed examination of this theory, consolidating experimental evidence, outlining key methodologies, and presenting quantitative data. It explores the compound's journey from systemic circulation to its intracellular targets, the proposed reductive activation in the tumor microenvironment, and the subsequent molecular interactions that lead to apoptosis.

Introduction: The Rationale for Ruthenium-Based Prodrugs

Ruthenium complexes offer significant advantages in anticancer drug design, primarily due to their ability to exist in multiple oxidation states (e.g., +2, +3, +4) and their capacity for ligand exchange. The "activation by reduction" strategy leverages these properties by designing a relatively inert Ru(III) prodrug that becomes pharmacologically active upon reduction to a more labile and reactive Ru(II) species. This activation is theorized to occur preferentially within the hypoxic and reductive microenvironment characteristic of solid tumors, thereby minimizing systemic toxicity and enhancing tumor selectivity. This compound was developed based on this principle, showing promising preclinical activity against various cancer cell lines, including those resistant to cisplatin.

Systemic Transport and Cellular Uptake

Upon intravenous administration, this compound rapidly binds to serum proteins, predominantly albumin and transferrin. The interaction with transferrin is of particular interest and forms the basis of the "Trojan Horse" hypothesis for tumor-specific targeting.

The Transferrin "Trojan Horse" Hypothesis

Cancer cells often upregulate the expression of transferrin receptors (TfR1) to meet their high demand for iron. The hypothesis posits that this compound binds to serum transferrin and is actively transported into cancer cells via receptor-mediated endocytosis. Once inside the endosome, the lower pH (~5.5) is thought to facilitate the release of the ruthenium complex into the cytoplasm.

However, the role of transferrin is a subject of ongoing debate. Some studies have shown that cellular uptake occurs through both transferrin-dependent and transferrin-independent pathways. More recent research has suggested that cellular uptake of this compound is not primarily mediated by transferrin and likely occurs via passive diffusion.

Proposed Cellular Uptake Pathways

The diagram below illustrates the competing hypotheses for this compound's entry into a cancer cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) KP1019_free Free this compound (Ru(III) Prodrug) Tf Transferrin KP1019_free->Tf Binds to Transferrin TfR TfR1 KP1019_intra Intracellular This compound (Ru(III)) KP1019_free->KP1019_intra Passive Diffusion (Hypothesis B) KP1019_Tf This compound-Transferrin Complex KP1019_Tf->TfR Binds Receptor (Hypothesis A) Endosome Endosome (Low pH) TfR->Endosome Receptor-Mediated Endocytosis Endosome->KP1019_intra Release G This compound This compound [Ru(III)Cl₄(Ind)₂]⁻ (Inert Prodrug) Activated Activated Species [Ru(II)Clₓ(Ind)₂(H₂O)ₙ] (Reactive) This compound->Activated Reduction (e⁻) Reductants Cellular Reductants (GSH, Ascorbate) Reductants->this compound Provide e⁻ Targets Intracellular Targets (Proteins, Mitochondria) Activated->Targets Covalent Binding & Oxidative Stress Apoptosis Apoptosis Targets->Apoptosis G A 1. Culture Cells (e.g., SW480) B 2. Treat with This compound A->B C 3. Wash & Harvest Cells B->C D 4. Acid Digestion of Cell Pellet C->D E 5. Quantify Ru by ICP-MS D->E

The Role of Transferrin in the Cellular Uptake of KP1019: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has undergone phase I clinical trials. A crucial aspect of its mechanism of action and tumor selectivity is its interaction with serum proteins, particularly transferrin, for cellular uptake. This technical guide provides an in-depth analysis of the role of transferrin in the uptake of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed biological pathways and experimental workflows. While the transferrin-mediated uptake of this compound is a widely discussed hypothesis, it is important to note that there is also evidence suggesting that this may not be the primary mechanism, with passive diffusion also playing a significant role.

Introduction

The preferential accumulation of chemotherapeutic agents in tumor tissues is a primary goal in cancer therapy to enhance efficacy and reduce systemic toxicity. This compound has been observed to accumulate in tumors, a phenomenon partially attributed to its binding to serum proteins.[1][2] Among these, transferrin has garnered significant attention. Cancer cells frequently overexpress the transferrin receptor (TfR) to accommodate their heightened metabolic demand for iron, making it a potential target for drug delivery.[1][2] The hypothesis is that this compound, by binding to transferrin, can hijack this natural uptake mechanism to enter cancer cells.[3][4] However, the precise role and significance of this pathway remain a subject of ongoing research, with some studies indicating that cellular uptake is not mediated by transferrin and occurs mainly through passive diffusion.[5][6][7]

Quantitative Data on this compound Uptake and Binding

The following tables summarize the quantitative data from various studies on the cellular uptake of this compound and its binding to serum proteins.

Table 1: Cellular Uptake of this compound in Different Cancer Cell Lines

Cell LineDrugConcentration (µM)Incubation Time (h)Cellular Ruthenium Content (ng Ru / 10⁵ cells)Reference
SW480 (colon carcinoma)This compound525.2[8]
SW480 (colon carcinoma)This compound-apotransferrin (2:1)52~2.7 (47% lower than free this compound)[8]
SW480 (colon carcinoma)This compound-Fe(III)-transferrin (1:0.3:1)5211[4][8]
Various Cell Lines (mean)This compoundNot Specified14.4[1][9]
Various Cell Lines (mean)KP1339Not Specified12.3[1][9]

Table 2: Cytotoxicity of this compound

Cell LineDrugIC₅₀ (µM) after 72hReference
KB-3-1This compound82.6[1]
KB-3-1KP1339108.9[1]

Table 3: Binding of this compound to Serum Proteins

ProteinBinding Stoichiometry (this compound:Protein)Binding CharacteristicsReference
Human Serum Albumin (HSA)1:4 (HSA:this compound)Binds to hydrophobic binding sites; thermodynamically more stable adduct than with transferrin.[3][10]
Human Apotransferrin2:1Two equivalents bind specifically.[4][11]

Proposed Mechanism of Transferrin-Mediated this compound Uptake

The prevailing hypothesis for transferrin-mediated uptake of this compound involves a multi-step process. This process is critically dependent on the iron saturation of transferrin, with physiologically saturated transferrin (approximately 30%) being most effective.[4][8][11][12]

  • Binding to Transferrin: In the bloodstream, this compound binds to serum proteins, including transferrin.[1]

  • Receptor Recognition and Endocytosis: The this compound-transferrin complex is recognized by the overexpressed transferrin receptors on the surface of cancer cells and is internalized via endocytosis.[3] The conformation of transferrin, influenced by iron binding, is crucial for this recognition.[4][8][12]

  • Intracellular Release: Inside the cell, within the acidic environment of the endosome, it is proposed that this compound is released from transferrin.

  • Activation and Action: this compound is believed to be a prodrug that is activated by reduction from Ru(III) to the more reactive Ru(II) state, particularly in the hypoxic environment of tumors.[3][13] The activated compound can then interact with various intracellular targets, leading to apoptosis, primarily through the mitochondrial pathway.[1][3][14]

Transferrin_Mediated_Uptake Proposed Transferrin-Mediated Uptake of this compound cluster_cell KP1019_extracellular This compound (extracellular) KP1019_Tf_complex This compound-Transferrin Complex KP1019_extracellular->KP1019_Tf_complex Transferrin Transferrin (Fe-saturated) Transferrin->KP1019_Tf_complex TfR Transferrin Receptor (TfR) KP1019_Tf_complex->TfR Binding Endosome Endosome (Acidic pH) TfR->Endosome Endocytosis KP1019_intracellular This compound (intracellular) Endosome->KP1019_intracellular Release Activation Reduction (Ru(III) -> Ru(II)) KP1019_intracellular->Activation Apoptosis Apoptosis Activation->Apoptosis Cell_Membrane Cancer Cell

Caption: Proposed pathway of transferrin-mediated uptake of this compound into cancer cells.

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the role of transferrin in this compound uptake.

Quantification of Cellular Ruthenium Content by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard method for quantifying the total intracellular ruthenium content.[1][9]

  • Cell Culture and Treatment: Cancer cells (e.g., SW480 human colon carcinoma) are cultured in appropriate media. For uptake experiments, cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with this compound or its protein adducts at a specific concentration for a defined period.

  • Cell Harvesting and Lysis: After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS) to remove extracellular drug. The cells are then harvested (e.g., by trypsinization or scraping) and counted. Cell lysis is typically performed using nitric acid or tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).[15][16]

  • Sample Preparation and ICP-MS Analysis: The cell lysates are appropriately diluted and acidified. The ruthenium content is then measured using ICP-MS, with calibration standards to ensure accuracy. Results are typically normalized to the number of cells.

Analysis of this compound-Protein Binding by SEC-ICP-MS

Size-Exclusion Chromatography (SEC) coupled with ICP-MS is used to study the binding of this compound to proteins in biological fluids.[1][9]

  • Sample Preparation: Cell culture medium or cytosolic fractions from this compound-treated cells are collected.

  • Chromatographic Separation: The sample is injected into an SEC column, which separates molecules based on their size. Larger molecules (like protein-drug complexes) elute earlier than smaller, unbound drug molecules.

  • ICP-MS Detection: The eluent from the SEC column is directly introduced into the ICP-MS system, which continuously monitors the ruthenium signal. This allows for the identification of ruthenium associated with specific protein fractions based on their elution time.

Circular Dichroism (CD) Spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS)

These techniques are used to characterize the binding of this compound to transferrin.

  • CD Spectroscopy: This method is sensitive to changes in the secondary structure of proteins. By monitoring the CD spectrum of transferrin upon titration with this compound, conformational changes due to drug binding can be assessed.[4][11]

  • ESI-MS: This technique can be used to determine the stoichiometry of the this compound-transferrin complex by measuring the mass of the intact complex.[4][11]

Experimental_Workflow General Experimental Workflow for this compound Uptake Studies start Start cell_culture Cell Seeding and Culture start->cell_culture drug_treatment Treatment with this compound or Adducts cell_culture->drug_treatment incubation Incubation drug_treatment->incubation washing Wash with PBS incubation->washing harvesting Cell Harvesting washing->harvesting lysis Cell Lysis (e.g., Nitric Acid) harvesting->lysis analysis Quantification of Ru by ICP-MS lysis->analysis end End analysis->end

Caption: A generalized workflow for studying the cellular uptake of this compound.

The Controversial Role of Transferrin and Alternative Uptake Mechanisms

While the transferrin-mediated uptake of this compound is a compelling hypothesis, several studies have presented conflicting evidence, suggesting that it may not be the sole or even the primary mechanism of cellular entry.[5][6][7]

  • Passive Diffusion: It has been proposed that this compound can enter cells via passive diffusion across the cell membrane.[5][7] This is supported by findings that the cellular uptake of this compound was not found to be transferrin-mediated in some studies.[5]

  • Binding to Albumin: this compound binds strongly to human serum albumin (HSA), which is present at much higher concentrations in the blood than transferrin.[4][17][18] While albumin-bound drugs are often considered a depot, it is possible that albumin facilitates the delivery of this compound to the tumor microenvironment.

Conclusion

The role of transferrin in the cellular uptake of this compound is a complex and multifaceted area of research. While there is evidence to support a transferrin-mediated pathway, particularly when transferrin is physiologically saturated with iron, this mechanism is not universally accepted, and its overall contribution to the drug's activity is still under investigation. Alternative mechanisms, such as passive diffusion, are also likely to play a significant role. For drug development professionals, a thorough understanding of these different uptake pathways is crucial for designing more effective ruthenium-based anticancer agents with improved tumor targeting and reduced systemic toxicity. Future research should aim to further elucidate the relative contributions of these different uptake mechanisms in various cancer types.

References

In-Depth Technical Guide: The Interaction of KP1019 with Serum Albumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, or indazolium trans-[tetrachloridobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has undergone clinical trials.[1][2] Its mechanism of action and transport in the bloodstream are of significant interest in drug development. A crucial aspect of its pharmacology is its interaction with human serum albumin (HSA), the most abundant protein in blood plasma.[3][4] This interaction significantly influences the biodistribution, bioavailability, and toxicity of this compound.[5] This technical guide provides a comprehensive overview of the interaction between this compound and serum albumin, summarizing key quantitative data, detailing experimental protocols, and visualizing the binding dynamics.

Upon intravenous administration, this compound binds non-covalently to HSA, which is believed to act as a carrier, transporting the drug to tumor tissues.[1][2] This binding is a critical step, as it can protect the drug from premature degradation and reduce systemic toxicity.[2][5] Studies have shown that this compound interacts with HSA with moderately strong affinity, binding to multiple sites on the protein.[1][6][7]

Quantitative Analysis of this compound-HSA Interaction

The binding of this compound to human serum albumin has been quantified using various biophysical techniques. The key parameters, including binding constants and stoichiometry, are summarized below.

ParameterValueMethod(s)Reference(s)
Conditional Stability Constant (log K') 5.3 - 5.8Spectrofluorimetry, Ultrafiltration-UV-vis Spectrophotometry, Capillary Zone Electrophoresis[1][6][7]
Binding Stoichiometry (this compound:HSA) 2:1Inductively Coupled Plasma Mass Spectrometry (ICP-MS), X-ray Crystallography[8]
Binding Sites Sudlow's Site I and Site IIFluorescence Displacement Assays, X-ray Crystallography[1][6][9]

Binding Mechanism and Site Specificity

The interaction between this compound and HSA is a multi-step process. Initially, the complex binds non-covalently to hydrophobic pockets within the albumin structure.[2] Over time, this can evolve into a covalent interaction where the ruthenium center coordinates with amino acid residues of the protein, specifically histidine.[2][3]

X-ray crystallography studies have definitively identified two primary binding sites for the ruthenium moiety of this compound on HSA:

  • Ru Binding Site I: Located in subdomain IB, involving coordination with Histidine 146.[9]

  • Ru Binding Site II: Located in Sudlow's Site I (subdomain IIA), involving coordination with Histidine 242.[9]

Interestingly, while the ruthenium atom binds, the indazole ligands dissociate from the metal center.[9] Competition studies using site-specific markers like warfarin (B611796) (for Site I) and dansylglycine (B86417) (for Site II) have confirmed that this compound can bind to both of these major drug-binding sites on albumin, with no strong preference for either.[1][6]

Experimental Protocols

The characterization of the this compound-HSA interaction relies on a suite of biophysical techniques. Detailed methodologies for the key experiments are outlined below.

Fluorescence Quenching Spectroscopy

This technique is used to determine the binding affinity by monitoring the quenching of HSA's intrinsic tryptophan fluorescence upon addition of this compound.[6]

Protocol:

  • Preparation of Solutions: Prepare a stock solution of Human Serum Albumin (HSA), typically fatty acid-free, in a phosphate (B84403) buffer (e.g., 50 mM, pH 7.4). Prepare a stock solution of this compound in a suitable solvent.

  • Instrumentation: Use a spectrofluorometer with the excitation wavelength set to 295 nm to selectively excite the tryptophan residues in HSA.[10]

  • Titration: To a fixed concentration of HSA in a cuvette, incrementally add small aliquots of the this compound stock solution.

  • Measurement: After each addition, record the fluorescence emission spectrum, typically in the range of 300-450 nm. The fluorescence intensity at the emission maximum (around 340-350 nm) will decrease as more this compound is added.

  • Data Analysis: Correct the fluorescence intensity for dilution effects. The quenching data can be analyzed using the Stern-Volmer equation to calculate the binding constant (K) and the number of binding sites (n).[10]

Competitive Binding Assays

These assays determine the binding site of this compound on HSA by observing its ability to displace fluorescent probes known to bind to specific sites.

Protocol:

  • Preparation: Prepare solutions of HSA, this compound, and site-specific fluorescent markers (e.g., warfarin for Site I, dansylglycine for Site II).

  • Complex Formation: Form a complex between HSA and the fluorescent marker and measure its fluorescence intensity.

  • Displacement: Titrate the HSA-marker complex with increasing concentrations of this compound.

  • Measurement: Monitor the decrease in the fluorescence intensity of the marker as it is displaced from its binding site by this compound.[6]

  • Analysis: The extent of fluorescence quenching is used to determine the binding affinity of this compound to that specific site.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate conformational changes in the secondary and tertiary structure of HSA upon binding to this compound.

Protocol:

  • Sample Preparation: Prepare solutions of HSA and HSA pre-incubated with this compound at various molar ratios in a suitable buffer.

  • Instrumentation: Use a CD spectropolarimeter.

  • Far-UV CD: Record spectra in the far-UV region (typically 190-260 nm) to monitor changes in the secondary structure (α-helix, β-sheet content) of HSA.[11] The characteristic α-helical structure of HSA shows negative bands at 208 and 222 nm.[11][12]

  • Near-UV CD: Record spectra in the near-UV region (250-300 nm) to probe changes in the tertiary structure, specifically the microenvironment of aromatic amino acid residues.[11]

  • Analysis: Compare the CD spectra of free HSA with those of the HSA-KP1019 complexes to identify any significant changes in ellipticity, which indicate structural alterations.

Visualizing the Interaction: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships in the study of the this compound-HSA interaction.

Experimental_Workflow_Fluorescence_Quenching cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis HSA_Sol HSA Solution (Phosphate Buffer, pH 7.4) Titration Incremental Titration of This compound into HSA Solution HSA_Sol->Titration KP1019_Sol This compound Stock Solution KP1019_Sol->Titration Fluorescence_Measurement Fluorescence Measurement (Ex: 295 nm, Em: 300-450 nm) Titration->Fluorescence_Measurement Data_Correction Correct for Dilution & Inner Filter Effects Fluorescence_Measurement->Data_Correction Stern_Volmer Stern-Volmer Analysis Data_Correction->Stern_Volmer Binding_Params Determine Binding Constant (K) & Stoichiometry (n) Stern_Volmer->Binding_Params

Caption: Workflow for Fluorescence Quenching Spectroscopy.

Competitive_Binding_Assay_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_conclusion Conclusion HSA Human Serum Albumin (HSA) Complex_Formation Incubate HSA with Site Marker to form HSA-Marker Complex HSA->Complex_Formation Site_Marker Site-Specific Fluorescent Marker (e.g., Warfarin for Site I) Site_Marker->Complex_Formation This compound This compound Solution KP1019_Addition Titrate with this compound This compound->KP1019_Addition Initial_Fluorescence Measure Initial Fluorescence of HSA-Marker Complex Complex_Formation->Initial_Fluorescence Initial_Fluorescence->KP1019_Addition Final_Fluorescence Measure Decrease in Fluorescence KP1019_Addition->Final_Fluorescence Displacement Displacement of Marker by this compound Final_Fluorescence->Displacement Binding_Site_Confirmation Confirms this compound Binding to the Specific Site Displacement->Binding_Site_Confirmation

Caption: Competitive Binding Assay Workflow.

KP1019_HSA_Binding_Mechanism cluster_binding_process Binding Process cluster_binding_sites Binding Sites on HSA This compound This compound (Indazolium trans-[tetrachloridobis (1H-indazole)ruthenate(III)]) Non_Covalent Initial Non-Covalent Binding (Hydrophobic Interactions) This compound->Non_Covalent HSA Human Serum Albumin (HSA) HSA->Non_Covalent Ligand_Dissociation Dissociation of Indazole Ligands Non_Covalent->Ligand_Dissociation Covalent_Coordination Covalent Coordination of Ru(III) to Histidine Residues Ligand_Dissociation->Covalent_Coordination Site_I Sudlow's Site I (Subdomain IIA) - His242 Covalent_Coordination->Site_I Site_II Subdomain IB - His146 Covalent_Coordination->Site_II

Caption: this compound-HSA Binding Mechanism.

Conclusion

The interaction of this compound with human serum albumin is a multifaceted process characterized by moderately strong, multi-site binding. This interaction begins with non-covalent association, followed by the coordination of the ruthenium center to specific histidine residues on the protein, leading to the dissociation of the original indazole ligands. Understanding these binding dynamics is paramount for optimizing the therapeutic potential of this compound and other ruthenium-based anticancer drugs. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and modulate these critical drug-protein interactions.

References

Preclinical Profile of KP1019: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of KP1019 (Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]), a promising ruthenium-based anticancer agent. The document synthesizes key findings on its mechanism of action, pharmacokinetics, and anti-cancer efficacy, presenting quantitative data in a structured format and detailing experimental methodologies. Visual diagrams are included to illustrate critical pathways and workflows.

Core Concepts and Mechanism of Action

This compound is a ruthenium(III) coordination complex that has demonstrated significant anti-neoplastic activity, particularly against colorectal cancer and in cisplatin-resistant tumor models.[1] Its proposed mechanism of action is multifactorial, distinguishing it from traditional platinum-based chemotherapeutics.[2]

Activation by Reduction: A key hypothesis is that this compound acts as a prodrug, activated by reduction from Ru(III) to the more reactive Ru(II) state. This reduction is thought to occur preferentially within the hypoxic microenvironment of solid tumors.[1][2] While the specific intracellular reducing agents have not been definitively identified, glutathione (B108866) is considered a likely candidate.[1] However, some studies suggest that this compound can be active in its Ru(III) state, and the "activation by reduction" hypothesis remains a subject of ongoing research.[3][4]

Cellular Uptake and Transport: this compound's entry into cancer cells is facilitated by binding to serum proteins, primarily albumin and transferrin.[2][5] The high demand for iron in rapidly proliferating cancer cells leads to an overexpression of transferrin receptors, which is believed to mediate the preferential accumulation of this compound in tumor tissues.[5] This "transferrin-mediated tumor targeting" may contribute to the compound's selective activity and lower systemic toxicity.[2][5]

Intracellular Targets and Effects:

  • Protein Binding: Upon entering the cell, this compound rapidly binds to cytosolic proteins.[5][6] Studies have identified large protein complexes (above 700 kDa) as initial binding partners, followed by a redistribution of ruthenium to lower molecular weight proteins (below 40 kDa).[5][6] This interaction with proteins is thought to be a key part of its cytotoxic mechanism, differing significantly from cisplatin's primary DNA-binding action.[5]

  • Mitochondrial Pathway of Apoptosis: this compound induces apoptosis predominantly through the intrinsic mitochondrial pathway.[1][2][5] This is characterized by a loss of mitochondrial membrane potential.[1]

  • DNA Interaction: While not considered its primary mode of action, this compound does interact with DNA.[1] It shows a preference for binding to guanosine (B1672433) and adenosine (B11128) monophosphates and can cause weak untwisting and bending of the DNA structure.[1] The efficiency of DNA interstrand cross-linking is significantly lower than that of cisplatin (B142131).[1]

  • Induction of Oxidative Stress: Studies have indicated that oxidative stress contributes to this compound-induced apoptosis.[1]

  • Other Cellular Effects: Research in yeast and human cell lines has revealed that this compound can alter metal ion homeostasis, modulate the TOR (target of rapamycin) signaling pathway, and induce the accumulation of neutral lipids.[3]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
SW480Colorectal Carcinoma30-9524 h[4][7]
HT29Colorectal Carcinoma30-9524 h[4][7]
CH1Ovarian Carcinoma~5096 h[5]
SK-OV-3Ovarian Carcinoma~7596 h[5]
A549Lung Carcinoma~10096 h[5]
SW480Colorectal Adenocarcinoma85.0 (3h); 82.6 (72h)3 h & 72 h[5]
A2780Human Ovarian CarcinomaNot specifiedNot specified[8][9]
A2780cisRCisplatin-Resistant Human Ovarian CarcinomaHigher than in A2780Not specified[8][9]

Table 2: Cellular Uptake of this compound

Cell LineConcentration (µM)Incubation Time (h)Ruthenium per 10^5 cells (ng)Reference
VariousNot specified14.4 (mean)[5]
KB-3-15032.9 ± 0.6 fg/cell (nuclear); 1.8 ± 0.1 fg/cell (cytoplasmic); 2.8 ± 1.8 fg/cell (membrane/organelles)[5]

Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase I)

ParameterValueReference
Volume of DistributionSmall[10][11]
ClearanceLow[10][11]
Half-lifeLong[10][11]
Renal ExcretionSmall fraction of ruthenium[10]
Dose ProportionalityLinear pharmacokinetics[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

  • Procedure:

    • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • This compound is dissolved (e.g., in DMSO and then diluted in culture medium) to create a series of concentrations.

    • The culture medium is replaced with medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) alone.

    • The plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours).

    • After incubation, the drug-containing medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.

3.2. Cellular Uptake and Distribution Analysis

  • Objective: To quantify the amount of ruthenium taken up by cells and its distribution among different subcellular compartments.

  • Procedure:

    • Cells are cultured and treated with a defined concentration of this compound for specific time points (e.g., 1, 3, 6 hours).

    • After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Cells are harvested (e.g., by trypsinization) and counted.

    • For total cellular uptake, the cell pellet is lysed (e.g., using nitric acid).

    • For subcellular fractionation, the cells are lysed using a hypotonic buffer and subjected to differential centrifugation to separate the nuclear, cytoplasmic, and membrane/organelle fractions.

    • The ruthenium content in the total cell lysate or in each subcellular fraction is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • The results are typically expressed as the amount of ruthenium per a specific number of cells (e.g., ng Ru / 10^5 cells).

3.3. Analysis of Protein Binding (SEC-ICP-MS)

  • Objective: To identify the intracellular proteins or protein complexes that bind to this compound.

  • Procedure:

    • Cells are treated with this compound as described for uptake analysis.

    • The cytosolic fraction is isolated as described above.

    • The cytosolic extract is subjected to native Size-Exclusion Chromatography (SEC). This separates proteins based on their size while maintaining their native structure.

    • The eluent from the SEC column is directly introduced into an ICP-MS system.

    • The ICP-MS continuously monitors the eluting fractions for the presence of ruthenium.

    • By correlating the ruthenium signal with the elution time (and thus the size of the eluting proteins), it is possible to identify the molecular weight range of the ruthenium-binding proteins.

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to this compound's mechanism of action and experimental analysis.

KP1019_Mechanism_of_Action KP1019_ext This compound (Ru(III)) in Bloodstream Serum_Proteins Serum Proteins (Transferrin, Albumin) KP1019_ext->Serum_Proteins Binds to KP1019_bound This compound-Protein Complex Serum_Proteins->KP1019_bound TfR Transferrin Receptor (TfR) KP1019_bound->TfR Binds to Endocytosis Receptor-Mediated Endocytosis TfR->Endocytosis KP1019_intra Intracellular This compound (Ru(III)) Endocytosis->KP1019_intra Internalization Cell_Membrane Cancer Cell Reduction Reduction (e.g., by Glutathione) KP1019_intra->Reduction KP1019_active Active this compound (Ru(II)) Reduction->KP1019_active Cytosolic_Proteins Cytosolic Proteins KP1019_active->Cytosolic_Proteins Binds to Mitochondrion Mitochondrion KP1019_active->Mitochondrion Targets DNA_Nucleus DNA (Nucleus) KP1019_active->DNA_Nucleus Weak Interaction Oxidative_Stress Oxidative Stress KP1019_active->Oxidative_Stress Apoptosis Apoptosis Cytosolic_Proteins->Apoptosis Mitochondrion->Apoptosis Induces Oxidative_Stress->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow_Uptake start Cancer Cell Culture treatment Treat with this compound (Defined Concentration & Time) start->treatment wash Wash with PBS (Remove Extracellular Drug) treatment->wash harvest Harvest & Count Cells wash->harvest split harvest->split total_lysis Total Cell Lysis (e.g., Nitric Acid) split->total_lysis For Total Uptake fractionation Subcellular Fractionation (Differential Centrifugation) split->fractionation For Subcellular Distribution icpms_total Quantify Total Ru (ICP-MS) total_lysis->icpms_total fractions Isolate Fractions: - Nuclear - Cytoplasmic - Membrane/Organelles fractionation->fractions icpms_fractions Quantify Ru in each Fraction (ICP-MS) fractions->icpms_fractions

Caption: Workflow for cellular uptake and distribution analysis.

Conclusion

The preclinical data for this compound reveal a unique mechanism of action that differentiates it from platinum-based anticancer drugs. Its reliance on activation within the tumor microenvironment and its distinct intracellular targets, primarily cytosolic proteins and mitochondria, offer a promising therapeutic window and a potential strategy to overcome resistance to conventional chemotherapies. The quantitative data on its cytotoxicity and cellular uptake, combined with the detailed experimental protocols, provide a solid foundation for further research and development of this and similar ruthenium-based compounds. The progression of this compound and its more soluble analogue, KP1339 (now also known as BOLD-100 or IT-139), into clinical trials underscores the potential of this class of metallodrugs in oncology.[1][5]

References

The Potential of KP1019 and its Derivatives in the Treatment of Metastatic Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) and its more soluble sodium salt, NKP-1339 (also known as IT-139 and BOLD-100), represent a promising class of ruthenium-based anticancer agents with a distinct mechanism of action compared to traditional platinum-based chemotherapeutics. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the potential of these compounds in treating metastatic and chemoresistant solid tumors. Key aspects of their mechanism of action, including activation by reduction in the hypoxic tumor microenvironment, transport via serum proteins, and induction of apoptotic pathways, are detailed. Furthermore, this guide summarizes quantitative data from key studies, outlines experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this area.

Introduction

The development of novel anticancer agents with improved efficacy and reduced toxicity remains a critical challenge in oncology. Ruthenium-based compounds have emerged as a promising alternative to platinum-based drugs, exhibiting a unique spectrum of activity, particularly against metastatic and platinum-resistant cancers.[1] this compound, one of the pioneering ruthenium complexes to enter clinical trials, and its more soluble derivative, NKP-1339, have demonstrated significant preclinical antitumor activity and a manageable safety profile in early clinical studies.[2][3] This document serves as a comprehensive technical resource on the core scientific and clinical findings related to this compound and its potential in the management of metastatic tumors.

Mechanism of Action

The antitumor activity of this compound is multifactorial, involving a series of steps from systemic administration to intracellular targeting.

2.1. Activation by Reduction: this compound is administered as a prodrug containing Ruthenium(III) and is activated by reduction to the more reactive Ruthenium(II) species.[1] This reduction is favored in the hypoxic environment characteristic of solid tumors, contributing to the selective activity of the compound against cancer cells.[2][4]

2.2. Transport and Tumor Targeting: Following intravenous administration, this compound binds to serum proteins, primarily albumin and transferrin.[2][5] The binding to transferrin is thought to facilitate its uptake into tumor cells, which often overexpress the transferrin receptor to meet their high demand for iron.[1][3]

2.3. Intracellular Effects: Once inside the cancer cell, the activated Ru(II) species exerts its cytotoxic effects through multiple mechanisms:

  • Induction of Apoptosis: this compound induces apoptosis through the mitochondrial pathway.[3][4] This is a key advantage over some traditional chemotherapeutics, as it can bypass resistance mechanisms related to p53 mutations.[1]

  • Cell Cycle Arrest: The compound has been shown to cause a G2/M phase cell cycle arrest in cancer cells.[2]

  • Targeting GRP78: A significant molecular target of this compound and its derivatives is the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR).[6][7] By down-regulating GRP78, NKP-1339 disrupts endoplasmic reticulum (ER) homeostasis, leading to ER stress and apoptosis.[4] GRP78 is often overexpressed in cancer cells and is associated with chemoresistance and metastasis.[8][9]

  • DNA Interaction: While this compound does interact with DNA, its binding is weaker and causes less distortion compared to cisplatin.[1] It shows a preference for binding to guanine (B1146940) and adenosine (B11128) bases.[1]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical and clinical investigations of this compound and NKP-1339.

Table 1: In Vitro Cytotoxicity of this compound/NKP-1339

Cell LineCancer TypeCompoundIC50 (µM)Exposure TimeReference
SW480Colorectal CarcinomaThis compound/KP133930-9524 h[10]
HT29Colorectal CarcinomaThis compound/KP133930-9524 h[10]

Table 2: In Vivo Antitumor Activity of this compound

Tumor ModelAnimal ModelTreatmentTumor Growth InhibitionReference
Autochthonous Colorectal CarcinomaRatThis compoundUp to 95%[10]
MCa Mammary CarcinomaMouseThis compound (40 mg/kg/day)Inhibition of primary tumor growth[11]

Table 3: Phase I Clinical Trial of this compound

ParameterValueReference
Number of Patients8[2]
Dosing25 mg to 600 mg, twice weekly for 3 weeks[1]
Disease Stabilization5 out of 6 evaluable patients[1][3]
Duration of StabilizationUp to 10 weeks[1]
Serious Side EffectsNone reported[1][3]

Table 4: Phase I Dose-Escalation Study of NKP-1339 (NCT01415297)

ParameterValueReference
Number of Patients34[2][4]
Tumor TypesAdvanced solid tumors[2]
Dosing ScheduleDays 1, 8, and 15 of a 28-day cycle[4][6]
Dose Levels20, 40, 80, 160, 320, 420, 500, 625, and 780 mg/m²[2]
Maximum Tolerated Dose (MTD)625 mg/m²[4]
Dose-Limiting ToxicitiesNausea, vomiting, fatigue[4]
Clinical Responses
Partial Response1 patient (gastrointestinal neuroendocrine tumor)[4]
Stable Disease7 patients (neuroendocrine, non-small-cell lung, colorectal, sarcoma, cancer of unknown primary)[4]

Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical and clinical studies of this compound and its derivatives.

4.1. In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol

  • Cell Seeding: Cancer cells (e.g., SW480, HT29) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (solubilized in DMSO and diluted in media) or NKP-1339. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 590 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.

4.2. In Vivo Antitumor Activity in a Mouse Mammary Carcinoma Model

  • Tumor Implantation: 1 x 10⁶ viable MCa mammary carcinoma cells are injected intramuscularly into the left hind calf of female mice.

  • Drug Administration: this compound, dissolved in a 10% DMSO solution in sterile saline, is administered intraperitoneally. A common dosing schedule is 40 mg/kg/day from day 6 to day 11 after tumor implantation.

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every other day) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.

  • Metastasis Assessment: At the end of the experiment, lungs are harvested, and the number and weight of metastatic nodules are determined.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

4.3. Phase I Clinical Trial of NKP-1339 (NCT01415297) - Study Design

  • Study Objective: To determine the safety, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of NKP-1339 in patients with advanced solid tumors.

  • Patient Population: Patients with advanced solid tumors for whom standard therapies have failed.

  • Study Design: An open-label, dose-escalation study following a standard 3+3 design. Single-patient cohorts are used until a ≥ Grade 2 toxicity is observed.

  • Dosing and Administration: NKP-1339 is administered as a 30-90 minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.

  • Safety and Tolerability Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

  • Pharmacokinetic Analysis: Plasma and urine samples are collected at various time points to determine PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic Assessment: Plasma levels of transferrin, transferrin receptor, and GRP78 are measured.

  • Tumor Response Evaluation: Tumor assessments are performed every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST).

Visualizations: Signaling Pathways and Experimental Workflows

5.1. Proposed Mechanism of Action of this compound/NKP-1339

KP1019_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Ru(III)) SerumProteins Serum Proteins (Albumin, Transferrin) This compound->SerumProteins Binding TfR Transferrin Receptor (TfR) (Overexpressed in Cancer) SerumProteins->TfR Receptor-mediated Endocytosis KP1019_int This compound (Ru(III)) TfR->KP1019_int Reduction Reduction (Hypoxic Environment) KP1019_int->Reduction RuII Activated Ru(II) Species Reduction->RuII GRP78 GRP78 Downregulation RuII->GRP78 G2M_Arrest G2/M Cell Cycle Arrest RuII->G2M_Arrest DNA_Interaction Weak DNA Interaction RuII->DNA_Interaction ER_Stress ER Stress GRP78->ER_Stress Apoptosis Apoptosis (Mitochondrial Pathway) ER_Stress->Apoptosis

Caption: Proposed mechanism of action for this compound.

5.2. NKP-1339 Phase I Clinical Trial Workflow

NKP1339_Phase1_Workflow Start Patient Enrollment (Advanced Solid Tumors) DoseEscalation Dose Escalation Cohorts (3+3 Design) (Dose Levels: 20-780 mg/m²) Start->DoseEscalation TreatmentCycle Treatment Cycle (28 days) NKP-1339 IV Infusion on Days 1, 8, 15 DoseEscalation->TreatmentCycle Assessments Assessments: - Safety & Tolerability (CTCAE) - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Tumor Response (RECIST) TreatmentCycle->Assessments MTD_Determination Determine Maximum Tolerated Dose (MTD) Assessments->MTD_Determination MTD_Determination->DoseEscalation MTD Not Reached ExpansionCohort Enroll Expansion Cohort at MTD MTD_Determination->ExpansionCohort MTD Reached End End of Study ExpansionCohort->End

Caption: Workflow of the NKP-1339 Phase I dose-escalation trial.

5.3. Logical Relationship of this compound's Anticancer Properties

KP1019_Properties_Relationship This compound This compound / NKP-1339 Prodrug Prodrug Nature (Ru(III)) This compound->Prodrug Tumor_Targeting Tumor Targeting (Transferrin/Albumin Binding) This compound->Tumor_Targeting Selective_Activation Selective Activation in Tumors (Hypoxia -> Ru(II)) Prodrug->Selective_Activation Intracellular_Effects Diverse Intracellular Effects Selective_Activation->Intracellular_Effects Reduced_Toxicity Reduced Systemic Toxicity Selective_Activation->Reduced_Toxicity Tumor_Targeting->Intracellular_Effects Apoptosis_Induction Apoptosis Induction Intracellular_Effects->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Intracellular_Effects->Cell_Cycle_Arrest GRP78_Inhibition GRP78 Inhibition Intracellular_Effects->GRP78_Inhibition Efficacy_Metastatic Potential Efficacy in Metastatic & Resistant Tumors Intracellular_Effects->Efficacy_Metastatic Reduced_Toxicity->Efficacy_Metastatic

Caption: Logical relationships of this compound's key anticancer attributes.

Conclusion and Future Directions

This compound and its clinically advanced derivative, NKP-1339, have demonstrated a compelling preclinical profile and encouraging early clinical signals in the treatment of advanced solid tumors. Their unique mechanism of action, centered on activation within the tumor microenvironment and the targeting of critical cellular stress pathways, offers a potential advantage over existing chemotherapies, particularly in the context of metastatic and drug-resistant disease.

The manageable safety profile observed in Phase I studies is a significant attribute. Future research should focus on several key areas:

  • Combination Therapies: Exploring synergistic combinations of NKP-1339 with other anticancer agents, such as targeted therapies or immunotherapies, could enhance its therapeutic efficacy.

  • Biomarker Development: Identifying predictive biomarkers of response to NKP-1339 will be crucial for patient selection in future clinical trials. GRP78 expression levels could be a potential candidate.

  • Phase II Studies: Well-designed Phase II clinical trials in specific tumor types, particularly those where stable disease was observed in Phase I (e.g., neuroendocrine tumors, non-small-cell lung cancer), are warranted to definitively assess the antitumor activity of NKP-1339.

  • Understanding Resistance: Investigating potential mechanisms of resistance to NKP-1339 will be important for long-term clinical success.

References

In-depth Technical Guide: The Ruthenium-Based Compound KP1019 as a Promising Agent for Cisplatin-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to platinum-based chemotherapeutics, such as cisplatin (B142131), remains a significant hurdle in oncology. KP1019 (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]) is a ruthenium-based anticancer agent that has demonstrated considerable promise in overcoming this challenge. This technical guide provides a comprehensive overview of the preclinical data supporting the use of this compound in cisplatin-resistant cancers. It details the compound's mechanism of action, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and visualizes associated cellular pathways and workflows.

Introduction

Cisplatin and its analogues are mainstays of cancer chemotherapy, exerting their cytotoxic effects primarily through the formation of DNA adducts, which trigger apoptosis. However, both intrinsic and acquired resistance mechanisms, including reduced drug accumulation, increased DNA repair, and evasion of apoptosis, frequently limit their clinical efficacy. This has spurred the development of novel metal-based anticancer agents with alternative mechanisms of action.

This compound is a ruthenium(III) coordination complex that has advanced to phase I clinical trials.[1] Notably, it exhibits a distinct pharmacological profile compared to cisplatin and has shown significant activity in tumor models known to be resistant to conventional platinum-based drugs.[2] This guide delves into the technical details of this compound's action against cisplatin-resistant cancers.

Mechanism of Action in Cisplatin-Resistant Cancers

This compound's ability to circumvent cisplatin resistance stems from a multi-faceted mechanism of action that is fundamentally different from that of platinum-based drugs.

2.1. Activation by Reduction (The "Prodrug" Concept)

This compound is administered in its stable Ru(III) oxidation state and is believed to act as a prodrug.[1] The hypoxic microenvironment characteristic of solid tumors is thought to facilitate the reduction of Ru(III) to the more reactive Ru(II) species.[2] This selective activation within the tumor tissue minimizes systemic toxicity. While the exact intracellular reducing agents are not fully elucidated, glutathione (B108866) is considered a likely candidate.[2]

2.2. Cellular Uptake and Distribution

This compound is known to bind to serum proteins, particularly albumin and transferrin. The transferrin-mediated uptake is thought to contribute to its selective accumulation in tumor cells, which often overexpress the transferrin receptor to meet their high iron demand.

2.3. Intracellular Targets and Cytotoxicity

Unlike cisplatin, which primarily targets nuclear DNA, this compound's cytotoxic effects are not solely dependent on DNA damage. While it can interact with DNA, it does so with a 15-fold lower efficiency in forming interstrand cross-links compared to cisplatin.[1][2] The primary mechanism of this compound-induced cell death is believed to be the induction of apoptosis through the mitochondrial pathway.[2] This is characterized by a significant loss of mitochondrial membrane potential.[2]

Furthermore, studies have indicated that this compound's activity is largely independent of the p53 tumor suppressor protein status, which is often implicated in cisplatin resistance.[2] The generation of reactive oxygen species (ROS) also appears to play a role in this compound-induced apoptosis.[2]

Quantitative Data on Efficacy

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound in cisplatin-resistant cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Cisplatin-Sensitive and -Resistant Cancer Cell Lines

Cell LineCancer TypeCisplatin SensitivityThis compound IC50 (µM)Cisplatin IC50 (µM)Resistance Factor (RF) for this compoundReference
P31MesotheliomaSensitive>2005.8N/A[3]
P31/cisMesotheliomaResistant>20017.7Not Resistant[3]
SW480Colorectal Carcinoma-38.4 ± 9.30>100N/A[4]
HT29Colorectal Carcinoma-20.04 ± 10.8>100N/A[4]

Note: The Resistance Factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parent line. A low RF for this compound indicates its ability to overcome resistance.

Table 2: In Vivo Efficacy of this compound in a Cisplatin-Resistant Animal Model

Animal ModelCancer TypeTreatmentDosage and ScheduleTumor Growth InhibitionReference
Autochthonous Rat ModelColorectal Carcinoma (Cisplatin-Resistant)This compoundNot specifiedUp to 95% reduction in tumor volume[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., cisplatin-sensitive and -resistant pairs) in 96-well plates at a density of 2 x 10³ cells per well in 100 µL of complete culture medium. Allow cells to adhere and recover for 24 hours.

  • Drug Treatment: Prepare a stock solution of this compound. Perform serial dilutions in culture medium to achieve a range of final concentrations. Add 100 µL of the diluted drug solutions to the respective wells. Include untreated and vehicle-treated (if applicable) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

4.2. Cellular Uptake Analysis (ICP-MS)

This protocol quantifies the intracellular accumulation of ruthenium.

  • Cell Treatment: Seed cells (1 x 10⁵ per well) and allow them to adhere. Treat the cells with 50 µM this compound for 60 minutes at 37°C.

  • Cell Harvesting and Lysis: Wash the cells with ice-cold PBS to remove extracellular drug. Detach the cells and count them. Lyse the cells using a suitable lysis buffer.

  • Sample Preparation: Digest the cell lysates with concentrated nitric acid.

  • ICP-MS Analysis: Analyze the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the ruthenium content.

  • Data Normalization: Express the results as ng of ruthenium per 10⁵ cells.

4.3. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

4.4. Western Blotting for MAPK Signaling Pathway

This protocol assesses the activation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

  • Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK pathway proteins (e.g., ERK1/2, JNK, p38). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.5. In Vivo Xenograft Model Protocol

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a cisplatin-resistant line) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width²)/2.

  • Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or intravenously) according to a predetermined dosage and schedule.

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) as a percentage.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound.

KP1019_Mechanism This compound This compound (Ru(III)) Activation Reduction (Hypoxic Tumor Environment) This compound->Activation Active_this compound Active this compound (Ru(II)) Activation->Active_this compound ROS ROS Generation Active_this compound->ROS Mitochondria Mitochondrial Membrane Potential Depolarization Active_this compound->Mitochondria MAPK MAPK Pathway Activation Active_this compound->MAPK DNA_Interaction Weak DNA Interaction Active_this compound->DNA_Interaction Apoptosis Apoptosis ROS->Apoptosis Mitochondria->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action of this compound in cancer cells.

Cytotoxicity_Workflow Start Seed Cancer Cells (96-well plate) Treat Treat with this compound (72h incubation) Start->Treat MTT Add MTT Reagent (4h incubation) Treat->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents a promising therapeutic agent for cisplatin-resistant cancers due to its distinct mechanism of action, which includes activation in the tumor microenvironment and induction of apoptosis via mitochondrial pathways, largely independent of p53. The preclinical data strongly support its further investigation, and the detailed protocols provided herein offer a foundation for researchers to build upon in the ongoing effort to develop more effective treatments for resistant tumors. The continued exploration of this compound and similar ruthenium-based compounds holds the potential to expand the arsenal (B13267) of anticancer therapies and improve patient outcomes.

References

An In-depth Technical Guide to KP1019 Research in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP1019, or Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer agent that has demonstrated significant preclinical activity in colorectal cancer models. This document provides a comprehensive technical overview of the research conducted on this compound, focusing on its mechanism of action, efficacy in both in vitro and in vivo models, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development. This compound has shown effectiveness against colorectal tumors, including those resistant to platinum-based therapies, and has advanced to Phase I clinical trials.[1][2] Its mode of action involves a multi-faceted approach, including induction of apoptosis through the intrinsic mitochondrial pathway and the generation of oxidative stress. This guide summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying biological processes.

Mechanism of Action

This compound's anticancer activity in colorectal cancer is attributed to several key mechanisms:

  • Cellular Uptake via Transferrin Receptor: this compound is believed to be actively transported into cancer cells through a transferrin-mediated endocytosis process.[1] Tumor cells often overexpress transferrin receptors to meet their high demand for iron, and this compound is thought to mimic iron, allowing for its preferential accumulation within these cells.[1]

  • Induction of Apoptosis: A primary mechanism of this compound-induced cell death is the initiation of apoptosis. This process is predominantly mediated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential.[1][3]

  • Oxidative Stress: this compound has been shown to induce the formation of reactive oxygen species (ROS), leading to oxidative stress within colorectal tumor cells. This oxidative stress is a key contributor to the induction of apoptosis.[1]

  • DNA Interaction: While not its primary mode of action, this compound can interact with DNA, causing damage and contributing to its cytotoxic effects.[1]

Signaling Pathways

While the precise signaling pathways modulated by this compound in colorectal cancer are still under investigation, its known mechanisms of action suggest an interplay with key cellular signaling cascades. The induction of apoptosis via the mitochondrial pathway points to the involvement of the Bcl-2 family of proteins. Furthermore, the generation of oxidative stress can activate stress-related pathways such as the MAPK and PI3K/Akt pathways, which are central to cell survival, proliferation, and apoptosis.

G cluster_0 This compound Cellular Uptake and Activation cluster_1 Downstream Effects This compound This compound Transferrin Receptor Transferrin Receptor This compound->Transferrin Receptor Binds to Endocytosis Endocytosis Transferrin Receptor->Endocytosis Mediates Intracellular this compound Intracellular this compound Endocytosis->Intracellular this compound Mitochondrion Mitochondrion Intracellular this compound->Mitochondrion Targets ROS Production ROS Production Intracellular this compound->ROS Production Induces DNA Damage DNA Damage Intracellular this compound->DNA Damage Causes Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates ROS Production->Apoptosis DNA Damage->Apoptosis

Proposed mechanism of action for this compound in colorectal cancer cells.

In Vitro Efficacy

This compound has demonstrated significant cytotoxic activity against human colorectal cancer cell lines, including SW480 and HT29.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various studies.

Cell LineTreatment DurationIC50 (µM)Reference
HT2924 hours20.04 ± 10.8[3]
SW48024 hours38.4 ± 9.30[3]
Colorectal Tumor CellsNot Specified30 (without NAC)[4]
Colorectal Tumor CellsNot Specified55 (with 5mM NAC)[4]
Apoptosis Induction

This compound treatment leads to a significant induction of apoptosis in colorectal cancer cells, as evidenced by the depolarization of the mitochondrial membrane.

Cell LineThis compound Concentration (µM)Percentage of Cells with Depolarized Mitochondrial MembranesReference
Colorectal Tumor CellsNot Specified63.4 ± 2.1%[4]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the potent in vivo antitumor activity of this compound.

Rat Model of Colorectal Carcinoma

In an autochthonous rat model of colorectal carcinoma, which closely mimics the human disease, this compound exhibited remarkable efficacy, leading to a tumor volume reduction of up to 95%.[1][5] This model is particularly relevant as it is resistant to platinum-based drugs, highlighting the potential of this compound in treating refractory colorectal cancer.[1][5]

G cluster_0 In Vivo Experimental Workflow Induce Colorectal Tumors in Rats Induce Colorectal Tumors in Rats Administer this compound Administer this compound Induce Colorectal Tumors in Rats->Administer this compound Monitor Tumor Growth Monitor Tumor Growth Administer this compound->Monitor Tumor Growth Assess Toxicity Assess Toxicity Administer this compound->Assess Toxicity Measure Tumor Volume Measure Tumor Volume Monitor Tumor Growth->Measure Tumor Volume Analyze Results Analyze Results Measure Tumor Volume->Analyze Results Assess Toxicity->Analyze Results

General workflow for in vivo studies of this compound in rat models.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed colorectal cancer cells (e.g., SW480, HT29) in a 96-well plate at a density of 5 x 10^5 cells/200 µL per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) and incubate for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Ruthenium Uptake Assay (ICP-MS)
  • Cell Treatment: Treat colorectal cancer cells with this compound at the desired concentration and time point.

  • Cell Harvesting and Lysis: Wash the cells with PBS, harvest them, and lyse the cells.

  • Sample Preparation: Dilute the cell lysates in 0.6 N nitric acid.

  • ICP-MS Analysis: Determine the ruthenium concentration in the samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Normalization: Normalize the ruthenium concentration to the cell number (e.g., ng Ru / 10^6 cells).

Apoptosis Assay (Mitochondrial Membrane Potential)
  • Cell Treatment: Treat colorectal cancer cells with this compound at various concentrations and for different durations.

  • Staining: Stain the cells with a mitochondrial membrane potential-sensitive dye, such as JC-1.

  • FACS Analysis: Analyze the stained cells using a flow cytometer (FACS).

  • Data Interpretation: Quantify the percentage of cells with depolarized mitochondrial membranes, which is indicative of apoptosis.

Conclusion

This compound is a promising ruthenium-based anticancer compound with significant activity against colorectal cancer models. Its unique mechanism of action, involving targeted cellular uptake and induction of apoptosis via the intrinsic mitochondrial pathway and oxidative stress, makes it a compelling candidate for further development, particularly for platinum-resistant tumors. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for future research aimed at fully elucidating its therapeutic potential and advancing it through clinical trials.

References

Saccharomyces cerevisiae: A Powerful Model for Unraveling the Anticancer Mechanisms of KP1019

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ruthenium-based anticancer agent, KP1019 (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]), has shown promise in preclinical and early clinical studies, exhibiting a favorable toxicity profile compared to traditional platinum-based chemotherapeutics.[1][2] Despite its potential, the precise molecular mechanisms governing its anticancer activity remain multifaceted and not fully elucidated. The budding yeast, Saccharomyces cerevisiae, has emerged as a valuable model organism for dissecting the complex cellular responses to this compound.[3][4][5] This guide provides a comprehensive overview of the use of S. cerevisiae in this compound research, detailing its mechanisms of action, relevant signaling pathways, and key experimental protocols.

This compound: Mechanism of Action Uncovered in Yeast

Studies utilizing S. cerevisiae have been instrumental in revealing that this compound exerts its cytotoxic and cytostatic effects through a multi-pronged attack on the cell.[2][3] The drug is internalized by yeast cells and induces a cascade of events including DNA damage, cell cycle arrest, and programmed cell death.[3][4][6]

Genotoxicity and DNA Damage Response

This compound is genotoxic in yeast, causing DNA damage that manifests as increased mutation and recombination rates.[3][7] This damage triggers a robust DNA Damage Response (DDR), leading to a delay in cell cycle progression, primarily at the G2/M phase, to allow for DNA repair.[6][7] Yeast strains deficient in key DNA repair pathways, including Nucleotide Excision Repair (NER), Translesion Synthesis (TLS), and homologous recombination, exhibit hypersensitivity to this compound, highlighting the critical role of these pathways in drug tolerance.[3][4][8]

Induction of Oxidative and Proteotoxic Stress

Beyond its direct effects on DNA, this compound induces significant oxidative stress.[1][2] Proteomic analyses have shown an upregulation of proteins involved in the synthesis and cycling of the antioxidant glutathione (B108866) in response to this compound.[1][2] Yeast mutants lacking Yap1, a key regulator of the oxidative stress response, are more sensitive to the drug.[1][2] Furthermore, this compound has been shown to cause proteotoxic effects, indicated by an increase in proteins related to ribosome biogenesis, translation, and protein folding.[1]

Apoptosis and Mitochondrial Dysfunction

This compound is a potent inducer of apoptosis in yeast. This programmed cell death is characterized by key apoptotic markers, including DNA fragmentation and the externalization of phosphatidylserine. A significant contributor to this compound-induced apoptosis is the loss of mitochondrial membrane potential.[9]

Key Signaling Pathways Modulated by this compound

The cellular response to this compound in yeast involves the activation and modulation of several critical signaling pathways. Understanding these pathways provides a deeper insight into the drug's mechanism of action.

DNA Damage Response Pathway

This compound-induced DNA lesions activate the DNA damage checkpoint, a signaling cascade that arrests the cell cycle to facilitate DNA repair.

G This compound-Induced DNA Damage Response in Yeast This compound This compound DNA_Damage DNA Damage (Bulky Adducts, Cross-links) This compound->DNA_Damage DDR_Sensors DDR Sensors (e.g., Rad9) DNA_Damage->DDR_Sensors activates Apoptosis Apoptosis DNA_Damage->Apoptosis triggers if severe Mec1_Tel1 Mec1/Tel1 Kinases (ATR/ATM homologs) DDR_Sensors->Mec1_Tel1 recruits Rad53 Rad53 Kinase (Chk2 homolog) Mec1_Tel1->Rad53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Delay) Rad53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Pathways (NER, TLS, Recombination) Rad53->DNA_Repair activates Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->DNA_Damage repairs

Caption: this compound-Induced DNA Damage Response in Yeast.

Hog1 MAP Kinase Pathway

This compound treatment leads to the phosphorylation and activation of the Hog1 mitogen-activated protein (MAP) kinase, a key regulator of the osmotic stress response in yeast. Deletion of the HOG1 gene increases sensitivity to this compound.

Activation of the Hog1 Pathway by this compound This compound This compound Osmotic_Stress Osmotic Stress This compound->Osmotic_Stress induces Membrane_Sensors Membrane Sensors (Sln1, Sho1) Osmotic_Stress->Membrane_Sensors activates MAPK_Cascade MAPK Cascade (Ste11, Pbs2) Membrane_Sensors->MAPK_Cascade activates Hog1 Hog1 (p38 homolog) MAPK_Cascade->Hog1 phosphorylates Stress_Response_Genes Stress Response Gene Expression (e.g., GPD1) Hog1->Stress_Response_Genes activates Cell_Cycle_Control Cell Cycle Control Hog1->Cell_Cycle_Control regulates

Caption: Activation of the Hog1 Pathway by this compound.

Oxidative Stress Response Pathway

This compound generates reactive oxygen species (ROS), which in turn activates the Yap1 transcription factor, a central regulator of the oxidative stress response in yeast.

This compound-Induced Oxidative Stress Response This compound This compound ROS Increased ROS This compound->ROS generates Yap1_inactive Yap1 (inactive, cytoplasmic) ROS->Yap1_inactive oxidizes Yap1_active Yap1 (active, nuclear) Yap1_inactive->Yap1_active translocates to nucleus Antioxidant_Genes Antioxidant Gene Expression (e.g., TRX2, GSH1) Yap1_active->Antioxidant_Genes induces Detoxification Cellular Detoxification Antioxidant_Genes->Detoxification promotes

Caption: this compound-Induced Oxidative Stress Response.

Quantitative Data Summary

The following tables summarize key quantitative data from studies of this compound in S. cerevisiae.

Table 1: Cytotoxicity of this compound in S. cerevisiae

Yeast StrainConditionIC50 (µg/mL)Reference
Wild-type (BY4742)No DMSO6.7 ± 0.8[10]
Wild-type (BY4742)With 0.5% DMSO11.4 ± 1.8[10]
dun1ΔNo DMSOHypersensitive (qualitative)[10]
rad1ΔNot specifiedHypersensitive (qualitative)[4]
rev3ΔNot specifiedHypersensitive (qualitative)[3][4]
rad52ΔNot specifiedHypersensitive (qualitative)[3][4]
hog1ΔNot specifiedHypersensitive (qualitative)
yap1ΔNot specifiedHypersensitive (qualitative)[2]

Table 2: Dose-Dependent Effects of this compound on Yeast Cell Biology

ParameterThis compound ConcentrationEffectReference
Cell Survival25, 50, 100 µg/mLDose-dependent decrease[11]
Cell CycleIncreasing concentrationsDose-dependent increase in large-budded cells (G2/M arrest)[2]
RNR3-lacZ ExpressionIncreasing concentrationsDose-dependent increase[3]
Transcriptome Changes (50 µg/mL for 3h)50 µg/mL284 genes upregulated, 76 genes downregulated[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following sections outline key protocols for studying the effects of this compound in yeast.

General Yeast Culture and Drug Treatment

start Start culture Grow yeast strain (e.g., BY4742) in YPD or SDC medium at 30°C to mid-log phase. start->culture prepare_this compound Prepare this compound stock solution. Note: Avoid DMSO as it can reduce cytotoxicity. culture->prepare_this compound treat Add this compound to the desired final concentration. Include a vehicle control. prepare_this compound->treat incubate Incubate at 30°C for the specified duration. treat->incubate harvest Harvest cells by centrifugation for downstream analysis. incubate->harvest end End harvest->end

Caption: General workflow for this compound treatment of yeast.

Yeast Strains and Growth Conditions:

  • Commonly used wild-type strains include BY4741 and BY4742.

  • Yeast are typically grown at 30°C in rich medium (YPD: 1% yeast extract, 2% peptone, 2% dextrose) or synthetic defined medium (SDC).

This compound Preparation:

  • This compound should be dissolved directly in the growth medium, as the use of DMSO as a solvent has been shown to reduce its cytotoxicity.[10]

Cell Viability and Cytotoxicity Assays

Spot Assay:

  • Grow yeast cultures to the mid-log phase.

  • Perform ten-fold serial dilutions of each culture.

  • Spot 3-5 µL of each dilution onto agar (B569324) plates containing various concentrations of this compound.

  • Incubate plates at 30°C for 2-3 days and document growth.

Microtiter Plate-Based Growth Assay:

  • In a 96-well plate, prepare serial dilutions of this compound in liquid medium.

  • Inoculate each well with a standardized yeast cell suspension.

  • Incubate the plate at 30°C, and measure absorbance (e.g., at 600 nm) at regular intervals or at a final time point to determine growth inhibition.

  • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assays

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation:

  • Fix yeast cells with 3.7% formaldehyde.

  • Digest the cell wall using Zymolyase (e.g., 25 µg/mL).

  • Apply the cell suspension to a microscope slide.

  • Perform the TUNEL assay using a commercial kit, following the manufacturer's instructions for labeling DNA strand breaks.

  • Visualize fluorescently labeled cells using fluorescence microscopy.

Annexin V Staining for Phosphatidylserine Externalization:

  • Harvest yeast cells and wash with a sorbitol-containing buffer.

  • Digest the cell wall with lyticase and/or glusulase to generate spheroplasts.

  • Wash the spheroplasts and resuspend in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and a viability dye (e.g., propidium (B1200493) iodide).

  • Incubate at room temperature in the dark.

  • Analyze the stained cells by flow cytometry or fluorescence microscopy.

Measurement of Reactive Oxygen Species (ROS)

DCFH-DA Staining:

  • Harvest yeast cells and wash with PBS.

  • Resuspend the cells in PBS containing 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Incubate at 37°C in the dark.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence of the oxidized product (DCF) using a fluorometer, fluorescence microscope, or flow cytometer.

Assessment of Mitochondrial Membrane Potential

JC-1 Staining:

  • Incubate yeast cells with the JC-1 dye in growth medium.

  • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.

  • In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers that fluoresce green.

  • Analyze the ratio of red to green fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

Conclusion

Saccharomyces cerevisiae has proven to be an invaluable and robust model system for dissecting the molecular mechanisms of the anticancer drug this compound. Its genetic tractability and the conservation of fundamental cellular processes have allowed for the elucidation of this compound's effects on DNA integrity, cell cycle progression, oxidative stress, and apoptosis. The detailed protocols and signaling pathway diagrams provided in this guide serve as a technical resource for researchers aiming to further investigate this compound and other novel anticancer compounds, ultimately accelerating the drug development process.

References

The Intricate Dance of a Ruthenium Prodrug: An In-depth Technical Guide to KP1019's Interaction with DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], or KP1019, has emerged as a promising ruthenium-based anticancer agent, distinct from traditional platinum-based chemotherapeutics. This technical guide delves into the core of its mechanism, focusing on its interaction with DNA—a critical aspect of its biological activity. While direct DNA damage may not be its primary mode of action, the binding and subsequent cellular responses are key to understanding its therapeutic potential.

The Journey to the Nucleus: Activation and Cellular Uptake

This compound is a prodrug, meaning it is administered in an inactive form and requires activation within the body to exert its cytotoxic effects. This activation is a key feature of its tumor-selective action.

Activation by Reduction: The central ruthenium atom in this compound is in the +3 oxidation state (Ru(III)). For the complex to become pharmacologically active, it must be reduced to the more reactive Ru(II) state.[1][2] This reduction is preferentially facilitated by the hypoxic (low oxygen) environment characteristic of solid tumors.[1] Intracellular reducing agents, such as glutathione, are thought to play a role in this process.[1][3]

Serum Protein Binding and Transport: Upon entering the bloodstream, this compound readily binds to serum proteins, most notably albumin and transferrin.[4][5][6] This binding is crucial for its transport and accumulation in tumor tissues. The "transferrin-mediated tumor targeting" hypothesis suggests that because cancer cells often overexpress transferrin receptors to meet their high iron demand, they inadvertently uptake more of the this compound-transferrin complex.[4][5]

The following diagram illustrates the proposed cellular uptake and activation pathway of this compound.

KP1019_Uptake_and_Activation This compound Cellular Uptake and Activation Pathway cluster_extracellular Extracellular Space cluster_cellular Tumor Cell cluster_cytosol Cytosol cluster_nucleus Nucleus KP1019_prodrug This compound (Ru(III)) SerumProteins Serum Proteins (Transferrin, Albumin) KP1019_prodrug->SerumProteins Binds to KP1019_bound This compound-Protein Complex SerumProteins->KP1019_bound TfR Transferrin Receptor KP1019_bound->TfR Receptor-mediated endocytosis Endosome Endosome TfR->Endosome KP1019_active Active this compound (Ru(II)) Endosome->KP1019_active Release and Reduction (Hypoxic Environment) CytosolicTargets Cytosolic Targets (Proteins, Organelles) KP1019_active->CytosolicTargets Interacts with DNA DNA KP1019_active->DNA Binds to

Figure 1: Proposed cellular uptake and activation pathway of this compound.

The Nature of this compound-DNA Interaction

Once activated within the cell, this compound can interact with various biomolecules, including DNA. However, the nature of this interaction differs significantly from that of platinum-based drugs like cisplatin (B142131).

Binding Preferences and Adduct Formation: this compound demonstrates a preference for binding to purine (B94841) nucleotide bases, specifically guanosine (B1672433) 5'-monophosphate and adenosine (B11128) 5'-monophosphate.[1] The interaction is irreversible and leads to the formation of DNA adducts.[3] However, the extent of adduct formation is markedly lower than that of cisplatin.[3] Comparative studies have shown the following order of adduct formation: cisplatin > oxaliplatin (B1677828) > NAMI-A > this compound.[3]

Structural Impact on DNA: While this compound does bind to DNA, the resulting structural distortions are less severe than those caused by platinum drugs.[3] It is capable of weakly untwisting and bending the DNA double helix.[1] this compound can also induce interstrand DNA cross-links, but with a 15-fold lower efficiency than cisplatin in tumor cells.[1] These less severe DNA lesions may contribute to the different downstream cellular responses observed with this compound.

Cellular Consequences of DNA Binding and Signaling Pathways

The interaction of this compound with DNA, although not considered the primary cytotoxic driver, contributes to a cascade of cellular events, including DNA damage response, cell cycle arrest, and ultimately, apoptosis.

DNA Damage and Repair: Studies in yeast have confirmed that this compound is genotoxic, causing DNA damage that leads to mutations.[7][8] This damage activates cellular DNA repair pathways. Yeast strains deficient in nucleotide excision repair (NER), translesion synthesis (TLS), and recombination are hypersensitive to this compound, indicating that these pathways are crucial for tolerating the drug-induced DNA lesions.[7][8][9] The drug has been shown to cause bulky DNA adducts and interstrand cross-links, which are substrates for these repair mechanisms.[8][9]

Cell Cycle Arrest and Apoptosis: The DNA damage induced by this compound triggers cell cycle arrest, primarily in the G2/M phase, allowing time for DNA repair.[2] If the damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. A significant body of evidence suggests that this compound induces apoptosis predominantly through the intrinsic mitochondrial pathway.[1][2][4] This is characterized by a loss of mitochondrial membrane potential and is largely independent of the p53 tumor suppressor status, which is often a key mediator of DNA damage-induced apoptosis for other drugs.[1][4] This suggests that while DNA damage is a contributing factor, other cellular targets likely play a more direct role in initiating apoptosis.

Involvement of Other Signaling Pathways: Recent research has implicated other signaling pathways in the mechanism of action of this compound. The p38 mitogen-activated protein kinase (MAPK) stress response pathway is upregulated following treatment.[2] Furthermore, this compound has been shown to modulate the Target of Rapamycin (TOR) signaling pathway.[10]

The following diagram outlines the signaling pathways affected by this compound, leading to apoptosis.

KP1019_Signaling_Pathways Signaling Pathways Activated by this compound cluster_dna_damage DNA Interaction cluster_other_targets Other Cellular Effects This compound Active this compound (Ru(II)) DNA_Binding DNA Binding (Purine preference) This compound->DNA_Binding Mitochondria Mitochondria This compound->Mitochondria TOR_Pathway TOR Pathway Modulation This compound->TOR_Pathway p38_MAPK p38 MAPK Upregulation This compound->p38_MAPK DNA_Lesions DNA Lesions (Adducts, Cross-links) DNA_Binding->DNA_Lesions DDR DNA Damage Response (NER, TLS, Recombination) DNA_Lesions->DDR G2M_Arrest G2/M Cell Cycle Arrest DDR->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis If damage is irreparable MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss MMP_Loss->Apoptosis Primary Pathway

Figure 2: Overview of signaling cascades initiated by this compound.

Quantitative Data on this compound Interactions

While extensive research has been conducted on the qualitative aspects of this compound's interactions, detailed quantitative data, such as binding constants for its interaction with DNA, are not widely published. However, comparative studies and cytotoxicity assays provide valuable quantitative insights.

ParameterDrugObservationSource
DNA Adduct Formation CisplatinHigh[3]
OxaliplatinModerate-High[3]
NAMI-ALow-Moderate[3]
This compound Low [3]
Interstrand Cross-linking Efficiency CisplatinHigh[1]
This compound 15-fold lower than Cisplatin [1]
Cytotoxicity (IC50 in SW480 cells, 3h exposure) This compound 85.0 µM [4]
KP1339 (sodium salt)117.6 µM[4]
Binding to Human Serum Albumin (logK') This compound 5.3 - 5.8 [11]
KP1339 (sodium salt)5.3 - 5.8[11]

Experimental Protocols for Studying this compound-DNA Interactions

The following sections provide representative protocols for key experimental techniques used to investigate the binding of molecules like this compound to DNA. These are generalized methodologies and would require optimization for specific experimental conditions.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA or small molecule-DNA interactions. The principle is that a DNA fragment bound to another molecule will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA.

Workflow Diagram:

EMSA_Workflow EMSA Experimental Workflow start Start prepare_dna 1. Prepare Labeled DNA Probe (e.g., with 32P or fluorescent dye) start->prepare_dna prepare_this compound 2. Prepare this compound Solutions (various concentrations) start->prepare_this compound binding_reaction 3. Incubate DNA Probe with this compound (allow binding to occur) prepare_dna->binding_reaction prepare_this compound->binding_reaction loading 4. Add Loading Dye binding_reaction->loading page 5. Run on Native Polyacrylamide Gel loading->page detection 6. Detect DNA Bands (Autoradiography or Fluorescence Imaging) page->detection analysis 7. Analyze Band Shift (Compare bound vs. free DNA) detection->analysis end End analysis->end

Figure 3: Generalized workflow for an Electrophoretic Mobility Shift Assay.

Methodology:

  • Probe Preparation: A short, double-stranded DNA oligonucleotide of a specific sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[12][13]

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of activated this compound in a suitable binding buffer. The buffer conditions (pH, salt concentration) are optimized to facilitate the interaction.

  • Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. An electric field is applied, causing the DNA to migrate through the gel.

  • Detection: After electrophoresis, the gel is dried (for radioactive probes) and exposed to X-ray film or a phosphorimager screen. For fluorescent probes, the gel is imaged using a suitable fluorescence scanner.

  • Analysis: The presence of a band with slower mobility ("shifted" band) in the lanes containing this compound, compared to the lane with the DNA probe alone, indicates a DNA-KP1019 complex. The intensity of the shifted band can provide a semi-quantitative measure of binding.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to determine the in vivo association of a specific protein or a modified histone with a particular DNA region. While typically used for proteins, a modified version can be adapted to identify genomic regions where a small molecule, like this compound, forms adducts, provided an antibody that recognizes the adduct is available.

Workflow Diagram:

ChIP_Workflow ChIP Experimental Workflow start Start: Treat cells with this compound crosslink 1. Cross-link DNA-Protein/Adducts (e.g., with formaldehyde) start->crosslink lysis 2. Lyse Cells and Isolate Nuclei crosslink->lysis shear 3. Shear Chromatin (Sonication or Enzymatic Digestion) lysis->shear immunoprecipitation 4. Immunoprecipitation (Add antibody against target) shear->immunoprecipitation capture 5. Capture Antibody-Complex (e.g., with Protein A/G beads) immunoprecipitation->capture wash 6. Wash to Remove Non-specific Binding capture->wash elute 7. Elute Chromatin wash->elute reverse 8. Reverse Cross-links (Heat and Proteinase K treatment) elute->reverse purify 9. Purify DNA reverse->purify analysis 10. Analyze DNA (qPCR, ChIP-seq) purify->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of KP1019

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, with the chemical name Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer agent that has undergone phase I clinical trials.[1] As a frontrunner in the development of non-platinum metal-based chemotherapeutics, this compound has demonstrated significant cytotoxic activity against various tumor types, including those resistant to cisplatin.[2][3] Its mechanism of action is multifactorial, involving activation by reduction in the hypoxic tumor microenvironment, transport via serum proteins, and induction of apoptosis through multiple signaling pathways.[2][4] These application notes provide a detailed protocol for the laboratory synthesis of this compound, along with an overview of its mechanism of action and relevant quantitative data.

Chemical Properties and Characterization

PropertyValueReference
Full Chemical Name Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)][2]
Chemical Formula C₂₁H₁₉Cl₄N₆Ru[2]
Molar Mass 598.29 g·mol⁻¹[2]
Appearance Solid[2]
Structure Octahedral with two trans N-donor indazole and four equatorial chloride ligands.[2]
Solubility Low in water. Often prepared as its sodium salt (KP1339/BOLD-100) to improve solubility.[2]
Purity (reported) ≥95% (confirmed by elemental analysis and mass spectrometry)[5]

Characterization Techniques:

  • UV-Visible Spectroscopy: To confirm the electronic transitions characteristic of the Ru(III) center and its ligand field.

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.

  • Mass Spectrometry: To verify the molecular weight of the complex.

  • Cyclic Voltammetry: To determine the reduction potential, which is relevant to its activation mechanism.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of this compound.[2]

Materials and Reagents:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (B145695) (EtOH), absolute

  • Indazole

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Preparation of the Ruthenium Precursor:

    • In a round-bottom flask equipped with a reflux condenser, dissolve RuCl₃·3H₂O in a mixture of concentrated HCl and absolute ethanol.

    • Reflux the solution for several hours. The exact time should be optimized based on reaction monitoring.

  • Reaction with Indazole:

    • After the initial reflux, remove the ethanol from the reaction mixture, typically by distillation or rotary evaporation.

    • To the remaining aqueous solution, add a stoichiometric excess of indazole.

    • Heat the reaction mixture to 70°C and maintain this temperature with stirring for several hours to allow for the coordination of the indazole ligands.

  • Isolation and Purification of this compound:

    • Upon completion of the reaction, a solid precipitate of this compound will form.

    • Allow the mixture to cool to room temperature.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with small portions of cold deionized water and then ethanol to remove unreacted starting materials and byproducts.

    • Dry the purified this compound product under vacuum.

Expected Yield:

The reported yields for this synthesis can be variable. One related osmium analog reported a yield of 19%. The yield of this compound synthesis is often not explicitly stated in many publications, but it is generally understood to be in a modest range.

Mechanism of Action and Signaling Pathways

This compound is a pro-drug that is activated within the body. Its proposed mechanism of action involves several key steps:

  • Activation by Reduction: In the hypoxic (low oxygen) environment characteristic of solid tumors, the Ru(III) center of this compound is reduced to the more reactive Ru(II) form. This selective activation contributes to the tumor-specific activity of the drug.[2]

  • Transport and Cellular Uptake: this compound binds to serum proteins, particularly transferrin, and is transported into cancer cells via the transferrin receptor, which is often overexpressed on the surface of malignant cells.[2]

  • Induction of Apoptosis: Once inside the cell, the activated form of this compound induces apoptosis (programmed cell death) primarily through the intrinsic mitochondrial pathway.[6] This is triggered by the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[7]

  • Interaction with DNA: this compound can interact with DNA, showing a preference for guanosine (B1672433) and adenosine (B11128) bases. However, its DNA binding is weaker and causes less distortion than platinum-based drugs.[2]

  • Modulation of Signaling Pathways: this compound has been shown to modulate several key signaling pathways involved in cell survival and proliferation, including the MAP kinase and TOR (Target of Rapamycin) pathways.[3]

Experimental Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start reflux Reflux RuCl3·3H2O in HCl/EtOH start->reflux remove_etoh Remove Ethanol reflux->remove_etoh add_indazole Add Indazole (70°C) remove_etoh->add_indazole precipitate Precipitation of this compound add_indazole->precipitate filter Vacuum Filtration precipitate->filter wash Wash with H2O and EtOH filter->wash dry Dry under Vacuum wash->dry uv_vis UV-Vis Spectroscopy dry->uv_vis elemental Elemental Analysis dry->elemental mass_spec Mass Spectrometry dry->mass_spec cv Cyclic Voltammetry dry->cv

Workflow for the synthesis and characterization of this compound.

Signaling Pathway for this compound-Induced Apoptosis:

G This compound This compound (prodrug) Activation Activation by Reduction (Hypoxic Environment) This compound->Activation Tumor Microenvironment Transport Transferrin-Mediated Uptake Activation->Transport Intracellular Intracellular Ru(II) Complex Transport->Intracellular ROS ROS Generation Intracellular->ROS ER_Stress ER Stress Intracellular->ER_Stress MAPK MAPK Pathway Intracellular->MAPK TOR TOR Pathway Intracellular->TOR Mitochondria Mitochondrial Pathway ROS->Mitochondria ER_Stress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

References

Application Notes and Protocols for KP1019 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has advanced to clinical trials.[1] Unlike traditional platinum-based drugs, this compound exhibits a unique mechanism of action, making it a valuable tool for cancer research and a potential therapeutic for platinum-resistant tumors.[1][2] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols and data presentation.

Mechanism of Action

This compound is a prodrug that is activated within the reductive environment of tumor cells.[1][3][4] The Ru(III) center is reduced to the more reactive Ru(II) state, which can then interact with various intracellular targets.[3][4]

Key aspects of this compound's mechanism of action include:

  • Activation by Reduction: The hypoxic environment often found in solid tumors facilitates the reduction of Ru(III) to Ru(II), leading to selective activation in cancer cells.[1]

  • Serum Protein Binding and Cellular Uptake: this compound binds to serum proteins, particularly albumin and transferrin.[1][5] The transferrin-bound this compound is then taken up by cancer cells, which often overexpress the transferrin receptor to meet their high iron demand.[1][5]

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.[1][5][6] This involves the loss of mitochondrial membrane potential.[1][6]

  • DNA Interaction: While this compound interacts with DNA, its effects are distinct from platinum-based drugs. It shows a preference for guanosine (B1672433) and adenosine (B11128) monophosphates and causes weaker DNA untwisting and bending.[1] It has a significantly lower efficiency of inducing interstrand DNA cross-links compared to cisplatin.[1]

  • Induction of Oxidative Stress: Studies have indicated that oxidative stress contributes to this compound-induced apoptosis.[1][5]

  • Cell Cycle Arrest: Treatment with this compound can lead to cell cycle delay or arrest, particularly in the G2/M phase.[1][4][7]

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line and the exposure time.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SW480Colorectal Carcinoma30 - 95Not Specified[6]
HT29Colorectal Carcinoma30 - 95Not Specified[6]
HCT116Colon CancerMost Responsive72[5]
P31MesotheliomaHighest Resistance72[5]
P31/cisMesothelioma (Cisplatin-resistant)Highest Resistance72[5]
KB-3-1Cervical Carcinoma82.6 (72h exposure)72[5]
KB-3-1Cervical Carcinoma85.0 (3h pulse)72[5]
KB-3-1Cervical Carcinoma136 (1h pulse)72[5]
Multiple Cell Lines (Mean)Various93.172[2][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Caution: this compound has low solubility in water.[1] Dimethyl sulfoxide (B87167) (DMSO) is commonly used as a solvent; however, it has been shown to reduce the cytotoxicity of this compound and should be used with caution and consistency.[8] Preparing fresh solutions is recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, sterile

Procedure:

  • To prepare a high-concentration stock solution (e.g., 10 mM), dissolve this compound powder in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • For working solutions, dilute the DMSO stock solution in complete cell culture medium to the desired final concentration immediately before use.

  • Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[8] An equivalent concentration of DMSO should be used in the vehicle control.

  • Alternatively, for some experiments, this compound can be dissolved directly in the cell culture medium, though this may be challenging due to its low solubility.[8]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete medium and allow them to attach for 24 hours.[5]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Apoptosis Assay (Mitochondrial Membrane Potential)

This protocol uses the fluorescent dye JC-1 to detect the loss of mitochondrial membrane potential, a hallmark of apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates or T25 flasks

  • JC-1 fluorescent dye

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in a T25 flask and allow them to attach for 24 hours.[5] Treat the cells with various concentrations of this compound for 24 hours.[5]

  • Cell Staining: Harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cells in complete medium and add JC-1 dye (typically at 10 µL/mL) to the cell suspension.[5]

  • Incubate for 10 minutes at 37°C.[5]

  • Washing: Wash the cells twice with cold PBS.[5]

  • Flow Cytometry: Resuspend the cells in PBS and analyze them by flow cytometry.[5] Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).

Visualizations

KP1019_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound (Ru(III)) Transferrin Transferrin This compound->Transferrin Binds to TfR Transferrin Receptor Transferrin->TfR Binds to Endocytosis Endocytosis TfR->Endocytosis Intracellular_this compound Intracellular This compound (Ru(III)) Endocytosis->Intracellular_this compound Activated_this compound Activated This compound (Ru(II)) Intracellular_this compound->Activated_this compound Reduction (Hypoxic Environment) ROS ↑ Reactive Oxygen Species Activated_this compound->ROS Mitochondrion Mitochondrion Activated_this compound->Mitochondrion Loss of Membrane Potential DNA DNA Activated_this compound->DNA Weak Interaction ROS->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest DNA->CellCycleArrest

Caption: Proposed mechanism of action for this compound in cancer cells.

Cytotoxicity_Assay_Workflow A 1. Seed cells in 96-well plate (2x10^3 cells/well) B 2. Allow cells to attach (24 hours) A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for desired time (e.g., 24, 48, 72 hours) C->D E 5. Add MTT solution (Incubate 4 hours) D->E F 6. Add solubilization buffer (Incubate overnight) E->F G 7. Measure absorbance (570 nm) F->G H 8. Calculate % viability and determine IC50 G->H

Caption: Workflow for a standard cytotoxicity assay using this compound.

References

Application Notes and Protocols for KP1019 Administration in Animal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, or Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer agent that has advanced to clinical trials.[1][2][3] As a novel alternative to platinum-based chemotherapeutics, this compound has demonstrated significant efficacy against various tumor types, particularly platinum-resistant and colorectal cancers.[1][4] Its unique mechanism of action, which differs from traditional platinum drugs, involves activation within the tumor microenvironment, leading to apoptosis.[1][3] These notes provide detailed protocols and data for the administration of this compound in preclinical animal cancer models, intended to guide researchers in designing and executing in vivo efficacy studies.

Mechanism of Action Overview

The anticancer activity of this compound is attributed to a multi-step process that leverages the unique physiological conditions of tumor tissues.

  • Transport and Cellular Uptake : In the bloodstream, this compound is thought to bind to serum proteins like albumin and transferrin, facilitating its delivery to tumor cells, which often overexpress transferrin receptors.[3][5][6]

  • Activation by Reduction : this compound is administered as a relatively inert Ru(III) prodrug. The hypoxic (low oxygen) environment characteristic of solid tumors facilitates its reduction to the more reactive Ru(II) form, leading to selective activation at the cancer site.[1][3]

  • Induction of Cellular Stress and Apoptosis : Once activated, the compound induces significant cellular stress. This includes the generation of reactive oxygen species (ROS), causing oxidative stress.[4][5] It also interacts with DNA, causing damage such as bulky adducts and interstrand cross-links.[7] This damage activates signaling pathways that lead to cell cycle arrest and, ultimately, apoptosis, primarily through the intrinsic mitochondrial pathway.[1][4][8]

KP1019_Mechanism cluster_blood Bloodstream cluster_cell Cancer Cell KP1019_pro This compound (Ru-III Prodrug) Tf Transferrin KP1019_pro->Tf Binds to TfR Transferrin Receptor Tf->TfR Binds endocytosis Endocytosis TfR->endocytosis Internalization KP1019_activated Active this compound (Ru-II) endocytosis->KP1019_activated Reduction in hypoxic environment ROS ROS Generation KP1019_activated->ROS DNA DNA KP1019_activated->DNA Interacts with DNA_damage DNA Damage ROS->DNA_damage Mito Mitochondria ROS->Mito Induces stress DNA->DNA_damage Arrest Cell Cycle Arrest DNA_damage->Arrest Apoptosis Apoptosis Mito->Apoptosis Intrinsic Pathway Arrest->Apoptosis Mammary_Carcinoma_Workflow start Day 0: Inoculate CBA mice with 10^6 MCa tumor cells (I.M.) growth Allow primary tumor to establish start->growth randomize Randomize mice into control and treatment groups growth->randomize treat_A Group A: 40 mg/kg/day (I.P.) Days 6-11 randomize->treat_A treat_B Group B: 80 mg/kg/day (I.P.) Days 7, 9, 11 randomize->treat_B control Control Group: Vehicle only (I.P.) randomize->control measure Monitor tumor growth via caliper measurements and body weight treat_A->measure treat_B->measure control->measure endpoint Day 13 & 20: Sacrifice mice, weigh primary tumors, and assess lung metastases measure->endpoint General_Workflow A Select Animal Model (e.g., Nude Mice) and Cancer Cell Line (e.g., SW480) B Implant Tumor Cells (Subcutaneous) A->B C Monitor Tumor Growth (until ~150 mm³) B->C D Randomize Animals into Treatment Groups C->D F Administer Drug (IP or IV) on Defined Schedule D->F E Prepare this compound Formulation (e.g., in DMSO/Saline or use KP1339 for IV) E->F G Monitor Tumor Volume and Body Weight F->G H Endpoint: Analyze Tumor Growth Inhibition (TGI) G->H

References

Application Notes and Protocols for the Preparation of KP1019 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KP1019, or Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a ruthenium-based anticancer compound that has undergone Phase I clinical trials.[1][2] It has demonstrated significant cytotoxic activity against various tumor types, particularly colorectal cancers.[3][4] this compound is considered a prodrug that is believed to be activated within the hypoxic environment of tumors through reduction from Ru(III) to the more reactive Ru(II) state.[1][5] Its proposed mechanism of action involves the induction of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and ultimately, apoptosis via the intrinsic mitochondrial pathway.[3][6]

A primary challenge in the preclinical and clinical application of this compound is its low aqueous solubility.[1][7][8] This characteristic can complicate the preparation of stock solutions and was a limiting factor in its clinical development, leading to the creation of a more soluble sodium salt derivative, KP1339 (also known as NKP-1339 or IT-139).[3][5][9][10] These application notes provide detailed protocols for the preparation of this compound stock solutions for research purposes, addressing the challenges of its solubility and stability.

Chemical and Physical Properties

This compound is an octahedral ruthenium(III) complex.[1] It is stable in its solid state but exhibits limited stability in aqueous solutions, where it can undergo hydrolysis.[3] The rate of this hydrolysis is dependent on pH and temperature.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molar Mass 598.29 g/mol [1]
Solubility Low to moderate in water.[1][3]
Aqueous Stability At 25°C, slow exchange of one chloride ligand for water occurs (~2% per hour).[3]
Half-life (37°C) 5.4 hours in phosphate (B84403) buffer at pH 6.0. < 0.5 hours in phosphate buffer at pH 7.4.[3]
IC₅₀ (Yeast Model) 6.7 ± 0.8 µg/mL (without DMSO). 11.4 ± 1.8 µg/mL (with DMSO as a solubilizing agent).[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Aqueous Buffer

This protocol is suitable for experiments where the presence of organic solvents must be avoided. Due to the low aqueous solubility and stability of this compound, it is highly recommended to prepare these solutions fresh immediately before use.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile PBS (pH 7.4) to achieve the target concentration (e.g., 1 mg/mL).

  • Immediately vortex the suspension vigorously for 1-2 minutes.

  • Place the tube in a sonicator water bath and sonicate for 10-15 minutes to aid dissolution. Visually inspect for any remaining particulate matter.

  • Optional but Recommended: To remove any undissolved particles, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube. Note that this step may slightly reduce the final concentration.

  • Use the freshly prepared solution immediately. The formation of a precipitate can occur over time, dependent on concentration, pH, and temperature.[3]

Protocol 2: Preparation of this compound Stock Solution in Dimethyl Sulfoxide (DMSO)

DMSO is commonly used to overcome the poor solubility of this compound.[6][7][11] However, researchers should be aware that DMSO may impact the compound's stability and biological activity.[7][12]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve a high concentration stock (e.g., 10-50 mM).

  • Vortex the solution for 2-3 minutes until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • For working solutions, dilute the DMSO stock into the appropriate culture medium or buffer immediately before the experiment. The final concentration of DMSO in the assay should be kept low (typically <1%) and a vehicle control (medium with the same final DMSO concentration) must be included in all experiments.[6]

Storage and Stability

  • Solid this compound: Stable when stored protected from light and moisture at room temperature.[3]

  • Aqueous Solutions: Highly unstable. Prepare fresh and use immediately. Do not store.[3]

  • DMSO Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow

The following diagram outlines the decision-making process for preparing and handling this compound solutions for experimental use.

G cluster_prep Solution Preparation cluster_use Experimental Use This compound Start: this compound Powder solvent_choice Select Solvent System This compound->solvent_choice aqueous_path Aqueous Buffer (e.g., PBS) solvent_choice->aqueous_path Solvent-free experiment? dmso_path DMSO solvent_choice->dmso_path sonicate Vortex & Sonicate to aid dissolution aqueous_path->sonicate use_fresh Use Immediately (Do Not Store) sonicate->use_fresh note_aqueous Note: Low solubility and limited stability. [1, 2] Precipitation may occur. [1] use_fresh->note_aqueous dilute Dilute stock to final concentration in media/buffer use_fresh->dilute dissolve_dmso Dissolve to high concentration stock dmso_path->dissolve_dmso store Store at -20°C / -80°C dissolve_dmso->store note_dmso Note: DMSO may alter bioactivity and stability. [5, 8] Use vehicle control. store->note_dmso store->dilute G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cellular_response Cellular Response & Outcome This compound This compound (Ru-III) proteins Serum Proteins (Albumin, Transferrin) [2, 4] This compound->proteins Binding uptake Cellular Uptake proteins->uptake activation Activation by Reduction (Ru-III -> Ru-II) (Hypothesized) [2] uptake->activation ros Increased ROS [1] activation->ros dna_damage DNA Damage [1] activation->dna_damage mitochondria Mitochondrial Pathway Activation [4] ros->mitochondria cell_cycle Cell Cycle Arrest [1] dna_damage->cell_cycle apoptosis Apoptosis mitochondria->apoptosis cell_cycle->apoptosis

References

Determining the In Vitro Cytotoxicity of KP1019: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the in vitro cytotoxicity of the ruthenium-based anticancer compound KP1019. This document includes detailed protocols for key experimental assays, a summary of reported cytotoxic activities, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

This compound, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer drug candidate that has undergone phase I clinical trials. It has demonstrated significant cytotoxic activity against a range of cancer cell lines, particularly those of colorectal origin. This compound is known to induce apoptosis, primarily through the intrinsic mitochondrial pathway, and can overcome resistance to other metal-based chemotherapeutics. Its mechanism of action is independent of the p53 tumor suppressor protein status of the cancer cells. This document outlines the standard procedures to quantify the cytotoxic effects of this compound in a laboratory setting.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cancer cell line, exposure time, and the specific assay used. Below is a summary of reported IC50 values for this compound and its more soluble sodium salt, KP1339, in various human cancer cell lines after a 72-hour exposure period.

Cell LineCancer TypeThis compound IC50 (µM)KP1339 IC50 (µM)
HCT116Colon Carcinoma71.4100.2
KB-3-1Cervical Carcinoma82.6108.9
HCC1.1Hepatocellular Carcinoma97.3121.7
HCC1.2Hepatocellular Carcinoma102.5118.4
P31Mesothelioma111.9126.5
P31/cisCisplatin-Resistant Mesothelioma93.1115.1

Data sourced from Heffeter et al., 2011.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[4][5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells with and without this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9][10][11]

Materials:

  • This compound-treated and control cells

  • PBS

  • Cold 70% ethanol[9][10]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[9][10]

  • RNase A solution (e.g., 100 µg/mL in PBS)[9]

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample.

  • Washing: Wash the cells with PBS and centrifuge to form a pellet.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[9][10]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[9]

  • RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 15-30 minutes at 37°C to degrade RNA.[9]

  • PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture Seeding Seed Cells in Plates CellCulture->Seeding Treatment Treat Cells with this compound Seeding->Treatment KP1019_Prep Prepare this compound Dilutions KP1019_Prep->Treatment MTT Cell Viability (MTT) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisAnalysis Apoptosis Quantification Apoptosis->ApoptosisAnalysis CellCycleAnalysis Cell Cycle Distribution CellCycle->CellCycleAnalysis

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound-Induced Apoptosis

G cluster_mito Mitochondrial Events cluster_cyto Cytosolic Events This compound This compound TransferrinR Transferrin Receptor-Mediated Endocytosis This compound->TransferrinR Uptake CellMembrane Cell Membrane ROS ↑ Reactive Oxygen Species (Oxidative Stress) TransferrinR->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Mitochondrion Mitochondrion CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound intrinsic apoptosis pathway.

References

Application Notes and Protocols for KP1019-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those resistant to conventional platinum-based drugs.[1] Its mechanism of action is multifaceted, primarily culminating in the induction of apoptosis, a form of programmed cell death, in malignant cells.[2][3][4] These application notes provide a comprehensive overview of the mechanisms underlying this compound-induced apoptosis and detailed protocols for its investigation in a laboratory setting.

This compound is believed to act as a prodrug, being activated by reduction from Ru(III) to the more reactive Ru(II) species, particularly within the hypoxic microenvironment of tumors.[1][5] The compound's uptake into cancer cells is facilitated by proteins such as transferrin.[1][3][6] Once inside the cell, this compound exerts its cytotoxic effects through a variety of mechanisms, including the induction of oxidative stress, DNA damage, and endoplasmic reticulum (ER) stress, all of which converge on the apoptotic signaling cascade.[2][7][8][9]

Mechanism of Action: Induction of Apoptosis

This compound triggers apoptosis through a complex interplay of cellular events, primarily involving the intrinsic (mitochondrial) pathway and contributions from ER stress.

1. Induction of Oxidative Stress: this compound treatment leads to a dose-dependent increase in reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), within cancer cells.[7] This oxidative stress is a key initiator of the apoptotic process. The antioxidant N-acetylcysteine (NAC) has been shown to reduce this compound's cytotoxicity and inhibit apoptosis, highlighting the central role of ROS in its mechanism.[7]

2. DNA Damage and Cell Cycle Arrest: The compound causes DNA damage, including interstrand cross-links and bulky DNA adducts.[10][11] This damage activates DNA damage response pathways, leading to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.[1][5][10]

3. Mitochondrial Pathway of Apoptosis: A predominant mechanism of this compound-induced apoptosis is through the intrinsic mitochondrial pathway.[2][4] This is characterized by:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): this compound induces a significant loss of ΔΨm in a large percentage of treated cells.[1][7]

  • Regulation by Bcl-2 Family Proteins: The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins is altered. This compound treatment has been shown to reduce the levels of Bcl-2.[4]

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, the key executioners of apoptosis. This compound treatment results in the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[3][4]

  • PARP Cleavage: Activated caspases cleave key cellular substrates, including poly-(ADP-ribose)-polymerase (PARP), a hallmark of apoptosis.[4][7]

4. Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, which can also trigger apoptosis.[9] The compound can interfere with calcium homeostasis by inhibiting the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[12] Prolonged ER stress activates the unfolded protein response (UPR), which, if cellular homeostasis cannot be restored, can initiate apoptotic signaling, often through the activation of caspase-8.[9][13]

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SW480Colorectal Carcinoma30 - 9524[2]
HT29Colorectal Carcinoma30 - 9524[2]
HCT116Colon CancerMost Responsive72[3]
P31MesotheliomaHighest Resistance72[3]
P31/cisMesotheliomaHighest Resistance72[3]
VariousPanel of Cell Lines93.1 (mean)72[2]

Table 2: Apoptosis Induction by this compound

Cell LineParameter MeasuredResultThis compound Concentration (µM)Reference
Colorectal Tumor CellsLoss of Mitochondrial Membrane Potential63.4 ± 2.1% of populationNot Specified[7]
KB-3-1Apoptotic Nuclei38.9%150[3]
KB-3-1Apoptotic Nuclei77.1%200[3]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentration and for the appropriate time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described previously.

  • Harvest and wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Protocol 4: Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with this compound, lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

KP1019_Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell This compound This compound (Ru(III)) KP1019_active This compound (Ru(II)) (Active form) This compound->KP1019_active Reduction ROS ↑ Reactive Oxygen Species (ROS) KP1019_active->ROS DNA_damage DNA Damage (Adducts, Cross-links) KP1019_active->DNA_damage ER_stress Endoplasmic Reticulum Stress KP1019_active->ER_stress Bcl2 ↓ Bcl-2 KP1019_active->Bcl2 Bax_Bak ↑ Bax/Bak KP1019_active->Bax_Bak Mitochondrion Mitochondrion ROS->Mitochondrion DNA_damage->Mitochondrion p53-dependent/independent Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest ER_stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax_Bak->Mitochondrion Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3_7 Caspase-3, -7 (Executioner) Caspase9->Caspase3_7 Activation PARP_cleavage PARP Cleavage Caspase3_7->PARP_cleavage Apoptosis Apoptosis Caspase3_7->Apoptosis PARP_cleavage->Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow_Apoptosis_Assay cluster_assays Apoptosis Assays cluster_flow cluster_wb_targets start Cancer Cell Culture treatment Treat with this compound (various concentrations and times) start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest cytotoxicity Cytotoxicity Assay (e.g., MTT) harvest->cytotoxicity flow_cytometry Flow Cytometry harvest->flow_cytometry western_blot Western Blot harvest->western_blot annexin_pi Annexin V/PI Staining (Apoptosis Detection) flow_cytometry->annexin_pi cell_cycle PI Staining (Cell Cycle Analysis) flow_cytometry->cell_cycle caspases Caspases (Cleaved vs. Pro-forms) western_blot->caspases parp PARP Cleavage western_blot->parp bcl2_family Bcl-2 Family Proteins western_blot->bcl2_family

Caption: Experimental workflow for assessing this compound-induced apoptosis.

References

Application Notes and Protocols for Studying Drug Resistance with KP1019

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has advanced to clinical trials.[1] Notably, this compound has demonstrated efficacy against tumors that are resistant to conventional platinum-based chemotherapeutics, such as cisplatin.[1] Its unique mechanism of action, which involves the induction of apoptosis through the intrinsic mitochondrial pathway, makes it a valuable tool for studying and potentially overcoming drug resistance in cancer.[1][2] These application notes provide detailed protocols and data for utilizing this compound in drug resistance studies.

Mechanism of Action and Relevance to Drug Resistance

This compound is considered a prodrug that is activated by reduction from Ru(III) to the more reactive Ru(II) state, a process favored in the hypoxic microenvironment of tumors.[1] Unlike cisplatin, which primarily forms DNA adducts, this compound's cytotoxic effects are largely attributed to the induction of oxidative stress and the subsequent loss of mitochondrial membrane potential, leading to p53-independent apoptosis.[1] This alternative mechanism of cell killing is a key reason for its activity in cisplatin-resistant cell lines.[1] Studies have shown that this compound is not susceptible to the same resistance mechanisms that affect other metal-based drugs.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeResistance ProfileIC50 (µM) of this compoundReference
SW480Colorectal Carcinoma-38.4 ± 9.3[3]
HT29Colorectal Carcinoma-20.04 ± 10.8[3]
HCT116Colon Cancer-Most Responsive[4]
P31Mesothelioma-Highest Resistance[4]
P31/cisMesotheliomaCisplatin-ResistantHighest Resistance[4]
KB-3-1Cervical Carcinoma-~150-200 (induces apoptosis)[5]
A2780Ovarian CarcinomaCisplatin-SensitiveLower than resistant counterpart[6]
A2780cisOvarian CarcinomaCisplatin-ResistantHigher than sensitive counterpart, but shows activity[6]
SKOV3Ovarian Carcinoma--[6]
SKOV3cisOvarian CarcinomaCisplatin-ResistantShows activity[6]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in both drug-sensitive and drug-resistant cancer cell lines.

Materials:

  • This compound

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

This protocol assesses the effect of this compound on the mitochondrial membrane potential, a key event in the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates or other suitable culture vessels

  • JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 6, 12, or 24 hours). Include an untreated control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the culture medium and wash the cells once with PBS.

    • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the cell suspension using a flow cytometer. Quantify the shift from red to green fluorescence to determine the percentage of cells with depolarized mitochondria.

Protocol 3: Workflow for Developing and Testing this compound Resistance

This protocol outlines a general workflow for generating a this compound-resistant cell line and subsequently testing its resistance profile.

Procedure:

  • Establish Baseline Sensitivity: Determine the IC50 of the parental cancer cell line to this compound using the MTT assay (Protocol 1).

  • Induce Resistance:

    • Continuous Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).

    • Stepwise Increase: Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume normal growth. This process can take several months.

    • Pulsed Exposure: Alternatively, treat the cells with a higher concentration of this compound (e.g., IC50) for a short period (e.g., 24 hours), then culture them in a drug-free medium until they recover. Repeat this cycle multiple times.

  • Verify Resistance:

    • Periodically perform MTT assays to determine the IC50 of the treated cell population. A significant increase in the IC50 value compared to the parental line indicates the development of resistance.

    • Clone a resistant population to establish a stable resistant cell line.

  • Characterize the Resistant Phenotype:

    • Cross-Resistance Studies: Test the sensitivity of the this compound-resistant cell line to other anticancer drugs (e.g., cisplatin, doxorubicin) to determine the cross-resistance profile.

    • Mechanism of Resistance Studies: Investigate the potential mechanisms of resistance, such as altered drug uptake/efflux, changes in target protein expression, or alterations in apoptotic signaling pathways.

Mandatory Visualizations

KP1019_Signaling_Pathway This compound This compound (prodrug) Activation Activation by Reduction (Hypoxic Tumor Environment) This compound->Activation Active_this compound Active Ru(II) form Activation->Active_this compound ROS Increased ROS (Oxidative Stress) Active_this compound->ROS TOR_Signaling TOR Signaling Pathway Active_this compound->TOR_Signaling   modulates MAPK_Signaling MAPK Stress Response Active_this compound->MAPK_Signaling   modulates Mitochondrion Mitochondrion ROS->Mitochondrion   induces MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound Induced Apoptotic Signaling Pathway.

Drug_Resistance_Workflow Start Start: Parental Cancer Cell Line Determine_IC50 Determine Baseline IC50 (MTT Assay) Start->Determine_IC50 Induce_Resistance Induce Resistance (Continuous or Pulsed Exposure to this compound) Determine_IC50->Induce_Resistance Verify_Resistance Verify Resistance (Monitor IC50) Induce_Resistance->Verify_Resistance Iterative Process Resistant_Line Establish Stable Resistant Cell Line Verify_Resistance->Resistant_Line Characterize Characterize Resistant Phenotype Resistant_Line->Characterize Cross_Resistance Cross-Resistance Studies Characterize->Cross_Resistance Mechanism_Studies Mechanism of Resistance Studies Characterize->Mechanism_Studies

References

Application Notes and Protocols for KP1019 Treatment in a Rat Model of Colorectal Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has demonstrated significant preclinical efficacy, particularly in colorectal cancer models.[1][2] This document provides a detailed experimental protocol for the treatment of acetoxymethylmethylnitrosamine (AMMN)-induced colorectal carcinoma in rats with this compound. The provided methodologies are based on established preclinical studies and are intended to guide researchers in the replication and further investigation of this compound's therapeutic potential.

Data Presentation

Table 1: In Vivo Efficacy of this compound in AMMN-Induced Rat Colorectal Carcinoma
Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Mortality (%)Body Weight Change vs. Control
Control-i.v.Twice weekly for 10 weeks00-
This compound13.16i.v.Twice weekly for 10 weeks>900+2%

*Dosage converted from 0.022 mmol/kg using the molar mass of this compound (598.29 g/mol ).[1]

Table 2: Hematological and Serum Biochemical Parameters for Toxicity Monitoring in Wistar Rats
ParameterUnitNormal Range (Male Wistar Rat)
Hematology
Red Blood Cells (RBC)10^6/µL7.0 - 10.0
Hemoglobin (HGB)g/dL13.0 - 18.0
Hematocrit (HCT)%40 - 52
White Blood Cells (WBC)10^3/µL5.0 - 15.0
Platelets (PLT)10^3/µL500 - 1300
Serum Biochemistry
Alanine Aminotransferase (ALT)U/L20 - 80
Aspartate Aminotransferase (AST)U/L50 - 150
Alkaline Phosphatase (ALP)U/L100 - 400
Blood Urea Nitrogen (BUN)mg/dL10 - 25
Creatininemg/dL0.2 - 0.8
Total Proteing/dL5.5 - 7.5
Albuming/dL3.0 - 4.5

*Reference ranges can vary based on age and specific laboratory standards.[3][4][5][6][7]

Experimental Protocols

Induction of Autochthonous Colorectal Carcinoma in Rats

This protocol describes the chemical induction of colorectal tumors in rats using acetoxymethylmethylnitrosamine (AMMN), a model that closely mimics human colorectal cancer.[2]

Materials:

  • Male Sprague-Dawley or Wistar rats (5 weeks old)

  • Acetoxymethylmethylnitrosamine (AMMN)

  • Sterile saline solution (0.9% NaCl)

  • Appropriate caging and husbandry supplies

Procedure:

  • Acclimatize rats for at least one week before the start of the experiment.

  • Prepare a solution of AMMN in sterile saline.

  • Administer a single intraperitoneal (i.p.) injection of AMMN at a dose of 13 mg/kg body weight.[8] This corresponds to half the median lethal dose (LD50).[8]

  • Monitor the animals regularly for clinical signs of toxicity and tumor development. Palpable abdominal tumors may develop over several months. The mean survival time for rats with intestinal tumors is approximately 353 days for males.[8]

  • Tumor development can be confirmed by non-invasive imaging techniques (e.g., ultrasound) or at the experimental endpoint by necropsy.

Preparation and Administration of this compound

Due to the low aqueous solubility of this compound, its sodium salt, KP1339, or a nanoformulation is recommended for intravenous administration to improve bioavailability and reduce precipitation.[1][9][10]

Materials:

  • This compound or KP1339

  • Sterile, pyrogen-free vehicle (e.g., 0.9% NaCl, 5% dextrose solution, or a suitable nanoformulation vehicle)

  • Sterile syringes and needles

Procedure for KP1339 (Sodium Salt) Formulation:

  • Calculate the required amount of KP1339 based on the number of animals and the dosage (13.16 mg/kg).

  • Under sterile conditions, dissolve the calculated amount of KP1339 in the appropriate volume of sterile vehicle to achieve the desired final concentration for injection.

  • Ensure the solution is clear and free of particulates before administration.

  • Administer the this compound solution via intravenous (i.v.) injection, typically into the tail vein of the rat.

  • The dosing schedule is twice weekly for a duration of ten weeks.

Monitoring of Tumor Growth and Toxicity

Tumor Volume Measurement:

  • Caliper Measurement: For subcutaneous or palpable tumors, measure the longest (length) and shortest (width) diameters of the tumor using a digital caliper. Calculate the tumor volume using the formula:

    • Tumor Volume (mm³) = (length × width²) / 2

  • Ultrasound Imaging: For more accurate and non-invasive monitoring of internal tumors, utilize a small animal ultrasound system. This allows for three-dimensional measurement and more precise volume calculation.

Toxicity Monitoring:

  • Body Weight: Record the body weight of each animal twice weekly. Significant weight loss can be an indicator of toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress, including changes in behavior, appetite, and physical appearance.

  • Hematology and Serum Biochemistry: Collect blood samples (e.g., via tail vein or cardiac puncture at the endpoint) at baseline and at the end of the treatment period. Analyze for the parameters listed in Table 2 to assess potential organ toxicity.[3][4][5][7]

Evaluation of Efficacy

Endpoint Analysis:

  • At the end of the 10-week treatment period, euthanize the animals according to approved institutional guidelines.

  • Perform a thorough necropsy and identify the primary colorectal tumors.

  • Excise the tumors and measure their final weight and volume.

  • Calculate the percentage of tumor growth inhibition for the this compound-treated group compared to the control group.

Histopathological Analysis:

  • Fix the excised tumors and sections of surrounding intestinal tissue in 10% neutral buffered formalin.

  • Process the fixed tissues, embed in paraffin, and section at 4-5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E) for microscopic examination.[11][12][13]

  • A qualified pathologist should evaluate the slides for tumor morphology, necrosis, apoptosis, and signs of regression.

Mandatory Visualizations

Experimental_Workflow cluster_Induction Tumor Induction Phase cluster_Treatment Treatment Phase (10 Weeks) cluster_Evaluation Evaluation Phase Induction AMMN Injection (13 mg/kg, i.p.) Development Tumor Development (approx. 350 days) Induction->Development Treatment This compound Administration (13.16 mg/kg, i.v., 2x/week) Development->Treatment Monitoring Tumor & Toxicity Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight/Volume) Monitoring->Endpoint Histology Histopathological Examination Endpoint->Histology

Caption: Experimental workflow for this compound treatment in a rat colorectal cancer model.

Signaling_Pathway This compound This compound Reductive_Activation Reductive Activation (Tumor Microenvironment) This compound->Reductive_Activation ROS_Generation ROS Generation Reductive_Activation->ROS_Generation Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis

References

Application Notes and Protocols: Utilizing KP1019 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer agent that has advanced to clinical trials.[1][2][3][4] Unlike traditional platinum-based drugs, this compound exhibits a distinct mechanism of action and has shown efficacy in tumors resistant to conventional chemotherapeutics, particularly colorectal cancer.[1][5] A key area of investigation is the use of this compound in combination with other established chemotherapy agents to enhance therapeutic efficacy and overcome drug resistance.

These application notes provide a summary of the current understanding of this compound's use in combination therapies, detailed protocols for relevant preclinical assays, and visualizations of the underlying molecular mechanisms.

Mechanism of Action

This compound is a prodrug that is thought to be activated by reduction from Ru(III) to the more reactive Ru(II) state, a process favored in the hypoxic microenvironment of solid tumors.[6] Its cytotoxic effects are multifactorial and include:

  • Induction of Oxidative Stress: this compound generates reactive oxygen species (ROS), leading to cellular damage.[7]

  • DNA Damage: While its interaction with DNA is less pronounced than that of cisplatin, this compound can cause DNA damage.[6]

  • Apoptosis Induction: It triggers programmed cell death primarily through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential.[1][6]

  • Cell Cycle Arrest: Treatment with this compound can lead to a delay in cell cycle progression.[7]

  • Modulation of Signaling Pathways: this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7]

Combination Therapy: A Case Study with a 5-Fluorouracil (B62378) Ruthenium Complex

While specific quantitative data on the synergistic effects of this compound in combination with standard chemotherapeutics are limited in publicly available literature, studies on structurally similar ruthenium complexes provide valuable insights. A recent study on a novel ruthenium complex incorporating 5-fluorouracil (Ru/5-FU), [Ru(5-FU)(PPh3)2(bipy)]PF6, demonstrates the potential of such combinations in colorectal cancer cells.[8][9]

Data Presentation

The following tables summarize the in vitro cytotoxicity of the Ru/5-FU complex in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of a Ru/5-FU Complex [8][9]

Cell LineCancer TypeIC50 (µM) of Ru/5-FU Complex
HCT116Colorectal CarcinomaData not explicitly provided in abstract
Other cancer cell linesVariousPotent cytotoxicity observed
Primary cancer cellsVariousPotent cytotoxicity observed

Note: The abstract indicates potent cytotoxicity but does not provide specific IC50 values for all cell lines.

Signaling Pathways in Combination Therapy

The synergistic effects of ruthenium complexes in combination with other chemotherapies often involve the modulation of key cellular signaling pathways.

General Mechanism of this compound

The following diagram illustrates the proposed general mechanism of action for this compound.

KP1019_Mechanism This compound This compound (Ru(III)) Activation Activation by Reduction (Hypoxic Environment) This compound->Activation KP1019_active Active this compound (Ru(II)) Activation->KP1019_active ROS Increased ROS KP1019_active->ROS DNA_Damage DNA Damage KP1019_active->DNA_Damage Mitochondria Mitochondrial Dysfunction KP1019_active->Mitochondria MAPK_Pathway MAPK Pathway Activation KP1019_active->MAPK_Pathway Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mitochondria->Apoptosis MAPK_Pathway->Apoptosis MAPK_Pathway->Cell_Cycle_Arrest

General Mechanism of Action for this compound.
Putative Signaling Pathway for a Ru/5-FU Complex

Based on studies of a novel Ru/5-FU complex, the Akt/mTOR pathway is a key target in its synergistic anticancer activity.[8][9]

Ru_5FU_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates S6K S6K mTOR->S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation Inhibits Ru5FU Ru/5-FU Complex Ru5FU->Akt Inhibits

Inhibition of the Akt/mTOR pathway by a Ru/5-FU complex.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy and mechanism of action of this compound in combination with other chemotherapies.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of drug combinations.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and other chemotherapeutic agent(s)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the other chemotherapeutic agent(s) in complete medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of each drug at the desired concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, carefully remove the medium from each well.

    • Add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Experimental Workflow for In Vitro Cytotoxicity Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with this compound, other chemo, or combination B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 and CI values H->I

Workflow for the MTT cytotoxicity assay.
Analysis of Signaling Pathways: Western Blotting

This protocol is for assessing the effect of combination treatments on the expression and phosphorylation status of key proteins in signaling pathways like MAPK and Akt/mTOR.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another chemotherapeutic agent in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells (e.g., colorectal cancer cell line)

  • Matrigel (optional)

  • This compound and other chemotherapeutic agent(s) formulated for injection

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, other chemo alone, combination).

    • Administer the treatments according to a predetermined schedule (e.g., intraperitoneal or intravenous injections).

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • Compare the tumor growth and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy.

Conclusion

This compound holds significant promise as an anticancer agent, particularly in combination with existing chemotherapies. Its unique mechanism of action and efficacy in resistant tumors make it a valuable candidate for further preclinical and clinical investigation. The protocols and information provided in these application notes offer a framework for researchers to explore the synergistic potential of this compound in various cancer models. Further studies are warranted to elucidate the specific molecular interactions and signaling pathways involved in the synergistic effects of this compound with different classes of chemotherapeutic drugs.

References

Application Notes: KP1019 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, and its more soluble sodium salt KP1339, are ruthenium-based anticancer compounds that have shown promising activity against various tumor types, particularly colorectal cancer.[1][2][3] Unlike traditional platinum-based drugs, this compound exhibits a distinct mechanism of action, making it a candidate for overcoming drug resistance. Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant system for evaluating anticancer agents compared to conventional 2D cell cultures. This document provides detailed application notes and protocols for the use of this compound in 3D colorectal tumor spheroid models, summarizing key quantitative data and experimental methodologies.

Mechanism of Action in 3D Spheroids

In 3D colorectal cancer spheroid models, the this compound analogue KP1339 has been shown to induce immunogenic cell death (ICD).[1][4][5] This process is initiated by the induction of endoplasmic reticulum (ER) stress. KP1339 acts as a GRP78 inhibitor, disrupting ER homeostasis.[1][5][6] This leads to the activation of the PERK/eIF2α signaling pathway, a key branch of the unfolded protein response (UPR).[1][4][7] Activation of this pathway is a prerequisite for the translocation of calreticulin (B1178941) (CRT) to the cell surface, a critical "eat-me" signal for the immune system.[1][4][7] In addition to CRT exposure, KP1339 treatment of 3D spheroids also results in the release of other damage-associated molecular patterns (DAMPs), including high mobility group box 1 (HMGB1) and the secretion of ATP.[1][4][7] This cascade of events transforms the dying cancer cells into an immunogenic stimulus, potentially activating an anti-tumor immune response.[1][4]

Furthermore, in 2D cell culture models, this compound is known to induce apoptosis through the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential.[2] This is associated with the generation of reactive oxygen species (ROS) and oxidative stress, which play a central role in this compound-induced apoptosis.[8] While detailed quantitative studies on ROS production in this compound-treated 3D spheroids are limited, it is plausible that this mechanism also contributes to its anticancer activity in a 3D microenvironment.

Signaling Pathway of this compound-Induced Immunogenic Cell Death

KP1019_Signaling_Pathway This compound-Induced Immunogenic Cell Death Signaling Pathway This compound This compound/KP1339 GRP78 GRP78 Inhibition This compound->GRP78 ER_Stress Endoplasmic Reticulum Stress GRP78->ER_Stress PERK PERK Activation ER_Stress->PERK HMGB1 HMGB1 Release ER_Stress->HMGB1 ATP ATP Secretion ER_Stress->ATP eIF2a eIF2α Phosphorylation PERK->eIF2a CRT Calreticulin (CRT) Exposure eIF2a->CRT ICD Immunogenic Cell Death CRT->ICD HMGB1->ICD ATP->ICD

Caption: this compound-induced immunogenic cell death signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its analogue KP1339 in both 2D and 3D colorectal cancer models.

Cell LineCompound2D IC50 (µM)3D Spheroid IC50 (µM)Reference
HCT116KP1339136 ± 27244 ± 14[9]
HT29This compound20.04 ± 10.8Not Reported[2]
HT29KP133924.46 ± 7.79Not Reported[2]
SW480This compound38.4 ± 9.30Not Reported[2]
SW480KP1339122.3 ± 20.98Not Reported[2]

Table 1: Comparative IC50 Values of this compound and KP1339 in 2D vs. 3D Colorectal Cancer Models.

Cell LineCompoundConcentrationObservationReference
HCT-116KP1339100 µMIncreased Calreticulin exposure on the cell surface after 24h treatment.[1][4]
HCT-116KP1339100 µMRelease of HMGB1 into the cytoplasm after 24h treatment.[1]
HCT-116, HCT-15, HT-29KP1339Not SpecifiedEnhanced PERK activation and eIF2α phosphorylation after 24h.[1][4]
HT29This compound80 µM>95% of cells with depolarized mitochondrial membranes after 24h (in 2D).[2]
SW480This compound160 µM>90% of cells with depolarized mitochondrial membranes after 24h (in 2D).[2]

Table 2: Mechanistic Observations of this compound/KP1339 in Colorectal Cancer Models.

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow Experimental Workflow for this compound/KP1339 in 3D Spheroid Models cluster_prep Spheroid Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Colorectal Cancer Cell Culture (e.g., HCT-116, HT-29) Spheroid_Formation 2. Spheroid Formation (Liquid Overlay Technique) Cell_Culture->Spheroid_Formation Drug_Treatment 3. Treatment with this compound/KP1339 (e.g., 24-72 hours) Spheroid_Formation->Drug_Treatment Growth_Inhibition 4a. Spheroid Growth Inhibition Assay Drug_Treatment->Growth_Inhibition Viability 4b. Viability Assay (Live/Dead Staining) Drug_Treatment->Viability Apoptosis 4c. Apoptosis Assays (Caspase-3/7, TUNEL) Drug_Treatment->Apoptosis ICD_Analysis 4d. Immunogenic Cell Death Analysis (Calreticulin, HMGB1, ATP) Drug_Treatment->ICD_Analysis

Caption: General experimental workflow for evaluating this compound in 3D tumor spheroids.

Protocol 1: Formation of Colorectal Cancer Spheroids (Liquid Overlay Technique)

Materials:

  • Colorectal cancer cell lines (e.g., HCT-116, HT-29, SW480)

  • Complete cell culture medium (e.g., McCoy's 5A for HCT-116, DMEM for HT-29 and SW480) supplemented with 10% FBS and 1% penicillin/streptomycin

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture colorectal cancer cells in standard tissue culture flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.

  • Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Spheroids will typically form within 24-72 hours. Monitor spheroid formation and compactness daily using an inverted microscope.

Protocol 2: Spheroid Growth Inhibition Assay

Materials:

  • Pre-formed colorectal cancer spheroids in a 96-well ULA plate

  • This compound or KP1339 stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in culture medium)

  • Complete cell culture medium

  • Inverted microscope with a camera

Procedure:

  • After spheroid formation (Day 0), capture initial brightfield images of the spheroids in each well.

  • Prepare serial dilutions of this compound/KP1339 in complete culture medium.

  • Carefully remove 50 µL of the medium from each well and replace it with 50 µL of the corresponding drug dilution or vehicle control.

  • Incubate the spheroids for the desired treatment period (e.g., 24, 48, 72 hours).

  • At each time point, capture brightfield images of the spheroids.

  • Measure the diameter of the spheroids from the captured images using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (π/6) x (diameter)^3.

  • Normalize the spheroid volume at each time point to the initial volume at Day 0.

  • Plot the relative spheroid growth over time for each treatment condition to determine the growth inhibition.

Protocol 3: Live/Dead Viability Assay

Materials:

  • This compound/KP1339-treated spheroids

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1)

  • PBS

  • Confocal microscope

Procedure:

  • At the end of the treatment period, carefully remove the culture medium from the wells containing the spheroids.

  • Wash the spheroids gently with 100 µL of PBS.

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions (typically a 2 µM Calcein-AM and 4 µM Ethidium Homodimer-1 solution in PBS).

  • Add 100 µL of the staining solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Image the spheroids using a confocal microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Acquire z-stack images to visualize the viability throughout the spheroid.

  • Quantify the green and red fluorescence intensity to determine the percentage of live and dead cells.

Protocol 4: Apoptosis Detection by Caspase-3/7 Activity Assay

Materials:

  • This compound/KP1339-treated spheroids

  • Caspase-Glo® 3/7 Assay kit or similar

  • Plate reader capable of measuring luminescence

Procedure:

  • At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence of each well using a plate reader.

  • The luminescence signal is proportional to the amount of active caspase-3/7, indicating the level of apoptosis.

Protocol 5: Analysis of Immunogenic Cell Death Markers

A. Calreticulin (CRT) Exposure by Flow Cytometry

Materials:

  • This compound/KP1339-treated spheroids

  • Trypsin-EDTA or other cell dissociation reagent

  • Anti-Calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Propidium Iodide (PI) or other viability dye

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Collect the treated spheroids from the ULA plate.

  • Wash the spheroids with PBS.

  • Dissociate the spheroids into a single-cell suspension using a gentle dissociation reagent.

  • Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cells in FACS buffer containing the anti-Calreticulin antibody.

  • Incubate for 30-60 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye like PI.

  • Analyze the cells using a flow cytometer.

  • Gate on the live cell population (PI-negative) and quantify the percentage of cells positive for Calreticulin staining.[10]

B. HMGB1 Release by Immunofluorescence

Materials:

  • This compound/KP1339-treated spheroids

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against HMGB1

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Confocal microscope

Procedure:

  • Fix the treated spheroids with 4% PFA for 20-30 minutes at room temperature.

  • Wash the spheroids with PBS.

  • Permeabilize the spheroids with permeabilization buffer for 10-15 minutes.

  • Wash with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate the spheroids with the primary anti-HMGB1 antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the spheroids and image using a confocal microscope.

  • Analyze the images for the translocation of HMGB1 from the nucleus to the cytoplasm or extracellular space.[1]

References

Application Notes and Protocols for the Quantification of KP1019

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of KP1019 (Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]), a promising ruthenium-based anticancer drug candidate. The following sections offer comprehensive protocols for various analytical techniques, data presentation for easy comparison of methods, and visualizations of experimental workflows.

Introduction

This compound is a ruthenium-based coordination complex that has demonstrated significant anticancer activity in preclinical and early clinical studies.[1][2] Its mode of action is believed to involve interactions with serum proteins and eventual DNA binding, leading to apoptosis in cancer cells.[1][2] Accurate and precise quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and overall drug development. This document outlines validated and commonly employed analytical techniques for this purpose.

Analytical Techniques for this compound Quantification

The primary analytical methods for the quantification of ruthenium, and by extension this compound, in biological samples are based on atomic spectrometry due to the presence of the ruthenium metal center. Hyphenated chromatographic techniques are also employed to study the interaction of this compound with biomolecules.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique capable of detecting metals at very low concentrations, making it ideal for quantifying the total ruthenium content in biological samples following administration of this compound.[1][3]

Experimental Protocol: Quantification of Total Ruthenium by ICP-MS

a. Sample Preparation (Acid Digestion):

  • Cell Lysates:

    • Harvest cultured cells treated with this compound by trypsinization or scraping.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Count the cells to normalize the ruthenium content per cell.

    • Resuspend the cell pellet in a known volume of deionized water.

    • To an aliquot of the cell suspension, add concentrated nitric acid (e.g., 70%) and hydrogen peroxide (e.g., 30%) in a suitable digestion vessel.

    • Digest the samples using a microwave digestion system with a programmed temperature ramp (e.g., up to 200°C) until the solution is clear.

    • After cooling, dilute the digested sample to a final acid concentration of 2-5% with deionized water.

  • Plasma/Serum Samples:

    • Collect blood samples in appropriate anticoagulant tubes (for plasma) or serum separator tubes.

    • Separate plasma or serum by centrifugation.

    • Accurately pipette a known volume or weight of the plasma/serum sample into a digestion vessel.

    • Perform acid digestion as described for cell lysates.

b. Instrumentation and Analysis:

  • ICP-MS Instrument: A quadrupole or high-resolution ICP-MS system.

  • Monitored Isotopes: Monitor ruthenium isotopes, typically ¹⁰¹Ru and ¹⁰²Ru, to check for isobaric interferences.

  • Internal Standard: Use an internal standard such as rhodium (¹⁰³Rh) or iridium (¹⁹³Ir) to correct for matrix effects and instrument drift.

  • Calibration: Prepare a series of ruthenium standard solutions of known concentrations in the same acid matrix as the samples. Generate a calibration curve by plotting the signal intensity against the concentration.

  • Analysis: Introduce the prepared samples and standards into the ICP-MS. The instrument measures the intensity of the specified ruthenium isotopes.

c. Data Analysis:

  • Calculate the concentration of ruthenium in the digested samples using the calibration curve.

  • Back-calculate the original concentration in the cell lysate or plasma sample by accounting for all dilution factors.

  • For cellular samples, the result can be expressed as nanograms of ruthenium per 10⁵ cells or a similar metric.[1]

Experimental Workflow for ICP-MS Quantification of this compound

cluster_sample_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data_analysis Data Interpretation Sample Biological Sample (Cells, Plasma) Digestion Acid Digestion (HNO3, H2O2) Sample->Digestion Dilution Dilution to 2-5% Acid Digestion->Dilution ICPMS ICP-MS Instrument Dilution->ICPMS Data Data Acquisition (Ru Isotope Intensity) ICPMS->Data Calibration Calibration Curve (Ru Standards) Calibration->ICPMS Concentration Calculate Ru Concentration Data->Concentration Normalization Normalize to Cell Number/Volume Concentration->Normalization

Caption: Workflow for this compound quantification using ICP-MS.

Size-Exclusion Chromatography coupled with ICP-MS (SEC-ICP-MS)

SEC-ICP-MS is a powerful technique used to study the interactions of metallodrugs like this compound with proteins.[1] It separates molecules based on their size, allowing for the quantification of ruthenium bound to different protein fractions.[1]

Experimental Protocol: Analysis of this compound-Protein Binding by SEC-ICP-MS

a. Sample Preparation:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Lyse the cells using a mild, non-denaturing lysis buffer (e.g., containing Tris-HCl and protease inhibitors) to preserve protein structures and interactions.

  • Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet cell debris.

  • Collect the supernatant (cytosolic fraction) for analysis. The total protein concentration should be determined using a standard protein assay (e.g., BCA assay).

b. Instrumentation and Analysis:

  • SEC System: An HPLC or FPLC system equipped with a size-exclusion column suitable for protein separation (e.g., Superdex 200 or similar).

  • Mobile Phase: A physiological buffer such as PBS (pH 7.4) to maintain the native conformation of proteins. The flow rate should be optimized for the column (e.g., 0.5-1.0 mL/min).

  • ICP-MS Coupling: The eluent from the SEC column is directly introduced into the nebulizer of the ICP-MS.

  • ICP-MS Parameters: The ICP-MS is tuned for ruthenium detection as described in the previous section. Time-resolved analysis is performed to obtain a chromatogram of ruthenium intensity versus elution time.

c. Data Analysis:

  • The resulting chromatogram will show peaks of ruthenium intensity at different elution times, corresponding to ruthenium bound to molecules of different sizes.

  • The column should be calibrated with protein standards of known molecular weights to correlate elution times with the size of the ruthenium-bound species.

  • The area under each peak can be integrated to quantify the amount of ruthenium in each protein fraction.

Experimental Workflow for SEC-ICP-MS Analysis

cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection and Quantification Cells This compound-Treated Cells Lysis Cell Lysis (Non-denaturing) Cells->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Cytosolic Fraction Centrifugation->Supernatant SEC Size-Exclusion Chromatography (SEC) Supernatant->SEC ICPMS ICP-MS SEC->ICPMS Chromatogram Ru-Specific Chromatogram ICPMS->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for SEC-ICP-MS analysis of this compound-protein binding.

Atomic Absorption Spectroscopy (AAS)

AAS is another elemental analysis technique that can be used for ruthenium quantification. While generally less sensitive than ICP-MS, it can be a cost-effective alternative. Graphite (B72142) furnace AAS (GFAAS) offers improved sensitivity over flame AAS.

Experimental Protocol: Quantification of Total Ruthenium by GFAAS

The sample preparation for GFAAS is similar to that for ICP-MS, involving complete acid digestion of the biological matrix.

a. Instrumentation and Analysis:

  • AAS Instrument: An atomic absorption spectrometer equipped with a graphite furnace.

  • Light Source: A ruthenium hollow cathode lamp.

  • Wavelength: The primary analytical wavelength for ruthenium (e.g., 349.9 nm).

  • Temperature Program: An optimized temperature program for the graphite furnace is required, including drying, ashing, and atomization steps to effectively remove the matrix and atomize the ruthenium.

  • Calibration: A calibration curve is generated using ruthenium standards of known concentrations.

b. Data Analysis:

The absorbance of the samples is measured, and the concentration of ruthenium is determined from the calibration curve after correcting for dilutions.

Data Presentation: Comparison of Analytical Techniques

The performance of these analytical techniques can be summarized for comparison. The values presented below are typical and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterICP-MSGFAAS
Principle Measures mass-to-charge ratio of ionsMeasures absorption of light by free atoms
Typical Limit of Detection (LOD) 0.1 - 10 ng/L0.1 - 1 µg/L
Typical Limit of Quantification (LOQ) 0.5 - 50 ng/L0.5 - 5 µg/L
Linear Dynamic Range > 6 orders of magnitude2-3 orders of magnitude
Throughput HighModerate
Interferences Isobaric and polyatomicChemical and spectral
Coupling Capability Excellent (e.g., with HPLC, SEC)Limited

Method Validation

For use in regulated studies, any analytical method for this compound quantification must be validated according to guidelines such as those from the ICH.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5]

The LOD and LOQ are often calculated based on the standard deviation of the response of the blank.[4]

Signaling Pathways and Logical Relationships

The proposed mechanism of action for this compound involves several steps from administration to cellular effect.

Logical Flow of this compound's Proposed Mechanism of Action

cluster_transport Systemic Transport cluster_uptake Cellular Uptake cluster_activation Intracellular Activation cluster_interaction Molecular Interactions cluster_effect Cellular Effects Admin This compound Administration Binding Binding to Serum Proteins (e.g., Albumin, Transferrin) Admin->Binding Uptake Tumor Cell Uptake Binding->Uptake Activation Potential Reduction (Ru(III) to Ru(II)) Uptake->Activation Protein_Interaction Interaction with Cytosolic Proteins Activation->Protein_Interaction DNA_Binding Binding to DNA Activation->DNA_Binding Apoptosis Induction of Apoptosis DNA_Binding->Apoptosis

Caption: Proposed mechanism of action for this compound.

These detailed application notes and protocols provide a comprehensive guide for researchers involved in the development and study of this compound. The choice of analytical technique will depend on the specific research question, the required sensitivity, and the available instrumentation. Proper method validation is essential to ensure the generation of reliable and reproducible data.

References

Application Notes & Protocols: Nanoparticle Formulations for KP1019 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, or indazole trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has shown significant cytotoxic activity against various tumor types, including those resistant to platinum-based drugs like cisplatin.[1][2] It was one of the first ruthenium drugs to enter Phase I clinical trials, demonstrating promising activity in stabilizing advanced solid tumors with only mild toxicity.[2][3][4] However, the clinical progression of this compound has been hampered by significant challenges, primarily its low aqueous solubility and poor stability at physiological pH.[1][5][6]

To overcome these limitations, nanoparticle-based drug delivery systems have been explored. Encapsulating this compound into biocompatible nanoparticles, such as those made from poly(lactic acid) (PLA), offers several advantages:

  • Improved Solubility and Stability: Nanoparticles can protect this compound from degradation in aqueous environments.[5][6][7]

  • Enhanced Tumor Targeting: Nanoparticles smaller than 300 nm can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[8]

  • Increased Cellular Uptake: Nanoformulations can facilitate the entry of this compound into cancer cells, leading to higher intracellular drug concentrations.[7][9]

  • Improved Therapeutic Efficacy: Enhanced stability and uptake can result in significantly lower IC50 values and greater anticancer activity compared to the free drug.[7][10]

These application notes provide an overview of the mechanism of this compound, summarize key data from nanoparticle formulation studies, and offer detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded nanoparticles.

Mechanism of Action of this compound

The anticancer activity of this compound is multifactorial and distinct from platinum-based drugs.[3] It is considered a prodrug that is activated within the body.[11] Key aspects of its mechanism include:

  • Activation by Reduction: this compound contains Ruthenium in a stable Ru(III) oxidation state. It is hypothesized to be reduced to the more reactive Ru(II) state, a process favored by the hypoxic (low oxygen) environment characteristic of solid tumors.[1][11][12]

  • Protein Binding and Cellular Uptake: In the bloodstream, this compound binds to serum proteins like albumin and transferrin.[1][3] The binding to transferrin is thought to facilitate its uptake into cancer cells, which often overexpress the transferrin receptor to meet their high demand for iron.[1][3]

  • Intracellular Targets: Once inside the cell, the activated complex interacts with various biomolecules. While it can bind to DNA and cause strand breaks, its interaction is weaker than that of cisplatin.[1][3] There is growing evidence that its primary targets are intracellular proteins, leading to the induction of oxidative stress and disruption of cellular redox balance.[3][11][12]

  • Induction of Apoptosis: Ultimately, treatment with this compound leads to a loss of mitochondrial membrane potential, cell cycle arrest in the G2/M phase, and the induction of apoptosis (programmed cell death) via the intrinsic mitochondrial pathway.[1][3][7][12]

KP1019_Mechanism Proposed Mechanism of Action for this compound cluster_bloodstream Bloodstream cluster_cell Cancer Cell cluster_cytosol Cytosol (Hypoxic) cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion KP1019_free This compound (Ru III) Transferrin Transferrin/Albumin KP1019_free->Transferrin Binds to KP1019_bound Protein-Bound This compound Transferrin->KP1019_bound TfR Transferrin Receptor (TfR) KP1019_bound->TfR Binds to Endocytosis Receptor-Mediated Endocytosis TfR->Endocytosis KP1019_RuIII This compound (Ru III) Endocytosis->KP1019_RuIII KP1019_RuII Activated this compound (Ru II) KP1019_RuIII->KP1019_RuII Reduction ROS ↑ Reactive Oxygen Species (ROS) KP1019_RuII->ROS Induces DNA_Damage DNA Damage (weak) KP1019_RuII->DNA_Damage Interacts Mito_Damage Loss of Membrane Potential ROS->Mito_Damage Apoptosis Apoptosis Mito_Damage->Apoptosis Triggers

Caption: Proposed mechanism of this compound cellular uptake and activation.

Data Summary: this compound Nanoparticle Formulations

Studies have successfully formulated this compound into poly(lactic acid) (PLA) nanoparticles using surfactants like Tween 80 (TWNP) and Pluronic F68 (PLNP).[5][8] Below is a summary of the key quantitative data from these studies.

Table 1: Physicochemical Properties of this compound-Loaded PLA Nanoparticles

Formulation Mean Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) Drug Loading Efficiency (%)
TWNP (Tween 80) 164 ± 6 < 0.15 -39 ± 1 92 - 95%
PLNP (Pluronic F68) 163 ± 1 < 0.15 -24 ± 1 Lower than TWNP*

Data sourced from references[8][10]. The particle sizes are considered ideal for tumor accumulation via the EPR effect.[8] The high negative zeta potential of TWNP suggests good colloidal stability. Tween 80 was found to be superior to Pluronic F68 in preventing drug precipitation and achieving high, reproducible drug loading.[5][8]

Table 2: In Vitro Cytotoxicity (IC50 Values) of this compound Formulations

Cell Line Formulation IC50 (µM) Fold Increase in Activity
SW480 (Colon) Free this compound ~100 -
TWNP (Aged)* ~5 Up to 20x
HCT116 Nanoformulation Significantly Lowered** N/A

*Data sourced from references[6][8][10]. The "aged" TWNP formulation, which changed color from brown to green, showed a dramatic increase in activity.[6][8] This color change was correlated with the reduction of Ru(III) to the more active Ru(II) species, stabilized by the Tween 80 surfactant.[6] *For the HCT116 cell line, nanoformulation resulted in significantly lower IC50 values due to enhanced cellular accumulation of the drug.[7][9]

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.

Workflow_Prep Workflow: Nanoparticle Preparation & Characterization cluster_prep Preparation (Nanoprecipitation) cluster_char Characterization start Dissolve PLA & this compound in Organic Phase (Acetone/DCM) add Pour into Aqueous Phase (Surfactant Solution) under stirring start->add evap Evaporate Organic Solvents (Reduced Pressure) add->evap end Final Nanoparticle Suspension evap->end dls Size & PDI (DLS) end->dls Analyze zeta Surface Charge (Zeta Potential) end->zeta tem Morphology (TEM) end->tem icpms Drug Loading (ICP-MS) end->icpms

Caption: Workflow for nanoparticle preparation and characterization.

Protocol 1: Preparation of this compound-Loaded PLA Nanoparticles

(Based on the nanoprecipitation method[5])

Materials:

  • Poly(lactic acid) (PLA)

  • This compound

  • Acetone (ACS grade)

  • Dichloromethane (DCM)

  • Tween 80 or Pluronic F68

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Prepare the Organic Phase: In a glass vial, dissolve 20 mg of PLA and 1.5 mg of this compound in 1.95 mL of acetone. Add 0.05 mL of DCM to ensure complete dissolution.

  • Prepare the Aqueous Phase: In a separate beaker, prepare a 5 mL aqueous solution containing the desired surfactant (e.g., 0.1% w/v Tween 80).

  • Nanoprecipitation: Place the beaker with the aqueous phase on a magnetic stirrer. While stirring, pour the organic phase into the aqueous phase in a steady stream.

  • Stabilization: Continue stirring the resulting suspension for 30 minutes at room temperature to allow for nanoparticle formation.

  • Solvent Removal: Transfer the suspension to a round-bottom flask and evaporate the organic solvents (acetone and DCM) using a rotary evaporator at 35°C under reduced pressure.

  • Final Formulation: Adjust the final volume of the concentrated nanoparticle suspension to 1 mL with deionized water. Store at 4°C.

Protocol 2: Physicochemical Characterization
  • Size and Polydispersity Index (PDI):

    • Dilute an aliquot of the nanoparticle suspension in deionized water.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

    • Perform measurements in triplicate.

  • Zeta Potential:

    • Dilute an aliquot of the nanoparticle suspension in 10 mM NaCl solution or deionized water.

    • Measure the surface charge using a zeta potential analyzer.

    • Perform measurements in triplicate.

  • Morphology:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.

    • Optionally, use a negative stain (e.g., uranyl acetate) for better contrast.

    • Image the nanoparticles using a Transmission Electron Microscope (TEM) to observe their size, shape, and morphology.[8]

Protocol 3: Drug Loading and Encapsulation Efficiency
  • Sample Preparation: Take a known volume of the nanoparticle suspension and separate the nanoparticles from the aqueous phase using ultracentrifugation or a centrifugal filter device.

  • Quantify Free Drug: Measure the amount of this compound in the supernatant (unencapsulated drug).

  • Quantify Total Drug: Digest a separate, known volume of the original nanoparticle suspension in concentrated nitric acid (e.g., 2% HNO₃).

  • Ruthenium Measurement: Determine the ruthenium content in both the supernatant and the digested total suspension using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9][10]

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Ru) - (Free Ru)] / (Total Ru) * 100

    • Drug Loading (DL %): DL (%) = [Mass of Encapsulated this compound] / (Total Mass of Nanoparticles) * 100

In Vitro Efficacy Evaluation

Workflow_InVitro Workflow: In Vitro Efficacy Evaluation cluster_assays Endpoint Assays start Seed Cancer Cells in Culture Plates treat Treat Cells with: - Free this compound - this compound-NPs - Empty NPs (Control) - Untreated (Control) start->treat incubate Incubate for 24-72 hours treat->incubate cytotox Cytotoxicity (MTT/SRB Assay) incubate->cytotox Analyze uptake Cellular Uptake (ICP-MS) incubate->uptake apoptosis Apoptosis (Caspase/PARP Cleavage) incubate->apoptosis cellcycle Cell Cycle Arrest (PI Staining/Flow Cytometry) incubate->cellcycle dna DNA Damage (Comet Assay) incubate->dna

Caption: Workflow for evaluating the in vitro efficacy of nanoformulations.

Protocol 4: Cytotoxicity Assay (MTT or SRB)
  • Cell Seeding: Seed cancer cells (e.g., HCT116, SW480) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control). Treat the cells with these formulations for a specified duration (e.g., 72 hours).

  • Assay: Perform a cell viability assay, such as MTT or Sulforhodamine B (SRB), according to the manufacturer's protocol.

  • Analysis: Read the absorbance using a plate reader. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration required to inhibit 50% of cell growth) for each formulation.

Protocol 5: Cellular Uptake Analysis
  • Treatment: Seed cells in 6-well plates. Treat them with a fixed concentration of free this compound or this compound-loaded nanoparticles for a specific time (e.g., 24 hours).

  • Cell Lysis: Wash the cells thoroughly with PBS to remove extracellular drug. Harvest and lyse the cells.

  • Analysis: Digest the cell lysates with concentrated nitric acid and determine the intracellular ruthenium content using ICP-MS.[7][9]

  • Normalization: Normalize the ruthenium content to the total protein content or cell number to compare uptake between formulations.

Protocol 6: Apoptosis and Cell Cycle Analysis
  • Cell Cycle Arrest: Treat cells as described above. After incubation, harvest the cells, fix them in ethanol, and stain with Propidium Iodide (PI). Analyze the cell cycle distribution (G1, S, G2/M phases) using flow cytometry.[7]

  • Apoptosis Markers: Treat cells, lyse them, and perform Western blotting to detect markers of apoptosis, such as cleaved caspase-7 and cleaved PARP.[7][9]

Conclusion

The encapsulation of the promising anticancer agent this compound into nanoparticle formulations, particularly those based on PLA with Tween 80, effectively addresses its critical limitations of poor solubility and stability.[5][7] These nanoformulations have demonstrated enhanced colloidal stability, high drug loading efficiency, and a significant increase in cytotoxic activity against cancer cells in vitro.[8][10] The improved efficacy is attributed to increased cellular uptake and the potential for the surfactant to facilitate the activation of this compound to its more potent Ru(II) form.[6][7] Nanoformulation represents a viable and promising strategy to improve the therapeutic potential of this compound and advance its clinical development.[7][9]

References

Application Notes and Protocols for Assessing KP1019-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has advanced to clinical trials.[1] Unlike traditional platinum-based drugs, this compound exhibits potent cytotoxicity against a range of tumors, including those resistant to cisplatin, and is particularly noted for its activity in colorectal cancer.[1][2] While its mechanism of action is multifaceted, involving the induction of apoptosis primarily through the mitochondrial pathway, its ability to cause DNA damage is a key aspect of its cytotoxic effect.[1][3][4]

This compound is known to form interstrand cross-links and bulky DNA adducts.[4][5] The cellular response to this damage involves the activation of DNA repair pathways, including nucleotide excision repair (NER), translesion synthesis (TLS), and recombination.[4] This ultimately leads to cell cycle delay and programmed cell death.[1][4][5] These application notes provide a comprehensive overview and detailed protocols for the key methodologies used to investigate and quantify the DNA-damaging effects of this compound.

General Workflow for Assessing this compound-Induced DNA Damage

The overall process for evaluating the genotoxic effects of this compound involves exposing cancer cell lines to the compound, followed by a series of assays to detect different types of DNA lesions and their cellular consequences.

cluster_workflow Overall Assessment Workflow cluster_assays1 Primary Damage Assays cluster_assays2 Consequence Assays A Cell Culture (e.g., SW480, HT29) B This compound Treatment (Dose-response & Time-course) A->B Expose cells C DNA Damage Assessment B->C Primary Effect D Cellular Consequence Analysis B->D Downstream Effects E Data Analysis & Interpretation C->E C1 Comet Assay (Strand Breaks) C2 γ-H2AX Staining (Double-Strand Breaks) D->E D1 Cell Cycle Analysis (Flow Cytometry) D2 Apoptosis Assay (e.g., Annexin V)

Caption: General workflow for investigating this compound genotoxicity.

Single Cell Gel Electrophoresis (Comet Assay)

Application Note

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[6] When cells with damaged DNA are embedded in agarose (B213101), lysed, and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage. Studies have shown that this compound induces DNA strand breaks, although this may be a secondary effect of oxidative stress.[5][7] In colorectal tumor cells, this compound treatment resulted in a weak but significant increase in DNA strand breaks.[7]

Quantitative Data Summary
Cell LineThis compound ConcentrationObservationReference
Colorectal Tumor Cells30 µMWeakly doubled comet tail length to 55.87 ± 3.97 µm.[7]
Colorectal Tumor Cells30 µM + 5mM NACPrevention of DNA strand breaks.[7]

Experimental Workflow: Comet Assay

cluster_comet Comet Assay Workflow A 1. Cell Treatment with this compound B 2. Harvest & Mix Cells with Low-Melt Agarose A->B C 3. Solidify on Slide (Agarose Sandwich) B->C D 4. Cell Lysis (Detergent + High Salt) C->D E 5. Alkaline Unwinding (Denature DNA) D->E F 6. Electrophoresis (Alkaline Buffer) E->F G 7. Neutralization & Staining (e.g., SYBR Green) F->G H 8. Visualization (Fluorescence Microscopy) G->H I 9. Image Analysis (Quantify Tail Moment) H->I

Caption: Step-by-step workflow for the alkaline Comet Assay.

Protocol: Alkaline Comet Assay

Materials:

  • This compound stock solution (dissolved in DMSO or appropriate solvent)

  • Cancer cell line (e.g., HT29, SW480)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA

  • Normal Melting Point (NMP) Agarose (1% in PBS)

  • Low Melting Point (LMP) Agarose (0.7% in PBS)

  • Frosted microscope slides

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), freshly add 1% Triton X-100

  • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR® Green I)

  • Horizontal electrophoresis tank and power supply

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Seed cells to achieve 70-80% confluency. Treat with various concentrations of this compound (e.g., 10-100 µM) and a vehicle control for the desired time (e.g., 24 hours).

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.

  • Cell Harvesting: Gently wash cells with PBS, then detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge to obtain a cell pellet.

  • Embedding: Resuspend the cell pellet in PBS at ~1 x 10⁵ cells/mL. Mix 10 µL of cell suspension with 90 µL of 0.7% LMP agarose (at 37°C).

  • Solidification: Quickly pipette the cell/agarose mixture onto the pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.

  • Lysis: Carefully remove the coverslip and immerse the slides in ice-cold Lysis Solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place slides in the electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Apply voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. Keep the tank on ice or in a cold room.

  • Neutralization: Gently remove slides and immerse them in Neutralization Buffer for 5 minutes. Repeat twice.

  • Staining: Add a drop of diluted DNA stain to each slide and cover with a coverslip.

  • Analysis: Visualize comets using a fluorescence microscope. Capture images and analyze using specialized software to quantify parameters like tail length, % DNA in the tail, and tail moment.

γ-H2AX Foci Formation Assay

Application Note

The phosphorylation of histone H2AX at serine 139 (termed γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[8] The formation of discrete nuclear foci of γ-H2AX can be visualized and quantified using immunofluorescence microscopy or flow cytometry, making it a highly sensitive marker for DSBs.[9] While direct evidence for this compound-induced γ-H2AX is less detailed in the provided literature, the finding that DNA damage is repaired via double-strand break repair (DSBR) pathways strongly suggests that DSBs are formed and this assay is highly relevant.[10] The assay can be used to confirm the generation of DSBs and to study the kinetics of their repair following this compound treatment.

Experimental Workflow: γ-H2AX Immunofluorescence

cluster_gamma γ-H2AX Assay Workflow A 1. Seed Cells on Coverslips & Treat with this compound B 2. Fixation (e.g., 4% Paraformaldehyde) A->B C 3. Permeabilization (e.g., 0.25% Triton X-100) B->C D 4. Blocking (e.g., BSA or Serum) C->D E 5. Primary Antibody Incubation (Anti-γ-H2AX) D->E F 6. Secondary Antibody Incubation (Fluorophore-conjugated) E->F G 7. Counterstain Nuclei (DAPI or Hoechst) F->G H 8. Mount Coverslip on Slide G->H I 9. Imaging & Quantification (Count Foci per Nucleus) H->I

Caption: Immunofluorescence workflow for detecting γ-H2AX foci.

Protocol: γ-H2AX Immunofluorescence Staining

Materials:

  • Cells grown on sterile glass coverslips in a multi-well plate

  • This compound stock solution

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with this compound and controls as required.

  • Fixation: After treatment, wash cells twice with cold PBS. Fix with Fixation Buffer for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS. Permeabilize with Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody: Dilute the anti-γ-H2AX primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate coverslips with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody: Wash three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Analysis: Visualize using a fluorescence or confocal microscope. Capture images of multiple fields and quantify the number of distinct γ-H2AX foci per nucleus using software like ImageJ.

Cell Cycle Analysis

Application Note

DNA damage typically activates cell cycle checkpoints, causing cells to arrest in G1, S, or G2/M phases to allow time for repair.[11] The anticancer activity of this compound is associated with its ability to induce cell cycle delay.[1][4] In Saccharomyces cerevisiae, this compound treatment leads to a dose-dependent delay in cell cycle progression during the anaphase stage of mitosis.[5] Flow cytometry analysis of cellular DNA content after propidium (B1200493) iodide (PI) staining is the standard method to assess the distribution of cells throughout the cell cycle phases. An accumulation of cells in a specific phase after this compound treatment is indicative of checkpoint activation in response to DNA damage.

Quantitative Data Summary
Organism/Cell LineThis compound TreatmentObservationReference
S. cerevisiaeDose-dependentAccumulation of large budded cells with partially separated nuclei.[5]
S. cerevisiaeDose-dependentDelay in cell cycle progression during anaphase.[5]
HeLa CellsNot specifiedModulates cell cycle.[11][12]
Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • This compound-treated and control cells

  • PBS, Ca²⁺/Mg²⁺-free

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach with trypsin. Centrifuge all cells to form a pellet.

  • Wash: Resuspend the pellet in 1 mL of cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

  • RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • DNA Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells and acquire the fluorescence signal from PI (typically in the FL2 or PE channel).

  • Analysis: Generate a histogram of DNA content. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

This compound DNA Damage Response Pathway

This compound exerts its cytotoxic effects through a complex mechanism. It can induce oxidative stress, leading to the formation of reactive oxygen species (ROS), and can also directly interact with DNA, forming adducts and cross-links. This damage activates the DNA Damage Response (DDR), which coordinates DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis.

cluster_pathway Proposed this compound DNA Damage Response cluster_cellular Cellular Effects cluster_damage DNA Lesions cluster_response DNA Damage Response (DDR) cluster_outcome Cellular Outcomes This compound This compound OxidativeStress Oxidative Stress (ROS Production) This compound->OxidativeStress DNA_Interaction Direct DNA Interaction This compound->DNA_Interaction StrandBreaks Strand Breaks OxidativeStress->StrandBreaks Adducts Bulky Adducts & Interstrand Cross-links DNA_Interaction->Adducts DDR DDR Activation StrandBreaks->DDR Adducts->DDR Repair DNA Repair Pathways (NER, TLS, Recombination) DDR->Repair CellCycleArrest Cell Cycle Arrest (G2/M Delay) DDR->CellCycleArrest Repair->CellCycleArrest Successful Repair -> Cycle Resumes Apoptosis Apoptosis (Mitochondrial Pathway) Repair->Apoptosis Failed Repair CellCycleArrest->Apoptosis Prolonged Arrest

Caption: Signaling pathway of this compound-induced DNA damage.

References

Application Notes and Protocols: KP1019 in Studies of Oxidative Stress in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP1019, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has undergone phase I clinical trials. A significant aspect of its mechanism of action involves the induction of oxidative stress within cancer cells, leading to a cascade of events culminating in apoptosis. These application notes provide a comprehensive overview of the role of this compound in modulating oxidative stress in cancer cells, complete with detailed protocols for key experiments and a summary of quantitative data.

Mechanism of Action: The Role of Oxidative Stress

This compound's anticancer activity is intrinsically linked to its ability to generate reactive oxygen species (ROS) within tumor cells. This overproduction of ROS disrupts the delicate redox balance of the cell, leading to oxidative stress. This, in turn, triggers a multi-faceted cellular response, including:

  • Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins due to oxidative damage leads to ER stress. This is often characterized by the upregulation of chaperone proteins like GRP78.

  • Mitochondrial Dysfunction: Oxidative stress can lead to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • DNA Damage: this compound has been shown to cause DNA strand breaks, which can contribute to cell cycle arrest and apoptosis.[1]

  • Activation of Signaling Pathways: The cellular stress induced by this compound activates signaling cascades such as the Mitogen-Activated Protein (MAP) kinase pathway.

Ultimately, the culmination of these stress responses pushes the cancer cell towards programmed cell death, or apoptosis. The central role of oxidative stress is underscored by the observation that antioxidants like N-acetylcysteine (NAC) and reduced glutathione (B108866) (GSH) can mitigate the cytotoxic effects of this compound.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound across various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SW480Colorectal Carcinoma3024[2]
HT29Colorectal Carcinoma9524[2]
HCT116Colon CancerMost Responsive72[3]
P31MesotheliomaHighest Resistance72[3]
P31/cisMesotheliomaHighest Resistance72[3]
KB-3-1Cervical Carcinoma1361[3]
KB-3-1Cervical Carcinoma85.03[3]
KB-3-1Cervical Carcinoma82.672[3]
Multiple LinesVarious50 - 180Not Specified[2]
Mean (several lines)Various93.172[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound dilutions B->C D Incubate for desired time C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan F->G H Read absorbance at 570 nm G->H

Figure 1. Workflow for the MTT cell viability assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cancer cell line of interest

  • Culture medium (serum-free for incubation)

  • This compound

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6- or 24-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for the specified time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Wash the cells twice with warm PBS.

  • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.

  • Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • For fluorescence microscopy, add PBS to the wells and immediately capture images. For flow cytometry, detach the cells, resuspend in PBS, and analyze using the appropriate laser and filter settings (e.g., excitation at 488 nm and emission at 525 nm).

  • Quantify the fluorescence intensity relative to the control.

G cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis A Seed and treat cells with this compound B Wash with PBS A->B C Incubate with DCFH-DA B->C D Wash with PBS C->D E Fluorescence Microscopy or Flow Cytometry D->E

Figure 2. Workflow for intracellular ROS measurement.
Assessment of Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired duration.

  • Harvest the cells (including floating cells from the supernatant) and wash with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

This assay uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential.

Materials:

  • Cancer cell line of interest

  • This compound

  • JC-1 reagent

  • Culture medium

  • PBS

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Seed cells and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Remove the treatment medium and wash the cells with PBS.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (emission ~529 nm).

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

G This compound This compound Treatment ROS Increased ROS This compound->ROS ER_Stress ER Stress ROS->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage MAPK MAPK Pathway Activation ER_Stress->MAPK Apoptosis Apoptosis Mito_Dysfunction->Apoptosis DNA_Damage->Apoptosis MAPK->Apoptosis

Figure 3. Signaling pathway of this compound-induced oxidative stress.
Western Blot Analysis of Signaling Pathways

This protocol is for detecting the activation of the MAPK pathway (p-ERK/ERK) and the induction of ER stress (GRP78).

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-ERK, rabbit anti-GRP78)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • For p-ERK/ERK analysis, the membrane can be stripped and re-probed for total ERK as a loading control. For GRP78, a housekeeping protein like β-actin or GAPDH should be used as a loading control.

Conclusion

This compound represents a promising class of anticancer agents that exploit the inherent vulnerability of cancer cells to oxidative stress. The protocols and data presented here provide a framework for researchers to investigate the intricate mechanisms by which this compound induces cancer cell death through the generation of reactive oxygen species. These methods can be adapted to various cancer models to further elucidate the therapeutic potential of this and similar ruthenium-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: KP1019 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising anticancer agent KP1019. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound has a reported moderate but limited solubility in water.[1][2] This low aqueous solubility has been a significant challenge in its clinical development, making it difficult to prepare concentrated stock solutions and administer effective doses in preclinical and clinical settings.[3][4][5] In fact, the insufficient solubility of this compound prevented the determination of the maximum tolerated dose in a phase I clinical trial.[1][3][4]

Q2: I'm observing precipitation when dissolving this compound in my aqueous buffer. What could be the cause?

A2: Precipitation of this compound in aqueous solutions can be influenced by several factors:

  • Concentration: Higher concentrations are more likely to lead to precipitation.[1]

  • pH: this compound's stability is pH-dependent. It hydrolyzes more rapidly at higher pH values. For instance, at 37°C, the half-life is 5.4 hours at pH 6.0, but less than 0.5 hours at pH 7.4.[1] This hydrolysis can lead to the formation of less soluble species.

  • Temperature: Temperature can also affect the solubility and stability of the complex.[1]

  • Buffer Composition: The presence of certain ions in the buffer might interact with this compound and reduce its solubility. For example, precipitation has been reported in phosphate (B84403) buffer.[1]

Q3: Is it advisable to use DMSO to dissolve this compound for my experiments?

A3: While it is a common laboratory practice to use dimethyl sulfoxide (B87167) (DMSO) to dissolve this compound, it is not recommended for biological assays.[4][5][6][7] Studies have shown that DMSO can reduce the cytotoxicity and bioactivity of this compound.[4][5][6] This is thought to be due to an increase in the stability of the this compound prodrug, which may interfere with its activation by reduction, a crucial step for its anticancer activity.[4][6]

Q4: Are there more soluble alternatives to this compound?

A4: Yes. To address the solubility issues of this compound, its sodium salt, KP1339 (also known as NKP-1339 or IT-139) , was developed.[1][2] KP1339 is significantly more soluble in aqueous solutions and has been selected for further clinical development.[1][8] For many applications, using KP1339 is a straightforward solution to the solubility problem.

Q5: How does the solubility of this compound affect its mechanism of action?

A5: The solubility of this compound is intrinsically linked to its proposed mechanism of action. As a prodrug, this compound is thought to be activated by reduction from Ru(III) to the more reactive Ru(II) state, a process favored in the hypoxic environment of tumors.[2][9] Its interaction with serum proteins like transferrin and albumin is also crucial for its transport into cancer cells.[2][8] Poor solubility can hinder these interactions and the overall delivery of the active compound to its target. The stability of this compound in solution, which is related to its solubility, is therefore critical for its therapeutic efficacy.

Troubleshooting Guides

Issue: Difficulty Preparing a Stable Aqueous Stock Solution of this compound
Potential Cause Troubleshooting Step Expected Outcome
Concentration too high Prepare a more dilute stock solution.A clear, stable solution is formed.
Inappropriate pH Adjust the pH of the aqueous solution to be slightly acidic (e.g., pH 6.0) to slow down hydrolysis.[1]Increased stability and reduced precipitation over time.
Buffer incompatibility If using a buffer like phosphate buffer where precipitation is noted, consider using an alternative buffer system after checking for compatibility with your experimental setup.A stable solution without precipitation.
Low intrinsic solubility Consider using the more soluble sodium salt, KP1339.[1][2]Significantly improved solubility and ease of stock solution preparation.
Issue: Inconsistent or Lower-than-Expected Biological Activity
Potential Cause Troubleshooting Step Expected Outcome
Use of DMSO as a solvent Avoid using DMSO. Prepare fresh aqueous solutions of this compound or KP1339 immediately before use.[4][5][6]More consistent and representative biological activity.
Degradation of this compound in solution Prepare fresh solutions for each experiment and use them promptly. Monitor the stability of your solution using UV-visible spectroscopy if possible.[10]Minimized variability in experimental results due to compound degradation.
Precipitation in cell culture media Visually inspect the media for any signs of precipitation after adding the this compound solution. If precipitation occurs, reduce the final concentration or consider using KP1339.Homogeneous distribution of the compound in the culture media, leading to more reliable experimental data.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of KP1339 (Recommended)
  • Reagent: KP1339 (Sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)])

  • Solvent: Deionized water or a suitable aqueous buffer (e.g., saline).

  • Procedure:

    • Weigh the desired amount of KP1339.

    • Add the solvent to the solid KP1339.

    • Gently agitate or vortex until the compound is completely dissolved.

    • Prepare the solution fresh before each experiment for optimal results.

Protocol 2: Nanoformulation of this compound for Improved Solubility and Stability

This protocol is based on the concept of using polymer-based micelles to encapsulate this compound, which has been shown to enhance its stability and cellular accumulation.[11]

  • Materials:

    • This compound

    • A suitable block copolymer (e.g., PEGylated phospholipids) for micelle formation.

    • A suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).

    • Aqueous buffer (e.g., PBS).

  • Methodology (Thin-film hydration method):

    • Dissolve this compound and the block copolymer in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin film on the flask wall.

    • Dry the film under vacuum for several hours to remove any residual solvent.

    • Hydrate the film with the aqueous buffer by gentle agitation. This will lead to the self-assembly of micelles, encapsulating the this compound.

    • The resulting nanoformulation can be further purified, for example, by size exclusion chromatography, to remove any non-encapsulated drug.

Note: The specific parameters of this protocol, such as the polymer-to-drug ratio and the choice of polymer, will need to be optimized for your specific application.

Visualizations

KP1019_Solubility_Troubleshooting cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions start Precipitation or Low Bioactivity cause1 High Concentration start->cause1 cause2 Inappropriate pH (e.g., > 7.0) start->cause2 cause3 Use of DMSO start->cause3 cause4 Low Intrinsic Solubility start->cause4 solution1 Lower Concentration cause1->solution1 solution2 Adjust pH to ~6.0 cause2->solution2 solution3 Avoid DMSO cause3->solution3 solution4 Use KP1339 cause4->solution4 solution5 Nanoformulation cause4->solution5

Caption: Troubleshooting workflow for this compound solubility issues.

KP1019_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell (Hypoxic) This compound This compound (Prodrug, Ru(III)) (Low Solubility) Albumin Serum Albumin This compound->Albumin Binds to KP1339 KP1339 (Prodrug, Ru(III)) (Improved Solubility) KP1339->Albumin Binds to Transferrin Transferrin Albumin->Transferrin Transfer Activation Reduction to Active Ru(II) Species Transferrin->Activation Cellular Uptake DNA_Binding DNA Binding & Damage Activation->DNA_Binding Mitochondria Mitochondrial Depolarization Activation->Mitochondria Apoptosis Apoptosis DNA_Binding->Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of action of this compound/KP1339.

References

KP1019 stability issues in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KP1019. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during experimental assays involving this promising ruthenium-based anticancer compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in aqueous buffer. What should I do?

A1: this compound has inherently low solubility in water.[1][2] To improve dissolution, consider the following:

  • Use the sodium salt: The sodium salt of this compound, also known as KP1339 or NKP-1339, has significantly higher water solubility and is often used in clinical and preclinical studies.[1][3]

  • Sonication: Gentle sonication can aid in the dissolution of this compound in aqueous solutions.

  • Avoid high concentrations: Due to its limited solubility, preparing highly concentrated stock solutions in purely aqueous buffers can be challenging and may lead to precipitation.[2]

Q2: I'm observing a precipitate forming in my this compound solution over time. Is this normal?

A2: Yes, the formation of a precipitate from a fresh solution of this compound can occur and is dependent on concentration, pH, and temperature.[2] this compound is known to hydrolyze in aqueous solutions, a process that can lead to the formation of less soluble species.[2][4] The rate of hydrolysis increases with pH.[2]

Q3: Can I use DMSO to dissolve this compound?

A3: While DMSO is commonly used to dissolve this compound in laboratory settings, it is not recommended .[5][6][7][8] Studies have shown that DMSO can reduce the cytotoxicity of this compound by increasing the stability of the prodrug form, which may interfere with its necessary activation by reduction within the cell.[5][8] If a co-solvent is absolutely necessary, its potential effects on the bioactivity of this compound should be carefully controlled and reported.

Q4: My in vitro assay shows lower than expected cytotoxicity for this compound. What could be the reason?

A4: Several factors can contribute to lower-than-expected cytotoxicity in vitro:

  • Interaction with Serum Proteins: this compound binds strongly to serum proteins like albumin.[3][9][10] In cell culture media containing high serum concentrations, this binding can lead to a decrease in the effective concentration of free this compound available to the cells, thus reducing its apparent activity.[9]

  • Solvent Choice: As mentioned, using DMSO can decrease the biological activity of this compound.[5][8]

  • Solution Instability: The stability of this compound in your specific assay medium and conditions (pH, temperature) could be a factor. Degradation of the compound before it reaches the target cells will reduce its efficacy.

  • Cell Line Sensitivity: While this compound is effective against many cancer cell lines, including those resistant to other drugs, inherent differences in cell line sensitivity exist.[11]

Q5: What is the proposed mechanism of action for this compound?

A5: this compound is considered a prodrug that is activated through reduction.[1] The proposed mechanism involves several key steps:

  • Transport: It binds to serum proteins, primarily albumin and transferrin, for transport into tumor cells.[3][9][11]

  • Activation: In the hypoxic environment of tumor cells, the Ru(III) center is reduced to the more reactive Ru(II) state.[1]

  • Cellular Effects: Activated this compound induces cytotoxicity through multiple pathways, including:

    • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS).[2][9]

    • DNA Damage: While its interaction with DNA is weaker than that of cisplatin, it does cause DNA damage, leading to cell cycle arrest.[1][2]

    • Apoptosis: Induction of programmed cell death primarily through the intrinsic mitochondrial pathway.[1][3]

    • ER Stress: Can induce endoplasmic reticulum (ER) stress.[9]

    • Signaling Pathway Modulation: Affects cellular pathways such as the TOR (target of rapamycin) signaling pathway.[11]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cytotoxicity Assays
Potential Cause Troubleshooting Steps
This compound Solution Instability Prepare fresh solutions of this compound for each experiment. Avoid storing stock solutions in aqueous buffers for extended periods. If using the sodium salt (KP1339), ensure it is fully dissolved before use.
Variable Serum Protein Binding Maintain a consistent serum concentration across all experiments and controls. Consider performing assays in low-serum or serum-free media, if appropriate for your cell line, to minimize protein binding effects.
Incomplete Dissolution Visually inspect your stock solution for any particulate matter before diluting it into your assay medium. Gentle sonication may be used to aid dissolution.
pH of Assay Medium Be aware that the pH of your culture medium can influence the stability of this compound.[2] Ensure your medium is properly buffered.
Issue 2: Difficulty Replicating Published IC50 Values
Potential Cause Troubleshooting Steps
Differences in Experimental Protocols Carefully compare your protocol with the published methodology, paying close attention to: cell seeding density, drug exposure time, and the endpoint assay used (e.g., MTT, SRB). A short drug exposure of 1-3 hours can be sufficient to induce significant cytotoxicity.[3]
Use of DMSO As highlighted, many earlier studies used DMSO to dissolve this compound. Using a DMSO-free preparation method will likely result in different (and potentially lower) IC50 values.[5]
Cell Line Provenance and Passage Number Ensure you are using the same cell line as the published study and that it is within a low passage number range to avoid phenotypic drift.
Purity of this compound Verify the purity of your this compound compound. Impurities can affect its biological activity.

Quantitative Data Summary

Table 1: Stability of this compound in Aqueous Solution

Condition Observation Reference
Aqueous Solution (25°C)Slow exchange of one chloride ligand for water occurs (approx. 2% per hour).[2][4]
Phosphate Buffer (pH 6.0, 37°C)Half-life of 5.4 hours.[2]
Phosphate Buffer (pH 7.4, 37°C)Half-life of less than 0.5 hours, with release of indazole ligands.[2]

Table 2: Factors Modulating this compound Cytotoxicity

Factor Effect on Cytotoxicity Reference
DMSO Reduces cytotoxicity[5][8]
Serum Proteins (in vitro) Reduces cytotoxicity[9]
Antioxidants (e.g., N-acetylcysteine) Reduces cytotoxicity[9][11]
Fe2+ Neutralizes effects[11]
Various Metal Ions (Al3+, Ca2+, etc.) Augments effects[11]

Experimental Protocols & Visualizations

Experimental Workflow: Preparation of this compound Solution for In Vitro Assays (Recommended)

G cluster_prep Solution Preparation cluster_avoid Avoid start Weigh this compound or KP1339 (Sodium Salt) dissolve Dissolve in appropriate aqueous buffer (e.g., PBS or saline) start->dissolve sonicate Gentle sonication if necessary dissolve->sonicate filter Sterile filter (0.22 µm) sonicate->filter use_immediately Use immediately for experiments filter->use_immediately avoid_dmso Dissolving in DMSO avoid_storage Long-term storage of aqueous solutions

Caption: Recommended workflow for preparing this compound solutions for cellular assays.

Signaling Pathway: Simplified Overview of this compound's Proposed Mechanism of Action

G cluster_transport Drug Transport & Activation cluster_effects Cellular Effects KP1019_ext This compound (Ru(III)) (extracellular) Serum_Proteins Serum Proteins (Albumin, Transferrin) KP1019_ext->Serum_Proteins Binding KP1019_int This compound (Ru(III)) (intracellular) Serum_Proteins->KP1019_int Cellular Uptake Activation Reduction in hypoxic environment KP1019_int->Activation KP1019_active Activated this compound (Ru(II)) Activation->KP1019_active ROS ↑ Reactive Oxygen Species (ROS) KP1019_active->ROS ER_Stress ↑ ER Stress KP1019_active->ER_Stress DNA_Damage DNA Damage KP1019_active->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Key steps in the proposed mechanism of action for this compound.

Logical Relationship: Troubleshooting Low Cytotoxicity

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low/Inconsistent Cytotoxicity Cause1 Solution Instability/ Precipitation Problem->Cause1 Cause2 Use of DMSO Problem->Cause2 Cause3 Serum Protein Interaction Problem->Cause3 Cause4 Protocol Differences Problem->Cause4 Solution1 Prepare fresh solutions; Avoid long storage Cause1->Solution1 Solution2 Use aqueous buffers; Avoid DMSO Cause2->Solution2 Solution3 Use low-serum media; Maintain consistent serum % Cause3->Solution3 Solution4 Standardize protocol; Check exposure times Cause4->Solution4

Caption: Troubleshooting guide for addressing low cytotoxicity of this compound in assays.

References

KP1019 In Vitro Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KP1019. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the in vitro use of this compound.

Troubleshooting Guide: Low Efficacy of this compound In Vitro

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in in vitro experiments.

Question: We are observing low cytotoxicity of this compound in our cancer cell line. What are the potential causes and solutions?

Answer:

Low efficacy of this compound in vitro can stem from several factors, ranging from compound preparation to the specific experimental conditions and cell line characteristics. Below is a systematic guide to troubleshoot this issue.

Compound Solubility and Preparation

This compound is known for its low aqueous solubility, which is a critical factor in its in vitro activity.[1][2]

  • Issue: Improper dissolution can lead to a lower effective concentration of the drug in your assay.

  • Troubleshooting:

    • Solvent Choice: While Dimethyl Sulfoxide (DMSO) is commonly used to dissolve this compound, studies have shown that DMSO can increase the stability of the this compound prodrug, thereby reducing its cytotoxic activity.[2][3] It is hypothesized that this increased stability may interfere with the necessary reduction of Ru(III) to the more active Ru(II) species.[3]

    • Recommended Protocol: To mitigate the negative impact of DMSO, it is advisable to minimize its final concentration in the cell culture medium (ideally below 0.5%). An alternative is to dissolve this compound directly in the culture medium, although this may be challenging due to its poor solubility.[3] A recent study suggests that a nanoformulation of this compound can improve its stability and activity in aqueous solutions.[4]

    • Verification: Always ensure your stock solution is fully dissolved before further dilution. A brief sonication may aid in dissolution.

Compound Stability in Culture Media

The stability of this compound in aqueous solutions can be influenced by pH and temperature.[5]

  • Issue: Degradation of the compound over the course of a long experiment can reduce its effective concentration.

  • Troubleshooting:

    • pH of Media: this compound's hydrolysis is pH-dependent, occurring more rapidly at physiological pH (7.4) compared to a more acidic pH (6.0).[5] Ensure your cell culture medium is properly buffered.

    • Fresh Preparations: It is recommended to use freshly prepared solutions of this compound for each experiment to minimize the impact of degradation.

Cell Line Sensitivity and Resistance

Different cancer cell lines exhibit varying degrees of sensitivity to this compound.[5][6]

  • Issue: The cell line you are using may be inherently less sensitive to this compound.

  • Troubleshooting:

    • Consult Literature: Review published data to determine the known sensitivity of your chosen cell line to this compound. The colon cancer cell line HCT116 has been reported to be highly responsive.[6]

    • Positive Control: Include a cell line known to be sensitive to this compound as a positive control in your experiments.

    • Drug Resistance: While this compound has shown efficacy against cell lines resistant to other chemotherapeutics like doxorubicin, inherent or acquired resistance mechanisms cannot be entirely ruled out.[1][7]

Experimental Conditions

The conditions of your in vitro assay can significantly impact the observed efficacy of this compound.

  • Issue: Suboptimal drug concentration, incubation time, or the presence of interfering substances can lead to poor results.

  • Troubleshooting:

    • Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of this compound concentrations and a time-course experiment to determine the optimal conditions for your specific cell line. Even short exposure times (e.g., 3 hours) have been shown to be sufficient to induce significant anticancer activity.[6]

    • Presence of Metal Ions and Antioxidants: The cytotoxic effects of this compound can be enhanced by the presence of certain metal ions (Al³⁺, Ca²⁺, Cd²⁺, Cu²⁺, Mn²⁺, Na⁺, Zn²⁺) and diminished by antioxidants, osmotic stabilizers, and Fe²⁺.[7][8] Be mindful of the composition of your cell culture medium and any supplements.

Mechanism of Action and Assay Selection

The primary mechanism of action of this compound is the induction of apoptosis via the mitochondrial pathway.[1][6]

  • Issue: The chosen assay may not be optimal for detecting the specific mode of cell death induced by this compound.

  • Troubleshooting:

    • Apoptosis Assays: Utilize assays that specifically measure apoptosis, such as caspase activation assays (e.g., Caspase-3, -7, -9), PARP cleavage analysis, or Annexin V staining.[6]

    • DNA Damage: this compound is also known to cause DNA damage.[1][7][9] A Comet assay can be used to assess DNA strand breaks.[4]

    • Cell Cycle Analysis: Flow cytometry analysis of the cell cycle can reveal a G2/M phase arrest, which is a known effect of this compound treatment.[4][10]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a Ru(III) prodrug that is believed to be activated by reduction to the more reactive Ru(II) species, particularly in the hypoxic environment of tumors.[1] Its anticancer activity is attributed to several mechanisms, including the induction of apoptosis through the mitochondrial pathway, causing DNA damage such as interstrand cross-links, and generating oxidative stress.[1][6] this compound also interacts with cellular proteins and can modulate signaling pathways like the TOR pathway.[7][8]

Q2: How does the solubility of this compound affect its in vitro performance?

A2: this compound has poor aqueous solubility.[1] This can make it difficult to achieve the desired concentration in cell culture media. While DMSO is often used as a solvent, it has been shown to decrease the cytotoxicity of this compound by stabilizing the prodrug form and potentially hindering its activation.[2][3]

Q3: Are there any known factors that can enhance or inhibit the activity of this compound?

A3: Yes, the activity of this compound can be modulated by various factors. Certain metal ions (Al³⁺, Ca²⁺, Cd²⁺, Cu²⁺, Mn²⁺, Na⁺, Zn²⁺) have been shown to augment its cytotoxic effects.[7][8] Conversely, its activity can be neutralized by the presence of Fe²⁺, antioxidants, and osmotic stabilizers.[7][8]

Q4: What are the typical IC50 values for this compound in cancer cell lines?

A4: The IC50 values for this compound can vary significantly depending on the cell line and the experimental conditions. Reported IC50 values are generally in the micromolar range. For example, in a panel of several cancer cell lines, the mean IC50 value was 93.1 μM.[6] It is important to determine the IC50 value empirically for your specific cell line and experimental setup.

Data Presentation

Table 1: Factors Influencing this compound In Vitro Efficacy

FactorObservationRecommendationReference(s)
Solvent DMSO can decrease cytotoxicity by stabilizing the prodrug.Minimize final DMSO concentration (<0.5%) or dissolve directly in media.[2][3]
Stability Hydrolyzes more rapidly at physiological pH (7.4).Use freshly prepared solutions for each experiment.[5]
Metal Ions Al³⁺, Ca²⁺, Cd²⁺, Cu²⁺, Mn²⁺, Na⁺, Zn²⁺ can enhance activity.Be aware of the composition of your culture medium.[7][8]
Inhibitors Fe²⁺, antioxidants, and osmotic stabilizers can reduce activity.Avoid co-incubation with these substances unless part of the experimental design.[7][8]
Exposure Time Short exposure (e.g., 3 hours) can be sufficient for activity.Perform a time-course experiment to optimize incubation time.[6]

Table 2: Reported IC50 Values for this compound

Cell Line(s)Mean IC50 (µM)NotesReference(s)
Various Cancer Cell Lines93.1Tended to be more cytotoxic than its sodium salt, KP1339.[5][6]
Chemosensitive and Chemoresistant Cell Lines50 - 180Displayed moderate cytotoxicity.[5][11]
Colorectal Carcinoma Cells (SW480, HT29)30 - 95After 24-hour exposure.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution (Low DMSO Method):

    • Add a minimal amount of high-purity DMSO to the this compound powder to create a concentrated stock solution (e.g., 10-20 mM).

    • Gently vortex or sonicate briefly until the compound is fully dissolved.

    • Visually inspect the solution to ensure no particulate matter remains.

  • Dilution:

    • Serially dilute the stock solution in complete cell culture medium to the desired final concentrations for your experiment.

    • Ensure the final concentration of DMSO in the culture wells is below 0.5%.

  • Use: Use the freshly prepared dilutions immediately.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

KP1019_Troubleshooting_Workflow cluster_solubility Solubility Checks cluster_conditions Condition Optimization start Low this compound Efficacy Observed solubility Check Compound Solubility & Preparation start->solubility stability Assess Compound Stability in Media solubility->stability sol_dmso Minimize Final DMSO (<0.5%) solubility->sol_dmso sol_fresh Use Freshly Prepared Stock solubility->sol_fresh cell_line Evaluate Cell Line Sensitivity stability->cell_line conditions Optimize Experimental Conditions cell_line->conditions assay Verify Assay Selection conditions->assay cond_dose Dose-Response Curve conditions->cond_dose cond_time Time-Course Experiment conditions->cond_time cond_ions Check for Interfering Substances conditions->cond_ions solution Improved Efficacy assay->solution

Caption: A troubleshooting workflow for addressing low in vitro efficacy of this compound.

KP1019_Signaling_Pathway KP1019_ext This compound (Ru-III) (Extracellular) uptake Cellular Uptake (Transferrin-dependent/ independent) KP1019_ext->uptake KP1019_int This compound (Ru-II) (Intracellular - Activated) ros Oxidative Stress (ROS Generation) KP1019_int->ros dna_damage DNA Damage (Interstrand Cross-links) KP1019_int->dna_damage reduction Reduction (Hypoxic Environment) uptake->reduction reduction->KP1019_int mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest dna_damage->cell_cycle_arrest mitochondria->apoptosis

Caption: Simplified signaling pathway for the mechanism of action of this compound.

References

Technical Support Center: Optimizing KP1019 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the investigational anticancer agent KP1019 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a ruthenium-based anticancer drug candidate.[1] It is considered a prodrug that is activated by reduction from Ru(III) to the more reactive Ru(II) state, a process favored in the hypoxic environment of solid tumors.[1][2] this compound is thought to exert its anticancer effects through multiple mechanisms, including the induction of oxidative stress, DNA damage, and apoptosis via the intrinsic mitochondrial pathway.[1][3][4] It can also modulate cellular signaling pathways such as the TOR (target of rapamycin) and MAP kinase pathways.[3][5]

Q2: What are the main challenges when working with this compound?

A primary challenge with this compound is its low solubility in water, which can complicate its administration in biological systems.[1][6] To improve solubility, its sodium salt, KP1339 (or NKP-1339), was developed and has been used in clinical trials.[5][7] Researchers often dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) for laboratory studies; however, it has been reported that DMSO can reduce the cytotoxicity of this compound.[6]

Q3: How does this compound enter tumor cells?

The cellular uptake of this compound is believed to be mediated by binding to serum proteins, particularly albumin and transferrin.[4][5][8] Cancer cells often overexpress the transferrin receptor to meet their high demand for iron, and this is thought to facilitate the accumulation of this compound in tumor tissues.[1][4]

Q4: Is this compound active against cisplatin-resistant tumors?

Yes, one of the promising features of this compound is its activity against cancer cell lines that have developed resistance to other anticancer drugs, including cisplatin.[5] It does not appear to be susceptible to the same mechanisms of acquired drug resistance.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound and KP1339

Cell LineCompoundIC50 (µM)Exposure TimeReference
Colorectal Carcinoma (SW480)This compound/KP133930 - 9524 h[3][9]
Colorectal Carcinoma (HT29)This compound/KP133930 - 9524 h[3][9]
Various Chemosensitive/Resistant LinesThis compound50 - 180Not Specified[9]
Wild-Type Yeast (BY4742)This compound~6.7 - 6.8 µg/mL20 h[6]

Table 2: In Vivo and Clinical Dosages of this compound

Study TypeAnimal Model/Patient PopulationDosageAdministration RouteOutcome/ObservationReference
PreclinicalMCa Mammary Carcinoma (Mice)40 mg/kg/day for 6 daysIntraperitoneal (I.P.)Significant reduction in primary tumor growth.[2]
PreclinicalMCa Mammary Carcinoma (Mice)80 mg/kg/day on days 7, 9, 11Intraperitoneal (I.P.)Comparable reduction in primary tumor growth.[2]
Phase I Clinical TrialPatients with Advanced Solid Tumors25 mg - 600 mg (escalating doses)Intravenous (I.V.)Disease stabilization in 5 out of 6 evaluable patients; no dose-limiting toxicity observed.[1][7][10][11]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Dose-Finding Study of this compound

This protocol provides a generalized framework for a dose-escalation study to determine the maximum tolerated dose (MTD) and to assess the preliminary efficacy of this compound in a xenograft mouse model.

  • Animal Model: Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude or NOD/SCID) and implant a human cancer cell line of interest subcutaneously. Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Drug Formulation:

    • Due to solubility issues, consider using the sodium salt KP1339 if available.

    • If using this compound, a common approach is to dissolve it in a minimal amount of DMSO and then dilute it in a sterile vehicle such as saline (0.9% NaCl).[2] Note that DMSO may impact the drug's activity.[6] The final concentration of DMSO should be kept low (e.g., <10%) and consistent across all treatment groups, including the vehicle control.

  • Dose Escalation:

    • Start with a low, non-toxic dose, which can be estimated from published in vitro IC50 values and previous in vivo studies (e.g., starting at 10-20 mg/kg).

    • Enroll cohorts of 3-5 mice per dose level.

    • Administer this compound via the desired route (e.g., intraperitoneally or intravenously) according to a defined schedule (e.g., twice weekly for 3 weeks).[7][10]

    • Escalate the dose in subsequent cohorts by a fixed percentage (e.g., 30-50%) if no severe toxicity is observed in the previous cohort.

  • Toxicity Monitoring:

    • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress.

    • Body weight should be measured at least twice weekly. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.

    • Conduct histopathological examination of major organs (liver, kidney, spleen, etc.).

  • Efficacy Assessment:

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • The primary efficacy endpoint is often tumor growth inhibition.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

  • Determination of MTD: The MTD is defined as the highest dose that does not cause dose-limiting toxicities (e.g., >20% weight loss, significant organ damage, or mortality).

Troubleshooting Guide

Q: I am observing significant precipitation of this compound when preparing my dosing solution. What can I do?

A: This is a common issue due to the poor aqueous solubility of this compound.[1]

  • Use the sodium salt: If possible, use the more water-soluble sodium salt, KP1339.[5]

  • Optimize formulation: If using this compound, ensure it is fully dissolved in a small volume of DMSO before diluting with the aqueous vehicle.[2] You may need to gently warm the solution or sonicate it to aid dissolution. Always prepare fresh dosing solutions immediately before administration.

  • Consider alternative vehicles: While saline is common, other biocompatible vehicles could be explored, but this would require additional validation.

Q: My animals are showing signs of toxicity (e.g., significant weight loss) at a dose that was reported to be safe in the literature. What should I do?

A: Several factors can contribute to this discrepancy.

  • Animal strain and health status: Different mouse strains can have varying sensitivities to drug toxicity. The overall health of the animals can also play a role.

  • Vehicle effects: The vehicle itself, especially if it contains a higher percentage of DMSO, can cause toxicity. Ensure your vehicle control group is not showing similar signs.

  • Dosing schedule and route: The frequency and route of administration can significantly impact toxicity. An intraperitoneal injection, for example, may lead to localized irritation.

  • Immediate action: Reduce the dose for subsequent administrations or decrease the dosing frequency. If severe toxicity is observed, you may need to euthanize the affected animals and restart with a lower dose cohort.

Q: I am not observing the expected antitumor efficacy. What are some possible reasons?

A:

  • Suboptimal dose: The dose you are using may be too low to achieve a therapeutic concentration in the tumor. You may need to escalate the dose if no toxicity is observed.

  • Drug stability and delivery: Ensure your formulation is stable and that the drug is being delivered effectively. Poor solubility could lead to a lower than intended administered dose.

  • Tumor model resistance: The chosen cancer cell line may be inherently resistant to this compound's mechanism of action. While this compound is effective against some resistant tumors, it is not universally effective.[5]

  • Activation of the prodrug: this compound requires reduction to its active Ru(II) form, which is favored in a hypoxic tumor microenvironment.[1] If your tumor model is not sufficiently hypoxic, the drug's activation may be limited.

Visualizations

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Ru(III)) SerumProteins Serum Proteins (Albumin, Transferrin) This compound->SerumProteins Binding KP1019_active Active this compound (Ru(II)) SerumProteins->KP1019_active Cellular Uptake & Activation by Reduction ROS Reactive Oxygen Species (ROS) KP1019_active->ROS Induces DNA_Damage DNA Damage KP1019_active->DNA_Damage Causes Mitochondria Mitochondria KP1019_active->Mitochondria Targets TOR_Pathway TOR Pathway KP1019_active->TOR_Pathway Modulates MAPK_Pathway MAP Kinase Pathway KP1019_active->MAPK_Pathway Activates ROS->DNA_Damage ROS->Mitochondria CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Leads to Apoptosis Apoptosis Mitochondria->Apoptosis Triggers CellCycleArrest->Apoptosis Experimental_Workflow start Start: Tumor Model Establishment drug_prep This compound Formulation (e.g., DMSO/Saline) start->drug_prep dose_escalation Dose Escalation Cohorts (e.g., 20, 40, 80 mg/kg) drug_prep->dose_escalation administration Drug Administration (e.g., I.P., twice weekly) dose_escalation->administration monitoring Daily Toxicity Monitoring (Weight, Clinical Signs) administration->monitoring efficacy Tumor Volume Measurement (2-3 times weekly) administration->efficacy monitoring->administration endpoint End of Study: - Necropsy - Blood Collection - Tissue Analysis monitoring->endpoint If severe toxicity or end of study efficacy->administration efficacy->endpoint End of study mtd_determination Determine MTD and Efficacy endpoint->mtd_determination Troubleshooting_Flowchart start Issue Encountered issue_solubility Poor Solubility? start->issue_solubility issue_toxicity Unexpected Toxicity? start->issue_toxicity issue_efficacy Lack of Efficacy? start->issue_efficacy solution_solubility1 Use KP1339 (sodium salt) issue_solubility->solution_solubility1 Yes solution_solubility2 Optimize Formulation (DMSO, sonication) issue_solubility->solution_solubility2 Yes solution_toxicity1 Reduce Dose/Frequency issue_toxicity->solution_toxicity1 Yes solution_toxicity2 Check Vehicle Control issue_toxicity->solution_toxicity2 Yes solution_efficacy1 Increase Dose (if tolerated) issue_efficacy->solution_efficacy1 Yes solution_efficacy2 Verify Formulation Stability issue_efficacy->solution_efficacy2 Yes solution_efficacy3 Re-evaluate Tumor Model issue_efficacy->solution_efficacy3 Yes

References

Technical Support Center: KP1019 & DMSO Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dimethyl Sulfoxide (B87167) (DMSO) as a solvent for the anticancer ruthenium complex KP1019. This resource is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO commonly used with it in laboratory settings?

A: this compound, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer drug candidate that has entered phase I clinical trials.[1][2] It has shown potent cytotoxic activity against various cancer cell lines, including those resistant to platinum-based drugs like cisplatin (B142131).[1] A significant challenge in laboratory studies is this compound's low solubility in aqueous solutions.[3][4][5] To overcome this, researchers often dissolve the compound in DMSO before diluting it into aqueous growth media or buffers for in vitro assays.[3][5][6]

Q2: What is the primary effect of DMSO on the bioactivity of this compound?

A: The primary effect of DMSO is a significant reduction in the anticancer bioactivity and cytotoxicity of this compound.[3][4] Studies using the yeast model Saccharomyces cerevisiae have demonstrated that the presence of DMSO decreases the drug's toxicity.[3][4] This effect is analogous to the known interaction where DMSO reduces the activity of platinum-based drugs like cisplatin.[3][7] Therefore, using DMSO as a solvent for this compound can lead to an underestimation of its true efficacy.

Q3: How does DMSO quantitatively affect the cytotoxicity (IC50) of this compound?

A: DMSO significantly increases the IC50 value of this compound, indicating reduced potency. In a study with S. cerevisiae, initially dissolving this compound in DMSO before dilution into yeast media increased the IC50 value by approximately 70% compared to dissolving it directly in the media.[3]

ConditionIC50 (in S. cerevisiae)Fold Change in IC50 (Relative to No DMSO)
This compound dissolved directly in media (No DMSO control)6.7 ± 0.8 µg/mL1.0
This compound pre-dissolved in 100% DMSO, then diluted11.4 ± 1.8 µg/mL~1.7x

Data sourced from studies on the wild-type yeast strain BY4742.[3]

Q4: What is the chemical mechanism behind DMSO's reduction of this compound bioactivity?

A: this compound is a prodrug that is thought to be activated within the hypoxic (low oxygen) environment of tumors.[1][8] This "activation by reduction" involves the ruthenium center being reduced from Ru(III) to the more reactive Ru(II) state, which can then bind to biological targets like DNA.[1][9] DMSO appears to interfere with this process by increasing the chemical stability of the this compound prodrug.[3][4] Spectrophotometric analysis shows that DMSO shifts the characteristic ligand-to-metal charge transfer (LMCT) peaks of this compound and prevents their decay over time, which would normally occur as the drug's chloride ligands are exchanged for water (a key step in its activation).[3] This increased stability suggests DMSO may hinder the necessary reduction of Ru(III) to Ru(II), thereby keeping the drug in its less active state.[3]

cluster_0 Standard Activation Pathway (Aqueous Media) cluster_1 Pathway with DMSO KP1019_prodrug This compound Prodrug (Ru III) Activation Activation by Reduction (e.g., in hypoxic tumor cells) KP1019_prodrug->Activation Active_this compound Active Species (Ru II) Activation->Active_this compound Bioactivity Cytotoxicity (DNA Binding, Apoptosis) Active_this compound->Bioactivity KP1019_DMSO This compound Prodrug (Ru III) Stabilized_Complex Stabilized Prodrug Complex KP1019_DMSO->Stabilized_Complex Interaction DMSO_node DMSO DMSO_node->Stabilized_Complex Blocked_Activation Activation Inhibited Stabilized_Complex->Blocked_Activation Reduced_Bioactivity Reduced Cytotoxicity Blocked_Activation->Reduced_Bioactivity

Caption: Proposed mechanism of DMSO's effect on this compound bioactivity.

Troubleshooting Guide

Issue 1: I am observing lower-than-expected or no cytotoxicity in my cell-based assays with this compound.

  • Possible Cause: Use of DMSO as a solvent. As detailed above, DMSO stabilizes the this compound prodrug, reducing its activation and subsequent cytotoxicity.[3][4] Even if a vehicle-only control (DMSO without drug) shows no effect, the DMSO can directly interact with and inhibit the drug itself.[3]

  • Solution: Avoid using DMSO. Whenever possible, dissolve this compound directly into the final aqueous cell culture media or buffer.[3][6] While solubility is a known issue, preparing fresh solutions and potentially using gentle warming or sonication (verify stability under these conditions first) may aid dissolution. If a co-solvent is absolutely necessary, its impact on the drug's chemistry and bioactivity must be thoroughly validated.

Issue 2: My this compound solution shows inconsistent results between experiments.

  • Possible Cause 1: Drug Degradation/Hydrolysis. this compound can hydrolyze in aqueous solutions, especially at physiological pH (7.4), where its half-life can be less than 30 minutes.[10] This chemical instability can lead to variable concentrations of the active compound.

  • Solution 1: Always prepare fresh solutions of this compound immediately before use. Do not store this compound in aqueous stock solutions.

  • Possible Cause 2: Inconsistent Solubilization. If using DMSO, variations in the final DMSO concentration or the method of dilution can affect the drug's stability and availability.

  • Solution 2: If DMSO must be used, maintain a consistent and low final concentration (e.g., <0.5%) across all experiments.[11][12] Add the DMSO stock solution to the final media with vigorous mixing to ensure rapid and even dispersion, minimizing precipitation.[12]

Start Inconsistent this compound Results CheckSolvent Are you using DMSO as a solvent? Start->CheckSolvent CheckFreshness Are you preparing solutions fresh for each experiment? CheckSolvent->CheckFreshness No CauseDMSO Root Cause: DMSO is stabilizing the prodrug and reducing bioactivity. CheckSolvent->CauseDMSO Yes CheckFreshness->Start Yes (Check other variables) CauseOldSol Root Cause: This compound is hydrolyzing in aqueous solution over time. CheckFreshness->CauseOldSol No SolutionNoDMSO Solution: Dissolve this compound directly in aqueous media. CauseDMSO->SolutionNoDMSO SolutionFresh Solution: Always prepare solutions immediately before use. CauseOldSol->SolutionFresh

Caption: Troubleshooting workflow for inconsistent this compound results.

Experimental Protocols
Protocol 1: Growth Inhibition Assay in Yeast (S. cerevisiae)

This protocol is adapted from studies evaluating this compound cytotoxicity and the effect of DMSO.[3]

  • Preparation of this compound Solutions:

    • Method A (No DMSO): Weigh this compound powder and dissolve it directly in sterile Synthetic Dextrose Complete (SDC) yeast media to the highest desired concentration. Perform two-fold serial dilutions in SDC media.

    • Method B (DMSO Pre-dissolved): Weigh this compound and dissolve in 100% DMSO to create a concentrated stock. Dilute this stock into SDC media to the highest desired concentration, ensuring the final DMSO concentration is 0.5%. Perform subsequent two-fold serial dilutions in SDC media containing 0.5% DMSO to maintain a consistent vehicle concentration.

    • Control: Prepare a parallel dilution series of SDC media containing 0.5% DMSO without the drug to serve as a vehicle control.

  • Yeast Culture Preparation:

    • Inoculate S. cerevisiae (e.g., strain BY4742) in SDC media and grow overnight to saturation.

    • Dilute the overnight culture to a starting optical density at 600 nm (OD600) of ~0.1.

  • Assay Setup:

    • In a 96-well plate, add the prepared yeast culture to wells containing the different concentrations of this compound (from Method A and B) and the vehicle control.

    • The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation and Measurement:

    • Incubate the plate at 30°C for 20-24 hours.

    • Measure the growth by reading the absorbance (OD600) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from media-only wells.

    • Normalize the growth data to the no-drug control.

    • Plot the normalized growth versus drug concentration and fit the data using a four-parameter logistic curve to determine the IC50 values for each condition.

A Prepare this compound Solutions (With and Without DMSO) C Set up 96-Well Plate: - Drug dilutions - Yeast culture - Controls A->C B Prepare Yeast Inoculum (OD600 ≈ 0.1) B->C D Incubate Plate (30°C, 20-24h) C->D E Measure Growth (OD600 Plate Reader) D->E F Data Analysis: - Normalize data - Fit dose-response curve - Calculate IC50 E->F

Caption: Experimental workflow for a yeast growth inhibition assay.

Protocol 2: UV-Visible Spectrophotometry of this compound Stability

This protocol allows for the observation of chemical changes to this compound in solution.[3]

  • Solution Preparation:

    • Buffer-Only: Dissolve this compound directly in a relevant buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a final concentration of ~20 µg/mL.

    • DMSO-Diluted: First, dissolve this compound in 100% DMSO. Then, dilute this stock into the same buffer used above to the same final drug concentration, ensuring the final DMSO concentration is low (e.g., 0.5%).

    • 100% DMSO: Dissolve this compound in 100% DMSO to the same final concentration.

  • Spectrophotometric Measurement:

    • Immediately after preparation, transfer each solution to a quartz cuvette.

    • Measure the UV-Vis spectrum from approximately 300 nm to 600 nm.

    • Repeat the spectral measurements at regular time intervals (e.g., every 30 minutes for several hours) to monitor changes.

  • Data Interpretation:

    • In Buffer: Expect to see characteristic LMCT peaks around 357 nm and 421 nm that decrease in intensity over time as the drug hydrolyzes.[3]

    • In DMSO-containing solutions: Expect to see a shift in the LMCT peaks (e.g., to ~390 nm and 448 nm) and significantly greater stability, with minimal change in peak intensity over the same timeframe.[3] This observation provides direct evidence of DMSO stabilizing the complex.

References

challenges in KP1019 delivery and formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the anti-cancer agent KP1019.

Troubleshooting Guides

Issue 1: Low or Inconsistent Cytotoxicity in Cell-Based Assays

Possible Cause Troubleshooting Step Expected Outcome
Poor Solubility This compound has low aqueous solubility, which can lead to precipitation and inaccurate concentrations. Its more soluble sodium salt, KP1339, is often used to overcome this.[1][2][3] If using this compound, ensure it is fully dissolved. The use of DMSO to aid dissolution has been reported, but it can impact the drug's stability and bioactivity.[4][5][6]Consistent and reproducible dose-response curves.
Precipitation in Media The formation of a precipitate can occur minutes after preparing a solution of this compound, and is dependent on concentration, pH, and temperature.[7] Visually inspect solutions for any precipitate before adding to cell cultures. Prepare fresh solutions for each experiment.Clear solutions and more reliable experimental results.
Hydrolysis This compound hydrolyzes in aqueous solutions, and this process is faster at higher pH. At 37°C and pH 7.4, the half-life is less than 30 minutes.[7] Consider the pH of your culture medium and the duration of your experiment. For longer exposures, the active concentration of the drug may decrease over time.More accurate interpretation of long-term exposure experiments.
Interaction with Serum This compound binds to serum proteins like albumin and transferrin.[8][9][10] This interaction can reduce the concentration of free drug available to the cells in vitro. Consider reducing the serum concentration in your media, noting that this may also affect cell health.Increased apparent cytotoxicity in vitro.

Issue 2: Difficulty with In Vivo Administration and Formulation

Possible Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility The low solubility of this compound makes it challenging to prepare formulations for intravenous administration at high concentrations.[2][11] This was a limiting factor in early clinical trials.[7][11][12] Consider using the more water-soluble sodium salt, KP1339.[1][8]Easier preparation of dosing solutions and ability to administer higher doses.
Formulation Instability Due to its hydrolysis and potential for precipitation, simple aqueous formulations of this compound are not ideal for in vivo use.[7] Nanoformulations, such as polymer-based micelles or poly-(lactic acid) nanoparticles, have been explored to improve stability and delivery.[1][13]Improved drug stability, solubility, and potentially enhanced tumor targeting.

Frequently Asked Questions (FAQs)

1. What is the primary challenge in working with this compound?

The most significant challenge is its low aqueous solubility.[2][5] This impacts both in vitro experiments, where it can precipitate in culture media, and in vivo studies, where it is difficult to formulate for administration.[2][7] To address this, its more soluble sodium salt, KP1339, was developed.[1][8]

2. How does pH affect the stability of this compound?

This compound's stability is pH-dependent. It hydrolyzes more rapidly at higher pH. For instance, at 37°C, its half-life is 5.4 hours at pH 6.0, but less than 30 minutes at pH 7.4.[7] This is a critical consideration for experiments in physiological buffers and cell culture media.

3. What is the proposed mechanism of action for this compound?

This compound is considered a prodrug that is activated by reduction from Ru(III) to the more reactive Ru(II) species, particularly in the hypoxic environment of tumors.[2][3] Once activated, it is believed to induce its anti-cancer effects through several mechanisms, including:

  • Inducing the generation of reactive oxygen species (ROS).[7]

  • Causing DNA damage and cell cycle arrest.[7][14]

  • Activating MAP kinase signaling pathways.[7]

  • Inducing apoptosis primarily through the intrinsic mitochondrial pathway.[7][8]

  • Modulating the TOR signaling pathway.[1]

4. How does this compound interact with proteins?

This compound binds to serum proteins, most notably transferrin and albumin.[8][9][10] It is hypothesized that this binding facilitates its accumulation in tumors, as cancer cells often overexpress the transferrin receptor to meet their high demand for iron.[2][8]

5. Should I use DMSO to dissolve this compound?

While often used to overcome its poor solubility, DMSO has been shown to reduce the cytotoxicity of this compound.[4][5] Spectrophotometric studies suggest that DMSO may increase the stability of the this compound prodrug, potentially interfering with its activation by reduction.[5] If possible, it is advisable to avoid DMSO in studies with this compound and similar ruthenium complexes.[4][5]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)Exposure Time (h)Notes
SW480 (colorectal carcinoma)30-9524Moderately cytotoxic.[7]
HT29 (colorectal carcinoma)30-9524Moderately cytotoxic.[7]
Wild-type yeast (BY4742)~11.3 (6.7 µg/mL)20In the absence of DMSO.[4]
Wild-type yeast (BY4742)~19.2 (11.4 µg/mL)20When dissolved in DMSO prior to dilution.[4]

Table 2: Phase I Clinical Trial Data for this compound

ParameterValue
Dosing ScheduleIntravenously twice a week for three weeks.[2][12]
Dose Range25 mg to 600 mg.[2]
Patient PopulationPatients with advanced solid tumors.[2]
OutcomeDisease stabilization for 8-10 weeks in 5 out of 6 evaluable patients.[2][7][12]
Adverse EffectsOnly mild toxicity was observed.[7][12]
LimitationThe maximum tolerated dose could not be determined due to the insufficient solubility of this compound.[7]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by refluxing RuCl₃·3H₂O with hydrochloric acid and ethanol. After removing the ethanol, indazole is added and allowed to react with the solution at 70°C. The resulting solid is then collected by filtration. The purity of the synthesized compound is typically evaluated using UV-visible spectroscopy, elemental analysis, and by determining its reduction potential.[2]

Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (or vehicle control) for the desired exposure time (e.g., 24 hours). For example, concentrations ranging from 10⁻⁶ M to 10⁻⁴ M have been used.[15]

  • Following treatment, add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

KP1019_Mechanism_of_Action This compound This compound (Ru(III)) Activation Activation by Reduction (Hypoxic Tumor Environment) This compound->Activation Uptake into cell KP1019_active Active Species (Ru(II)) Activation->KP1019_active ROS ↑ Reactive Oxygen Species (ROS) KP1019_active->ROS DNA_Damage DNA Damage KP1019_active->DNA_Damage MAPK MAP Kinase Signaling KP1019_active->MAPK Mitochondria Mitochondrial Pathway ROS->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis Mitochondria->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

KP1019_Formulation_Challenges This compound This compound Solubility Low Aqueous Solubility This compound->Solubility Stability Hydrolytic Instability (pH dependent) This compound->Stability Precipitation Precipitation in Aqueous Media Solubility->Precipitation Dosing_Issues In Vivo Dosing Limitations Solubility->Dosing_Issues Stability->Precipitation Inconsistent_Results Inconsistent In Vitro Results Precipitation->Inconsistent_Results Precipitation->Dosing_Issues Solution1 Use of more soluble KP1339 (sodium salt) Inconsistent_Results->Solution1 Dosing_Issues->Solution1 Solution2 Nanoformulations (e.g., micelles, nanoparticles) Dosing_Issues->Solution2

Caption: Core challenges and solutions in this compound formulation.

References

Technical Support Center: Overcoming KP1019 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of KP1019 precipitation in cell culture media. Our goal is to equip researchers with the necessary information to ensure the successful and reproducible use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my culture medium?

A1: this compound, or indazole trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising anticancer compound with inherently low solubility in aqueous solutions like cell culture media.[1][2] Precipitation upon addition to your medium is a common issue and can be attributed to several factors:

  • "Solvent Shock": this compound is often dissolved in a water-miscible organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[3][4] When this concentrated stock is rapidly diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the hydrophobic this compound to "crash out" of the solution, forming a precipitate.[5]

  • Concentration Exceeding Solubility Limit: The final concentration of this compound in the culture medium may surpass its solubility limit under the specific experimental conditions (e.g., temperature, pH).

  • Interaction with Media Components: Components within the culture medium, such as salts (especially divalent cations like Ca²⁺ and Mg²⁺), proteins from fetal bovine serum (FBS), and other supplements, can interact with this compound and reduce its solubility.[6][7][8]

  • pH and Temperature Effects: The stability and solubility of this compound can be influenced by the pH and temperature of the culture medium. This compound is less stable at a physiological pH of 7.4.[1] Adding a concentrated stock solution to cold media can also decrease solubility.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The most commonly used solvent for preparing this compound stock solutions for in vitro studies is high-purity, sterile-filtered DMSO.[3][4] It is crucial to be aware that while DMSO is an effective solvent, it can influence the chemical stability and biological activity of this compound, potentially reducing its cytotoxicity.[9][10] Therefore, it is imperative to use the lowest possible final concentration of DMSO in your cell culture experiments (typically ≤ 0.5%) and to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments.

Q3: Can I filter out the precipitate and use the remaining solution?

A3: It is not recommended to filter out the precipitate and use the supernatant. Filtering will remove an unknown amount of the active compound, leading to an inaccurate final concentration of this compound in your experiment and compromising the reproducibility and validity of your results. The best approach is to prevent precipitation from occurring in the first place.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition of this compound Stock to Culture Media

This is the most common precipitation issue encountered by researchers. The following troubleshooting steps can help mitigate this problem.

dot

cluster_0 Troubleshooting Immediate Precipitation Start Start Observe_Precipitation Immediate Precipitation Observed Start->Observe_Precipitation Check_Stock Check Stock Solution (Clear? Particulates?) Observe_Precipitation->Check_Stock Optimize_Dilution Optimize Dilution Technique (Stepwise, Slow Addition, Mixing) Check_Stock->Optimize_Dilution Stock is clear Failure Issue Persists Check_Stock->Failure Stock has precipitate Check_Media Check Media Conditions (Pre-warmed? pH stable?) Optimize_Dilution->Check_Media Success Precipitation Resolved Optimize_Dilution->Success If resolved Lower_Concentration Lower Final this compound Concentration Check_Media->Lower_Concentration Check_Media->Success If resolved Alternative_Solubilization Consider Alternative Solubilization Methods Lower_Concentration->Alternative_Solubilization Lower_Concentration->Success If resolved Alternative_Solubilization->Success If successful Alternative_Solubilization->Failure If unsuccessful

Caption: Troubleshooting workflow for immediate this compound precipitation.

Potential Cause Recommended Action
"Solvent Shock" Employ a stepwise dilution method. Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, create an intermediate dilution in a small volume of complete, pre-warmed culture medium or serum. Then, add this intermediate dilution to the final culture volume. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.
Suboptimal Stock Solution Ensure your this compound stock solution is fully dissolved and free of any visible particulates before use. If particulates are present, you can try gently warming the vial in a 37°C water bath and vortexing to redissolve. However, preparing a fresh stock solution is often the most reliable approach.
Cold Culture Medium Always pre-warm your culture medium to 37°C before adding the this compound stock solution. Adding the compound to cold medium can significantly decrease its solubility.
High Final Concentration Determine the maximum soluble concentration of this compound in your specific culture medium through a pilot experiment. It may be necessary to use a lower final concentration to avoid precipitation.
Issue: Delayed Precipitation in Culture Media

In some instances, this compound may appear to be fully dissolved initially, but a precipitate forms over time during incubation.

Potential Cause Recommended Action
Temperature Fluctuations Minimize the time that culture plates or flasks are outside the incubator. When performing microscopy, use a heated stage to maintain a constant temperature. Avoid repeated warming and cooling of the media.
Media Evaporation Ensure proper humidification in your incubator to prevent evaporation from the culture vessels. This is particularly important for long-term experiments. Sealing plates with a gas-permeable membrane can also help.
pH Instability Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH, especially for cell lines that produce high levels of metabolic acids.
Compound Instability Be aware that this compound has limited stability in aqueous solutions, particularly at physiological pH.[1] For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of this compound powder.

  • Transfer the powder to a sterile amber microcentrifuge tube or a clear vial wrapped in aluminum foil to protect it from light.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Diluting this compound into Culture Medium to Prevent Precipitation

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. Remember to keep the final DMSO concentration at or below 0.5%.

  • Stepwise Dilution:

    • Intermediate Dilution (Recommended): In a sterile tube, prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed complete culture medium. For example, to achieve a final concentration of 100 µM, you could add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution.

    • Direct Dilution (for lower concentrations): For very low final concentrations, direct dilution may be possible, but it should be done with care.

  • Addition to Final Culture Volume:

    • Add the intermediate dilution (or the calculated volume of the stock solution for direct dilution) dropwise to the pre-warmed complete culture medium while gently vortexing or swirling the medium. This ensures rapid and even dispersion of the compound.

    • Do not add the concentrated stock solution directly to the cell monolayer in a culture plate. Add it to the bulk of the medium in a tube, and then add the final working solution to your cells.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental setup.

dot

cluster_1 This compound Dilution Workflow Stock 10 mM this compound Stock in DMSO Intermediate Prepare Intermediate Dilution in Pre-warmed Medium Stock->Intermediate Vehicle Prepare Vehicle Control (Medium + DMSO) Stock->Vehicle Final Add Dropwise to Final Volume of Pre-warmed Medium with Mixing Intermediate->Final Apply Apply to Cells Final->Apply Apply_Vehicle Apply Vehicle to Control Cells Vehicle->Apply_Vehicle

Caption: Recommended workflow for diluting this compound into culture media.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72hReference
HCT116Colon Carcinoma33.1[1]
SW480Colon Carcinoma>100[1]
KB-3-1Cervical Carcinoma82.6[1]
A549Lung Carcinoma114.7[1]
CH1Ovarian Carcinoma118.9[1]
SK-OV-3Ovarian Carcinoma130.6[1]
P31Mesothelioma>200[1]
P31/cisCisplatin-resistant Mesothelioma>200[1]
Table 2: Effect of DMSO on the IC50 of this compound in Saccharomyces cerevisiae
ConditionIC50 (µg/mL)Reference
This compound without DMSO6.7 ± 0.8[11]
This compound with 0.5% DMSO11.4 ± 1.8[11]

Signaling Pathways

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway and to activate MAP kinase signaling.

This compound-Induced Intrinsic Apoptosis

This compound treatment can lead to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

dot

cluster_2 This compound-Induced Intrinsic Apoptosis This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) Bcl2->Bax_Bak

Caption: Simplified diagram of the this compound-induced intrinsic apoptosis pathway.

This compound and MAPK Signaling

This compound has been reported to activate MAP (mitogen-activated protein) kinase signaling pathways, which are crucial regulators of cell proliferation, differentiation, and apoptosis. The specific components of the MAPK pathway activated by this compound can be cell-type dependent.

dot

cluster_3 This compound and MAPK Signaling This compound This compound Stress Cellular Stress (e.g., ROS, DNA damage) This compound->Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK ERK ERK MAPKKK->ERK Context-dependent p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1, p53) p38->Transcription_Factors JNK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Cell Cycle Arrest) Transcription_Factors->Cellular_Response

Caption: Overview of potential MAPK signaling activation by this compound.

Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific professionals. The information provided is based on currently available scientific literature. Researchers should always consult the specific product datasheet and relevant publications for the most up-to-date information and exercise their professional judgment in designing and executing their experiments.

References

Technical Support Center: Enhancing KP1019 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the enhancement of KP1019 cytotoxicity with metal ions.

Frequently Asked Questions (FAQs)

Q1: Can the cytotoxicity of this compound be enhanced by other compounds?

Yes, studies have shown that the cytotoxic potential of this compound can be significantly enhanced by co-administration with certain metal ions.[1][2] This synergistic effect has been observed in both yeast and human cancer cell lines, such as HeLa cells.[2]

Q2: Which metal ions have been shown to enhance this compound cytotoxicity?

Research has identified several metal ions that augment the cytotoxic effects of this compound. These include Aluminum (Al³⁺), Cadmium (Cd²⁺), Copper (Cu²⁺), Manganese (Mn²⁺), and Zinc (Zn²⁺).[2] Calcium (Ca²⁺), Cobalt (Co²⁺), and Sodium (Na⁺) have also been shown to slightly increase its cytotoxicity.[2]

Q3: Are there any substances that can reduce or neutralize the effect of this compound?

Yes, the presence of Iron (Fe²⁺) ions has been found to neutralize the cytotoxic effects of this compound.[1][2] Additionally, antioxidants such as reduced glutathione (B108866) (GSH) and N-acetylcysteine (NAC) can suppress its activity.[1]

Q4: What is the proposed mechanism for this enhancement of cytotoxicity?

The precise mechanism is still under investigation, but it is suggested that this compound alters the homeostasis of intracellular metal ions.[1][2] this compound is a prodrug that is activated by reduction from Ru(III) to the more reactive Ru(II) state, a process favored in the hypoxic environment of tumors.[3][4] This activation leads to the generation of reactive oxygen species (ROS), DNA damage, and induction of apoptosis.[1][3] The co-administered metal ions may potentiate these effects, possibly by further disrupting metal homeostasis or enhancing ROS production.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable enhancement of this compound cytotoxicity with metal ions. 1. Incorrect metal salt used: The counter-ion of the metal salt might interfere with the experiment. 2. Inappropriate concentration range: The concentrations of this compound or the metal ions may be too high or too low. 3. Cell line insensitivity: The specific cell line used may not be responsive to this combination therapy. 4. Issues with this compound solution: this compound has low aqueous solubility and can precipitate.[1][3] Using solvents like DMSO can also impact its stability and bioactivity.[5]1. Use chloride salts of the metals as reported in studies (e.g., AlCl₃, CdCl₂, CuCl₂, MnCl₂, ZnCl₂). 2. Perform a dose-response matrix experiment to determine the optimal concentrations for both this compound and the metal ions. Start with concentrations reported in the literature (e.g., this compound at its IC50 and metal ions at non-toxic concentrations). 3. Test the combination on a different cancer cell line, such as HeLa or colorectal cancer cell lines (e.g., SW480, HT29), where this compound has shown efficacy.[2][3] 4. Prepare fresh solutions of this compound for each experiment. Consider using its more soluble sodium salt, NKP-1339.[3] Avoid pre-mixing this compound with pure DMSO.[5]
High background toxicity from the metal ion alone. The concentration of the metal ion is too high and is causing cytotoxicity independent of this compound.Determine the IC50 of the metal ion alone on your cell line. For synergistic studies, use a sub-toxic concentration of the metal ion (e.g., below its IC20).
Inconsistent results between experiments. 1. Variability in cell health and density: Differences in cell confluence or passage number can affect drug sensitivity. 2. Inconsistent incubation times: The duration of drug exposure can significantly impact the outcome.1. Use cells at a consistent passage number and seed them to achieve a specific confluence (e.g., 70-80%) at the time of treatment. 2. Standardize the incubation time for all experiments. A 24-hour incubation is a common starting point for cytotoxicity assays.[1]

Quantitative Data Summary

The following table summarizes the observed effects of various metal ions on this compound cytotoxicity in HeLa cells, as determined by MTT assay.

Metal Ion Effect on this compound Cytotoxicity
Aluminum (Al³⁺)Significant Enhancement
Cadmium (Cd²⁺)Significant Enhancement
Copper (Cu²⁺)Significant Enhancement
Manganese (Mn²⁺)Significant Enhancement
Zinc (Zn²⁺)Significant Enhancement
Calcium (Ca²⁺)Slight Enhancement
Cobalt (Co²⁺)Slight Enhancement
Sodium (Na⁺)Slight Enhancement
Nickel (Ni²⁺)Slight Enhancement
Iron (Fe²⁺)Neutralization

Source: Adapted from Heffeter et al.[2]

Experimental Protocols

Protocol: Evaluating the Synergistic Cytotoxicity of this compound and Metal Ions using MTT Assay

1. Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Metal salts (e.g., CuCl₂)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (note: avoid prolonged storage in DMSO).[5]

    • Prepare a stock solution of the metal salt (e.g., CuCl₂) in sterile deionized water.

    • Prepare serial dilutions of this compound and the metal ion in complete medium.

  • Treatment:

    • Remove the medium from the wells.

    • Add 100 µL of medium containing the desired concentrations of this compound, the metal ion, or the combination to the respective wells. Include wells with untreated cells (vehicle control) and cells treated with only the metal ion or this compound as controls.

    • Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 values for this compound alone and in combination with the metal ion.

Visualizations

G cluster_0 Experimental Workflow A 1. Seed Cells (e.g., HeLa in 96-well plate) B 2. Prepare Drug Solutions (this compound & Metal Ion) A->B C 3. Treat Cells - this compound alone - Metal Ion alone - Combination B->C D 4. Incubate (24-72 hours) C->D E 5. MTT Assay D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (Calculate IC50, Synergy) F->G

Caption: Workflow for assessing synergistic cytotoxicity.

G cluster_0 Proposed Mechanism of this compound & Metal Ion Synergy cluster_1 This compound This compound (Ru³⁺) (Prodrug) Activation Activation by Reduction (Hypoxic Environment) This compound->Activation Uptake Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Homeostasis Disruption of Metal Ion Homeostasis Metal_Ion->Metal_Homeostasis Uptake Cell Cancer Cell Active_this compound Active this compound (Ru²⁺) Activation->Active_this compound Active_this compound->Metal_Homeostasis ROS ↑ Reactive Oxygen Species (ROS) Active_this compound->ROS DNA_Damage DNA Damage Active_this compound->DNA_Damage Metal_Homeostasis->ROS ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Synergistic mechanism of this compound and metal ions.

References

KP1019 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KP1019, a promising ruthenium-based anticancer agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is forming a precipitate shortly after preparation. What is causing this and how can I prevent it?

A: The formation of a precipitate is a known issue with this compound, primarily due to its low solubility in aqueous solutions and its tendency to hydrolyze, especially at physiological pH.[1] The rate of hydrolysis and precipitation is influenced by concentration, pH, and temperature.[1]

Troubleshooting Steps:

  • pH Control: this compound is more stable at a mildly acidic pH (3.0–6.0).[1] Consider preparing your stock solutions in a buffer within this pH range if your experimental conditions allow.

  • Temperature: Prepare solutions at room temperature and avoid heating, as higher temperatures can accelerate degradation.[1]

  • Concentration: Use the lowest effective concentration for your experiments to minimize precipitation.

  • Fresh Preparation: Always prepare this compound solutions fresh before use.

Q2: I am observing inconsistent results in my cytotoxicity assays. Could this be related to this compound degradation?

A: Yes, inconsistent results are often linked to the stability of this compound in your experimental medium. The compound's degradation can lead to a loss of activity and variability in your data.

Troubleshooting Steps:

  • Standardize Solution Preparation: Ensure your protocol for dissolving and diluting this compound is consistent across all experiments.

  • Time-Course Experiments: Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium. This can help you determine the optimal incubation time before significant degradation occurs.

  • pH of Media: Be mindful of the pH of your cell culture medium. At a physiological pH of 7.4, the half-life of this compound is less than 30 minutes.[1][2]

  • Avoid DMSO if Possible: While dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve this compound, it has been shown to increase the stability of the prodrug, which can reduce its cytotoxic activity.[3][4] If possible, explore alternative solubilization methods or use a minimal amount of DMSO and keep it consistent across experiments.

Q3: How does this compound interact with components of my cell culture medium, and how might this affect my experiments?

A: this compound is known to bind strongly to serum proteins, particularly albumin and transferrin.[5][6][7][8] This interaction is a crucial part of its transport mechanism but can also influence its availability and activity in vitro.

Considerations:

  • Serum Concentration: The concentration of fetal bovine serum (FBS) or other serum components in your medium will affect the amount of protein-bound this compound.

  • Competition: Other molecules in your medium could potentially compete for binding to serum proteins, indirectly affecting the fate of this compound.

  • "Activation by Reduction": Biological reducing agents present in cells and potentially in complex media, such as glutathione (B108866) and ascorbic acid, can reduce Ru(III) in this compound to the more active Ru(II) form.[1][6][9] This is believed to be a key step in its mechanism of action.

This compound Stability Data

The following table summarizes the stability of this compound under different conditions.

ConditionParameterValueReference
pH Half-life at 37°C in phosphate (B84403) buffer (pH 6.0)5.4 hours[1][2]
Half-life at 37°C in phosphate buffer (pH 7.4)< 0.5 hours[1][2]
Aqueous Solution Chloride Ligand Exchange Rate at 25°C~2% per hour[1]
Redox Potential E° vs. NHE in phosphate buffer (pH 7)+30 mV[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a standardized method for preparing a this compound stock solution to minimize variability.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) (optional)

  • Sterile, nuclease-free water or appropriate buffer (e.g., phosphate buffer, pH 6.0)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube under aseptic conditions.

  • Optional (if using DMSO): Add a minimal volume of anhydrous DMSO to dissolve the this compound completely. Vortex briefly.

  • Slowly add the desired volume of sterile water or buffer to the dissolved this compound while vortexing to achieve the final stock concentration.

  • Protect the solution from light by wrapping the tube in aluminum foil.

  • Use the stock solution immediately. Do not store for extended periods.

Visual Guides

The following diagrams illustrate key concepts related to this compound's mechanism and degradation.

KP1019_Degradation_Pathway This compound This compound [trans-RuCl4(indazole)2]- Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis H2O Reduction Reduction (e.g., Glutathione) This compound->Reduction e- Hydrolyzed_Product [trans-RuCl3(indazole)2(H2O)] + Cl- Hydrolysis->Hydrolyzed_Product Reduced_Product [trans-RuCl4(indazole)2]2- (Active Form) Reduction->Reduced_Product Precipitate Precipitate/ Poly-oxo species Hydrolyzed_Product->Precipitate KP1019_Cellular_Uptake_and_Activation cluster_extracellular Extracellular Space cluster_cellular Intracellular Space This compound This compound Serum_Proteins Serum Proteins (Albumin, Transferrin) This compound->Serum_Proteins Binds KP1019_Protein_Complex This compound-Protein Complex Serum_Proteins->KP1019_Protein_Complex KP1019_inside This compound KP1019_Protein_Complex->KP1019_inside Cellular Uptake Reducing_Agents Reducing Agents (e.g., Glutathione) KP1019_inside->Reducing_Agents Reduction Active_RuII Active Ru(II) Species Reducing_Agents->Active_RuII Cellular_Targets Cellular Targets (DNA, Proteins) Active_RuII->Cellular_Targets Interacts with Troubleshooting_Flowchart start Inconsistent Experimental Results with this compound check_solution Is your this compound solution clear and freshly prepared? start->check_solution prepare_fresh Prepare fresh solution. Consider pH and concentration. check_solution->prepare_fresh No check_protocol Is your experimental protocol consistent? check_solution->check_protocol Yes prepare_fresh->check_protocol standardize Standardize all steps, especially incubation times. check_protocol->standardize No check_dmso Are you using DMSO? check_protocol->check_dmso Yes standardize->check_dmso minimize_dmso Minimize DMSO concentration or explore alternatives. check_dmso->minimize_dmso Yes contact_support Further investigation needed. Consider stability assays. check_dmso->contact_support No minimize_dmso->contact_support

References

Technical Support Center: Managing KP1019 Interaction with Serum Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the anti-cancer agent KP1019 in the presence of serum proteins.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significantly lower cytotoxicity of this compound in our cell-based assays when using a serum-containing culture medium compared to a serum-free medium. Why is this happening?

A1: This is a common and expected observation. The primary reason for the reduced cytotoxic activity of this compound in the presence of serum is its binding to serum proteins, most notably albumin and transferrin.[1] This binding sequesters the drug, reducing the concentration of the free, active form of this compound available to enter cancer cells and exert its therapeutic effects. While this interaction is thought to be beneficial in vivo by aiding tumor accumulation through the Enhanced Permeability and Retention (EPR) effect, it can mask the compound's true potency in standard in vitro assays.[1]

Q2: How does this compound interact with the primary serum proteins, albumin and transferrin?

A2: this compound binds to both human serum albumin (HSA) and transferrin. Due to its significantly higher concentration in the blood, albumin is the primary binding partner. The interaction is initially non-covalent, driven by hydrophobic interactions, but can evolve into a more stable, coordinated bond over time. Studies have shown that this compound can bind to both major drug-binding sites (Site I and Site II) on albumin.[2][3] With transferrin, it has been demonstrated that two equivalents of this compound can bind to one molecule of apotransferrin.[4][5]

Q3: If serum protein binding reduces this compound's activity in vitro, how is it thought to work in patients?

A3: this compound is considered a prodrug that is activated under the hypoxic (low oxygen) conditions often found in solid tumors. The binding to serum proteins like albumin and transferrin is believed to facilitate its delivery to the tumor site.[1][6] The transferrin-KP1019 complex can be taken up by cancer cells, which often overexpress transferrin receptors to meet their high iron demand.[1][4] Once inside the cell, particularly in the more acidic environment of endosomes, the ruthenium(III) center of this compound is thought to be reduced to the more reactive ruthenium(II) form, which is the active species that induces cell death.[6]

Q4: We are seeing significant variability in our cytotoxicity assay results between different batches of fetal bovine serum (FBS). Could this be related to protein binding?

A4: Yes, this is a very likely cause. The composition and concentration of proteins in FBS can vary considerably from lot to lot. This batch-to-batch variation can alter the extent of this compound binding, leading to inconsistent and difficult-to-interpret results in your cytotoxicity assays.

Troubleshooting Steps for Serum-Related Variability:

  • Pre-screen FBS lots: If possible, obtain samples of several different lots of FBS and test them in your assay to find a lot that provides consistent results.

  • Purchase a large quantity of a single lot: Once a suitable lot is identified, purchase a sufficient quantity to last for the entire duration of your study.

  • Standardize serum concentration: Use a consistent percentage of FBS across all experiments.

  • Consider serum-free or reduced-serum conditions: For mechanistic studies where the effect of serum is a confounding factor, consider adapting your cells to grow in serum-free or low-serum media.

  • Document serum lot numbers: Always record the lot number of the serum used in each experiment.

Q5: What experimental strategies can we use to better understand and control for the effects of serum protein binding on this compound activity?

A5: To dissect the influence of serum proteins, consider the following experimental approaches:

  • Direct Comparison: Conduct your experiments in parallel using both serum-free and your standard serum-containing medium. This will allow you to quantify the inhibitory effect of the serum.

  • Pre-complexation Studies: Pre-incubate this compound with purified human serum albumin (HSA) or transferrin before adding it to your cell cultures. This allows you to study the effects of the protein-bound drug directly.

  • Use of 3D Cell Culture Models: Spheroid or organoid models can better mimic the tumor microenvironment where protein-mediated delivery may be more physiologically relevant.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound with serum proteins.

Table 1: Binding Affinity of this compound to Human Serum Albumin (HSA)

CompoundBinding Site on HSAlog K' (Conditional Stability Constant)Method
This compoundSite I & II5.3 - 5.8Spectrofluorimetry, Ultrafiltration-UV-vis

Data from Heffeter et al. and Ghezzi et al.[2][3]

Table 2: Stoichiometry of this compound Binding to Human Apotransferrin

ProteinStoichiometry (this compound:Protein)Method
Human Apotransferrin2:1Circular Dichroism Spectroscopy, Electrospray Ionization Mass Spectrometry

Data from Pongratz et al.[4][5]

Table 3: Cellular Uptake of this compound in SW480 Human Colon Carcinoma Cells

Treatment Condition (5 µM this compound)Ruthenium Accumulation (ng per 10^6 cells)
Free this compound5.2
This compound bound to Apotransferrin (2:1)~2.8
This compound bound to Fe(III)-Transferrin (1:0.3:1)11.0

Data from Pongratz et al. This data suggests that iron-loading of transferrin is important for efficient receptor-mediated uptake.[4]

Experimental Protocols

Protocol 1: Fluorescence Quenching Assay for this compound-Albumin Binding

This method is used to determine the binding affinity of this compound to human serum albumin (HSA) by measuring the quenching of intrinsic tryptophan fluorescence.

Materials:

  • Human Serum Albumin (HSA), fatty acid-free

  • This compound

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Spectrofluorometer

  • 1 cm path length quartz cuvette

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HSA (e.g., 20 µM) in the phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 1 mM) in an appropriate solvent (note: this compound has low aqueous solubility, so a small amount of a co-solvent may be necessary, but ensure the final concentration in the assay does not affect protein structure).

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.

    • Set the emission wavelength scan range from 300 nm to 450 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Fluorescence Measurement:

    • Add a known volume and concentration of the HSA solution to the cuvette (e.g., 2 mL of 2 µM HSA).

    • Record the fluorescence emission spectrum of the HSA solution alone.

  • Titration:

    • Add small aliquots (e.g., 2 µL) of the this compound stock solution to the HSA solution in the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.

    • Continue the titration until the fluorescence quenching reaches a plateau or a significant change is observed.

  • Data Correction:

    • Correct the fluorescence intensity for the dilution effect after each addition of this compound.

    • If this compound absorbs light at the excitation or emission wavelengths, an inner filter effect correction will be necessary.

  • Data Analysis:

    • Analyze the quenching of the fluorescence intensity using the Stern-Volmer equation to determine the binding constant (K) and the number of binding sites (n).[7]

Protocol 2: MTT Assay for Cytotoxicity Assessment in Serum-Containing Media

This protocol is for assessing the cytotoxicity of this compound on adherent cancer cells in a 96-well plate format in the presence of serum.

Materials:

  • Adherent cancer cell line of interest

  • Complete culture medium (with a standardized percentage of FBS)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include untreated control wells (cells with medium only) and vehicle control wells (if a solvent is used for the this compound stock).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete dissolution.

  • Absorbance Reading:

    • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the results and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding_assay Binding Assay (Fluorescence Quenching) cluster_cytotoxicity_assay Cytotoxicity Assay (MTT) KP1019_stock This compound Stock Solution Titration Titrate this compound into HSA solution KP1019_stock->Titration Drug_treatment Treat cells with this compound (with/without serum) KP1019_stock->Drug_treatment HSA_solution HSA Solution (in buffer) HSA_solution->Titration Cells Seed Cells in 96-well plate Cells->Drug_treatment Fluorescence_measurement Measure Fluorescence Quenching Titration->Fluorescence_measurement Data_analysis_binding Analyze data (Stern-Volmer) Fluorescence_measurement->Data_analysis_binding Kd_value Determine Binding Affinity (Kd) Data_analysis_binding->Kd_value Incubation Incubate (e.g., 48-72h) Drug_treatment->Incubation MTT_addition Add MTT reagent Incubation->MTT_addition Solubilization Solubilize formazan crystals MTT_addition->Solubilization Absorbance_reading Read Absorbance (570 nm) Solubilization->Absorbance_reading Data_analysis_cyto Calculate % Viability Absorbance_reading->Data_analysis_cyto IC50_value Determine IC50 Value Data_analysis_cyto->IC50_value

Caption: Experimental workflow for studying this compound-protein interaction and its effect on cytotoxicity.

signaling_pathway cluster_uptake Cellular Uptake & Activation cluster_stress Cellular Stress Induction cluster_apoptosis Apoptosis Induction KP1019_Tf This compound-Transferrin Complex TfR Transferrin Receptor KP1019_Tf->TfR Endocytosis Receptor-Mediated Endocytosis TfR->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome KP1019_active Active Ru(II) species Endosome->KP1019_active ROS Increased ROS Production KP1019_active->ROS ER_stress ER Stress ROS->ER_stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis ER_stress->Apoptosis Bax_Bcl2 Increased Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase3->Apoptosis

References

KP1019 nanoformulation to improve stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KP1019 nanoformulations. Find answers to frequently asked questions and troubleshoot potential issues encountered during your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is a nanoformulation necessary?

This compound, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has undergone phase I clinical trials.[1] However, its clinical application has been limited by its poor solubility and stability in aqueous solutions at physiological pH.[1][2][3][4] Nanoformulations, such as polymer-based micelles or poly(lactic acid) (PLA) nanoparticles, have been developed to address these limitations.[1][2][3] These formulations enhance the stability and solubility of this compound, leading to improved therapeutic efficacy.[2][4]

2. How does the this compound nanoformulation work?

This compound is a prodrug that is activated through the reduction of its ruthenium center from Ru(III) to the more reactive Ru(II) state.[1][5][6][7] This activation is thought to occur preferentially within the hypoxic (low oxygen) environment of solid tumors.[5] The nanoformulation not only improves drug delivery but can also contribute to this activation process. For instance, the surfactant Tween 80, used in some PLA nanoparticle formulations, has been shown to reduce the Ru(III) center of this compound.[3] Once activated, the Ru(II) species is believed to exert its anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) via the mitochondrial pathway, causing cell cycle arrest in the G2/M phase, and inducing DNA damage.[2][4][5][8][9]

3. What are the key advantages of using a this compound nanoformulation over the free drug?

The primary advantages of using a nanoformulation of this compound include:

  • Enhanced Stability: Nanoformulations protect this compound from degradation in aqueous environments, increasing its shelf-life and bioavailability.[1][2][3]

  • Improved Solubility: Encapsulating the poorly soluble this compound within nanoparticles allows for its effective dispersion in aqueous media, which is crucial for intravenous administration.[2][4]

  • Increased Cellular Uptake: Nanoformulations can facilitate the accumulation of this compound within cancer cells.[2][4]

  • Enhanced Anticancer Activity: The improved stability and cellular uptake lead to a significant increase in the cytotoxic activity of this compound, as evidenced by lower IC50 values.[1][2][3] Some formulations have demonstrated up to a 20-fold increase in activity compared to the free drug.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound during nanoformulation preparation. This compound has low aqueous solubility.Ensure the use of an appropriate organic solvent to dissolve this compound before emulsification. The nanoprecipitation method, where a solution of this compound and polymer in a water-miscible organic solvent is added to an aqueous surfactant solution, is a common approach.[1]
Inconsistent nanoparticle size and polydispersity. Variations in formulation parameters such as stirring speed, temperature, and the rate of addition of the organic phase.Standardize all experimental parameters. Use a homogenizer or sonicator for consistent energy input during emulsification. Characterize each batch using Dynamic Light Scattering (DLS) to monitor size and polydispersity.
Low encapsulation efficiency of this compound. Poor affinity of this compound for the nanoparticle core.Optimize the polymer and surfactant system. For lipophilic drugs like this compound, a hydrophobic polymer core like PLA is suitable. The choice of surfactant can also influence encapsulation.
Unexpected color change of the nanoformulation (e.g., from brown to green). This may indicate a chemical reaction, such as the reduction of Ru(III) to Ru(II). With Tween 80, this color change is associated with a significant increase in cytotoxic activity.[1][3]This is not necessarily a problem and may indicate activation of the drug. Monitor the UV-Vis spectrum of the formulation to characterize this change. It is important to be consistent with the aging/storage conditions of the formulation if this color change is observed, as it can affect biological activity.[1]
Low cytotoxicity in in vitro assays. Insufficient cellular uptake of the nanoformulation.Modify the surface of the nanoparticles with ligands that can target receptors overexpressed on cancer cells (e.g., transferrin) to enhance receptor-mediated endocytosis. Also, ensure the nanoparticle size is optimal for cellular uptake (typically < 200 nm).
Difficulty in reproducing published results. Variations in cell lines, passage number, and experimental conditions.Use the same cell line and passage number as cited in the literature. Carefully control all experimental parameters, including cell seeding density, drug concentration, and incubation time.

Data Presentation

Table 1: Comparison of IC50 Values for Free this compound and Nanoformulations

FormulationCell LineIC50 (µM)Fold Increase in ActivityReference
Free this compoundHCT116Not specified, but higher than nanoformulation-[2]
This compound in polymer-based micellesHCT116Significantly loweredNot quantified[2]
Free this compoundSW480~80-[1]
This compound in Tween 80 PLA nanoparticles (brown)SW480Slightly lower than free this compound~1-2[1]
This compound in Tween 80 PLA nanoparticles (green, aged)SW480~4~20[1]

Experimental Protocols

1. Preparation of this compound-loaded PLA Nanoparticles

This protocol is based on the single oil-in-water (o/w) emulsion method.[1][3]

  • Materials: Poly(lactic acid) (PLA), this compound, Acetone (B3395972), Tween 80 or Pluronic F68, Deionized water.

  • Procedure:

    • Dissolve a specific amount of PLA and this compound in acetone to create the organic phase.

    • Prepare an aqueous solution of the surfactant (e.g., Tween 80 or Pluronic F68).

    • Add the organic phase dropwise to the aqueous surfactant solution under constant stirring.

    • Continue stirring for a short period to allow for nano-emulsion formation.

    • Evaporate the organic solvent (acetone) under reduced pressure.

    • The resulting nanoparticle suspension can be concentrated if necessary.

2. Characterization of this compound Nanoformulations

A multi-technique approach is recommended for comprehensive characterization:

  • Size and Morphology:

    • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index of the nanoparticles in suspension.[10][11][12]

    • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.[10][12]

  • Surface Charge:

    • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which influences their stability in suspension.[10][13]

  • Chemical Analysis:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of ruthenium in the nanoformulation to determine encapsulation efficiency and to measure cellular uptake.[2][10]

    • UV-Visible Spectroscopy: To monitor any changes in the electronic structure of this compound upon nanoformulation, such as the color change from brown to green.[3]

  • In Vitro Activity Assays:

    • MTT Assay: To determine the cytotoxicity (IC50 value) of the nanoformulation in cancer cell lines.[9]

    • Propidium Iodide (PI) Staining and Flow Cytometry: To analyze the cell cycle distribution of cells treated with the nanoformulation.[2]

    • Comet Assay: To assess the extent of DNA damage induced by the nanoformulation.[2]

    • Western Blotting: To detect markers of apoptosis such as cleaved caspase 7 and PARP.[2]

Visualizations

experimental_workflow cluster_prep Nanoformulation Preparation cluster_char Characterization cluster_activity Biological Activity Assessment prep1 Dissolve PLA and this compound in Acetone prep3 Mix and Emulsify prep1->prep3 prep2 Prepare Aqueous Surfactant Solution prep2->prep3 prep4 Evaporate Solvent prep3->prep4 char1 DLS (Size, PDI) prep4->char1 Characterize char2 TEM (Morphology) prep4->char2 Characterize char3 Zeta Potential prep4->char3 Characterize char4 ICP-MS (Ru content) prep4->char4 Characterize act1 MTT Assay (Cytotoxicity) prep4->act1 Test Activity act2 Flow Cytometry (Cell Cycle) prep4->act2 Test Activity act3 Comet Assay (DNA Damage) prep4->act3 Test Activity act4 Western Blot (Apoptosis) prep4->act4 Test Activity

Caption: Experimental workflow for this compound nanoformulation.

signaling_pathway KP1019_nano This compound Nanoformulation Cell_membrane Cell Membrane KP1019_nano->Cell_membrane Cellular Uptake Intracellular_this compound Intracellular this compound Cell_membrane->Intracellular_this compound Reduction Reduction (Hypoxic Environment) Intracellular_this compound->Reduction RuII_species Active Ru(II) Species Reduction->RuII_species Mitochondria Mitochondria RuII_species->Mitochondria DNA DNA RuII_species->DNA Cell_cycle Cell Cycle Control RuII_species->Cell_cycle Apoptosis Apoptosis Mitochondria->Apoptosis Loss of membrane potential DNA_damage DNA Damage DNA->DNA_damage G2M_arrest G2/M Arrest Cell_cycle->G2M_arrest DNA_damage->Apoptosis G2M_arrest->Apoptosis

Caption: Proposed mechanism of action of this compound nanoformulation.

References

Technical Support Center: Utilizing Lipiodol Emulsions for KP1019 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lipiodol emulsions for the delivery of the ruthenium-based anticancer drug, KP1019. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using a Lipiodol emulsion to deliver this compound?

Lipiodol, an iodized poppy seed oil, serves as a drug carrier that can accumulate preferentially in tumor tissues.[1][2] By formulating the water-soluble drug this compound into a water-in-oil (W/O) emulsion with Lipiodol as the continuous phase, it is possible to enhance the local drug concentration at the tumor site, potentially increasing therapeutic efficacy and minimizing systemic side effects.[1][2] This delivery system is particularly explored in the context of transarterial chemoembolization (TACE).

Q2: What is the mechanism of action of this compound?

This compound is a ruthenium(III) complex that is believed to act as a prodrug, being activated by reduction to the more reactive Ru(II) species within the hypoxic tumor microenvironment.[1] Its cytotoxic effects are attributed to the induction of apoptosis, primarily through the intrinsic mitochondrial pathway.[3][4] this compound has been shown to cause DNA damage, generate reactive oxygen species (ROS), and modulate cellular signaling pathways, including the MAP kinase and TOR pathways.[5][6]

Q3: What are the critical parameters for forming a stable this compound-Lipiodol emulsion?

The stability of a water-in-oil Lipiodol emulsion is influenced by several factors:

  • Lipiodol-to-Aqueous Phase Ratio: A higher ratio of Lipiodol to the aqueous this compound solution generally results in a more stable water-in-oil emulsion.[1]

  • Speed of Incorporation: A continuous and slow incorporation of the aqueous phase into the Lipiodol phase promotes the formation of a stable emulsion.[1]

  • Emulsification Technique: The repetitive back-and-forth pumping of the two phases between two syringes connected by a 3-way stopcock is a common and effective method.[1][7]

  • Composition of the Aqueous Phase: The inclusion of other agents, such as contrast media, in the aqueous phase can influence emulsion stability.

Q4: How is the stability and release of this compound from the Lipiodol emulsion characterized?

The stability and release profile of this compound from a Lipiodol emulsion can be assessed using various analytical techniques, including:

  • High-Pressure Liquid Chromatography (HPLC): To quantify the concentration of this compound in both the aqueous and oil phases over time.[2]

  • Atomic Absorption Spectroscopy (AAS): To determine the ruthenium content in different phases.[2]

  • Electron Spray Ionization Mass Spectrometry (ESI-MS): For structural confirmation of the drug.[2]

  • Dynamic Light Scattering (DLS): To measure the droplet size distribution of the emulsion, which is an indicator of stability.[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Lipiodol Emulsion (Two-Syringe Method)

This protocol describes a common method for preparing a water-in-oil emulsion of this compound with Lipiodol.

Materials:

  • This compound (Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)])

  • Sterile water for injection or desired aqueous buffer

  • Lipiodol® Ultra-Fluid

  • Two sterile Luer-lock syringes (e.g., 10 mL)

  • One sterile 3-way stopcock

Procedure:

  • Prepare the Aqueous this compound Solution: Dissolve the desired amount of this compound in the sterile aqueous vehicle to achieve the target concentration. Ensure complete dissolution.

  • Syringe Preparation:

    • Draw the desired volume of the this compound solution into one syringe.

    • Draw the desired volume of Lipiodol into the second syringe. A common starting ratio is a higher volume of Lipiodol to the aqueous phase (e.g., 2:1 or 3:1 v/v).[1]

  • Emulsification:

    • Connect both syringes to the 3-way stopcock.

    • Initiate the emulsification by slowly and continuously pushing the plunger of the syringe containing the aqueous this compound solution, forcing its contents into the Lipiodol-containing syringe.

    • Immediately follow by pushing the plunger of the Lipiodol-containing syringe to mix the contents back into the first syringe.

    • Repeat this back-and-forth pumping motion for a defined number of cycles (e.g., 20-40 passes) at a consistent speed. A faster pumping speed can lead to smaller droplet sizes.[9]

  • Emulsion Characterization:

    • Visually inspect the emulsion for homogeneity.

    • Perform a drop test to confirm the emulsion type (a drop of a W/O emulsion will disperse in oil but not in water).

    • Characterize the emulsion for droplet size, stability, and drug content as described in the characterization section.

Experimental Workflow for this compound-Lipiodol Emulsion Preparation and Characterization

G cluster_prep Preparation cluster_char Characterization prep_this compound Prepare Aqueous this compound Solution prep_syringes Prepare Syringes with this compound and Lipiodol prep_this compound->prep_syringes emulsify Emulsify using Two-Syringe Method prep_syringes->emulsify visual Visual Inspection emulsify->visual drop_test Drop Test (Confirm W/O) visual->drop_test dls Droplet Size Analysis (DLS) drop_test->dls hplc Drug Content & Release (HPLC) dls->hplc

Workflow for this compound-Lipiodol emulsion preparation and analysis.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Phase Separation of Emulsion - Inappropriate Lipiodol-to-aqueous phase ratio.- Insufficient mixing/emulsification.- Incompatibility of aqueous phase components.- Increase the volume of Lipiodol relative to the aqueous phase (e.g., try ratios of 3:1 or 4:1).[1]- Increase the number of pumping cycles and/or the pumping speed.[9]- Ensure all components in the aqueous phase are compatible and consider using a different buffer system.
Low Drug Loading/Encapsulation Efficiency - Poor solubility of this compound in the aqueous phase.- Rapid partitioning of this compound into the Lipiodol phase.- Inaccurate quantification method.- Ensure complete dissolution of this compound in the aqueous phase before emulsification.- While this compound is primarily water-soluble, some partitioning into the oil phase is expected. Optimize the formulation to maximize aqueous retention.- Validate your HPLC or other quantification methods for accuracy and precision.
Inconsistent Droplet Size - Inconsistent pumping speed during emulsification.- Insufficient number of emulsification cycles.- Use a syringe pump for consistent and reproducible pumping speed.- Increase the number of passes through the 3-way stopcock.
Rapid Drug Release - High water content in the emulsion.- Large droplet size.- Instability of the emulsion leading to coalescence.- Decrease the proportion of the aqueous phase.- Optimize the emulsification process to achieve smaller, more uniform droplets.[9]- Improve emulsion stability by adjusting the formulation parameters as described above.
Emulsion is too Viscous for Injection - Very high Lipiodol-to-aqueous phase ratio.- Very small droplet size.- Adjust the Lipiodol-to-aqueous phase ratio to a lower value while maintaining stability.- Slightly decrease the pumping speed to achieve a larger average droplet size.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound-Lipiodol Emulsions (Hypothetical Data for Illustration)
Formulation ParameterDroplet Size (DLS) (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipiodol:this compound (2:1), 20 cycles 250 ± 50-15.2 ± 2.185.3 ± 4.2
Lipiodol:this compound (3:1), 20 cycles 200 ± 40-18.5 ± 2.590.1 ± 3.8
Lipiodol:this compound (3:1), 40 cycles 150 ± 30-20.1 ± 2.892.5 ± 3.5

Note: This table presents hypothetical data to illustrate how results can be structured. Actual experimental results will vary.

Table 2: Release Profile of this compound from Lipiodol Emulsion

A study on the release of this compound from a Lipiodol emulsion showed a rapid release into the aqueous phase within the first week. After one month, the complex was no longer detectable in the emulsion, indicating a relatively fast release profile for this formulation.[2] In contrast, a gallium-based complex, KP46, showed a more gradual release of about 6.4% after one month.[2]

Signaling Pathways

This compound-Induced Apoptosis and Signaling

This compound is known to induce apoptosis and activate stress-related signaling pathways in cancer cells. The following diagram illustrates a proposed model of the molecular mechanisms of this compound.

Proposed Signaling Pathway of this compound

G This compound This compound ROS ROS Generation This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage MAPK_Activation MAPK Signaling Activation This compound->MAPK_Activation TOR_Modulation TOR Signaling Modulation This compound->TOR_Modulation Mitochondrial_Pathway Intrinsic Mitochondrial Pathway ROS->Mitochondrial_Pathway Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MAPK_Activation->Apoptosis Mitochondrial_Pathway->Apoptosis

This compound induces apoptosis through multiple pathways.

This diagram illustrates that this compound can induce the generation of reactive oxygen species (ROS) and cause DNA damage, leading to cell cycle arrest.[5] It also activates the MAP kinase signaling pathway and modulates the TOR signaling pathway, all of which contribute to the induction of apoptosis primarily through the intrinsic mitochondrial pathway.[3][5][6]

References

Technical Support Center: Refining KP1019 Experimental Protocols for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the anticancer agent KP1019. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a this compound stock solution?

A1: Due to its low aqueous solubility, dissolving this compound can be challenging. While dimethyl sulfoxide (B87167) (DMSO) is often used, it has been shown to reduce the cytotoxic activity of this compound and can interfere with its mechanism of action by increasing its stability and potentially hindering its necessary reduction to the active Ru(II) form.[1][2] Therefore, it is recommended to prepare a fresh stock solution in a co-solvent system, such as ethanol (B145695) and water, or to use its more soluble sodium salt, KP1339 (also known as BOLD-100), if possible.[3] If DMSO must be used, ensure the final concentration in the culture medium is minimal (<0.1%) and consistent across all experiments, including vehicle controls.

Q2: At what concentrations should I test this compound in my cell line?

A2: The effective concentration of this compound is cell-line dependent. IC50 values can range from approximately 20 µM to over 180 µM.[4] For initial experiments, a broad concentration range is recommended, for example, from 1 µM to 200 µM. Based on published data, colorectal cancer cell lines like HT29 and HCT116 tend to be more sensitive, while others may require higher concentrations.[5] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range for subsequent mechanistic studies.

Q3: How long should I incubate cells with this compound?

A3: Significant cytotoxic effects of this compound can be observed with as little as 1 to 3 hours of exposure, with near-maximal cytotoxicity achieved after 3 hours in some cell lines.[5] For standard cytotoxicity assays, incubation times of 24, 48, and 72 hours are commonly used to assess time-dependent effects. However, for mechanistic studies such as apoptosis or cell cycle analysis, shorter incubation times (e.g., 24 hours) are often sufficient to observe significant changes.[5]

Q4: Is the cytotoxic effect of this compound dependent on the p53 status of the cancer cells?

A4: No, the cell death induced by this compound is largely independent of the p53 tumor suppressor protein status.[6][7] This suggests that this compound may be effective against tumors with mutated or deficient p53, which are often resistant to conventional chemotherapies that rely on p53-mediated apoptosis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no cytotoxicity observed 1. This compound precipitation: Due to low aqueous solubility, the compound may precipitate out of the culture medium, reducing its effective concentration. 2. Inactivation by DMSO: If a DMSO stock solution is used, it may stabilize the this compound prodrug and inhibit its activation.[1] 3. Cell line resistance: The cell line used may be inherently resistant to this compound.1. Improve solubility: Prepare fresh solutions for each experiment. Consider using its more soluble salt, KP1339. Alternatively, a nanoformulation approach has been shown to enhance stability and activity.[8] 2. Minimize DMSO: If DMSO is unavoidable, use the lowest possible concentration and ensure it is consistent across all conditions. Prepare fresh dilutions from a concentrated stock for each experiment to minimize the time this compound is in a diluted, potentially less stable state. 3. Verify with a sensitive cell line: Test your this compound stock on a cell line known to be sensitive (e.g., HCT116 or HT29) to confirm its activity.
Inconsistent IC50 values between experiments 1. Variability in stock solution: Inconsistent preparation or storage of the this compound stock solution can lead to variations in its effective concentration. 2. Fluctuations in cell culture conditions: Changes in cell density, passage number, or media composition can alter cellular response. 3. Edge effects in microplates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.1. Standardize stock preparation: Prepare a large batch of concentrated stock solution, aliquot it, and store it at -80°C to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[9] 2. Maintain consistent cell culture practices: Use cells within a defined passage number range, seed at a consistent density, and use the same batch of media and supplements for a set of experiments. 3. Mitigate edge effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
High background in apoptosis or ROS assays 1. Spontaneous apoptosis/ROS production: High cell density or nutrient depletion can induce stress and lead to baseline levels of apoptosis or ROS. 2. Assay artifacts: Improper handling of cells or issues with staining reagents can lead to non-specific signals.1. Optimize cell density: Ensure cells are in the logarithmic growth phase and not overly confluent at the time of the assay. 2. Include proper controls: Always include unstained cells, single-stained controls (for multi-color flow cytometry), and a vehicle-treated control to set baseline fluorescence and compensate for any effects of the solvent. For ROS assays, a positive control (e.g., H2O2) is recommended.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HT29Colorectal Carcinoma2430 - 95[4][10]
SW480Colorectal Carcinoma2430 - 95[4][10]
HCT116Colon Cancer72~50[5]
KB-3-1Cervical Carcinoma7282.6[5][11]
MDA-MB-231Breast Cancer24>100 (at 1h treatment)[12]
MCF-7Breast Cancer24>100 (at 1h treatment)[12]
P31Mesothelioma72~180[5]
P31/cisCisplatin-resistant Mesothelioma72~180[5]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effect of this compound on adherent cancer cells.

Materials:

  • This compound

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a culture medium. It is recommended to prepare fresh dilutions for each experiment.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • This compound

  • 6-well plates

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells.

Materials:

  • This compound

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, and collect the cell pellet by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

KP1019_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ru(III)) Transferrin Transferrin This compound->Transferrin Binds KP1019_Tf This compound-Transferrin Complex TfR Transferrin Receptor KP1019_Tf->TfR Binds Endosome Endosome TfR->Endosome Internalization Ru_II Active Ru(II) form Endosome->Ru_II Reduction (Hypoxic environment) ROS Reactive Oxygen Species (ROS) Ru_II->ROS Induces DNA DNA Ru_II->DNA Causes damage (minor role) Mitochondrion Mitochondrion ROS->Mitochondrion Causes damage Apoptosis Apoptosis (p53-independent) Mitochondrion->Apoptosis Triggers CellCycleArrest G2/M Cell Cycle Arrest DNA->CellCycleArrest

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (24, 48, or 72h) treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for this compound cytotoxicity (MTT) assay.

Experimental_Workflow_Apoptosis start Start seed_cells Seed cells in 6-well plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate (e.g., 24h) treat_cells->incubate harvest_cells Harvest cells incubate->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for this compound apoptosis assay.

References

common pitfalls in KP1019 research and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with the investigational anticancer drug, KP1019.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary challenge in handling this compound? The most significant challenge is its low aqueous solubility, which complicates its use in both preclinical and clinical settings.[1][2][3] This has led to the development of its more soluble sodium salt, KP1339.[2][3]
How should I dissolve this compound for in vitro experiments? While dimethyl sulfoxide (B87167) (DMSO) is often used to solubilize this compound, studies have shown that DMSO can reduce the drug's cytotoxic effects.[1] It is recommended to explore alternative solubilization methods or use the more soluble analogue, KP1339, to avoid potential artifacts.[1]
Is this compound a prodrug that requires activation by reduction? The long-standing hypothesis that this compound (a Ru(III) complex) is activated by reduction to a more reactive Ru(II) species in the hypoxic tumor environment is now contested.[4] Recent studies have shown that ruthenium remains in its +III oxidation state within cells and tissues.[4] Researchers should be cautious about interpreting their results solely based on the "activation-by-reduction" theory.
What is the stability of this compound in solution? The stability of this compound is pH-dependent. Its hydrolysis is faster at higher pH. For instance, at 37°C, the half-life is 5.4 hours at pH 6.0 but less than 30 minutes at pH 7.4.[5] Precipitation can also occur depending on concentration, pH, and temperature.[5]
Does this compound bind to serum proteins like transferrin? While cellular uptake of this compound can occur through transferrin-dependent and independent mechanisms, the adducts formed with transferrin are likely a small fraction of the total administered compound in the blood.[4][6]

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity Results in Cell Culture

Symptoms:

  • High variability in IC50 values between experiments.

  • Lower than expected cytotoxicity compared to published data.

Possible Causes & Solutions:

Cause Troubleshooting Step
Use of DMSO as a solvent DMSO has been shown to decrease the bioactivity of this compound.[1] Solution: Prepare fresh solutions and consider using the more soluble sodium salt, KP1339. If DMSO must be used, ensure consistent, minimal concentrations across all experiments and include appropriate vehicle controls.
Drug Instability and Precipitation This compound has limited stability in aqueous solutions and can precipitate, especially at physiological pH.[5] Solution: Prepare drug solutions immediately before use. Visually inspect for any precipitate before adding to cell cultures.
Exposure Time The cytotoxic effects of this compound can be time-dependent. Short-term exposure (e.g., 24 hours) may result in moderate cytotoxicity, while longer exposures can be more effective.[5] Solution: Conduct time-course experiments to determine the optimal exposure duration for your cell line.
Influence of Metal Ions in Media The cytotoxicity of this compound can be enhanced by the presence of certain metal ions like Al³⁺, Cd²⁺, Cu²⁺, Mn²⁺, and Zn²⁺, while Fe²⁺ can neutralize its toxic effects.[4] Solution: Be aware of the composition of your cell culture medium and consider potential interactions.
Issue 2: Discrepancies Between In Vitro and In Vivo Results

Symptoms:

  • Potent antitumor activity observed in animal models but only modest cytotoxicity in cell culture.

Possible Causes & Solutions:

Cause Explanation & Recommendation
Complex Biological Environment The in vivo environment involves factors not present in standard 2D cell culture, such as interactions with serum proteins and the tumor microenvironment. This compound has shown significant antineoplastic activity in rat models of colorectal carcinoma that surpasses its in vitro activity.[2] Recommendation: Utilize 3D culture models like spheroids or organoids to better mimic the in vivo context.
Pharmacokinetics and Biodistribution The way this compound is distributed and metabolized in a living organism is complex and cannot be fully replicated in vitro. Recommendation: When designing in vivo studies, consider the established preclinical data on this compound's efficacy in specific tumor models, such as platinum-resistant colorectal cancer.[6][7]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound or KP1339. If using this compound, be mindful of the solvent-related pitfalls mentioned above. Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of the drug. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

KP1019_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Considerations Inconsistent Results Inconsistent Results Check Solvent Check Solvent Inconsistent Results->Check Solvent Is DMSO affecting bioactivity? Check Drug Stability Check Drug Stability Inconsistent Results->Check Drug Stability Is the drug precipitating? Check Exposure Time Check Exposure Time Inconsistent Results->Check Exposure Time Is the duration sufficient? Media Composition Media Composition Check Solvent->Media Composition Check Drug Stability->Media Composition 3D Culture Models 3D Culture Models Check Exposure Time->3D Culture Models In Vivo Correlation In Vivo Correlation 3D Culture Models->In Vivo Correlation

Caption: Troubleshooting workflow for inconsistent this compound experimental results.

KP1019_Mechanism_Controversy cluster_0 Previous Hypothesis cluster_1 Recent Findings This compound (Ru(III)) This compound (Ru(III)) Reduction in Hypoxic Tumor Reduction in Hypoxic Tumor This compound (Ru(III))->Reduction in Hypoxic Tumor Cellular Uptake Cellular Uptake This compound (Ru(III))->Cellular Uptake Active Ru(II) Species Active Ru(II) Species Reduction in Hypoxic Tumor->Active Ru(II) Species Reduction in Hypoxic Tumor->Active Ru(II) Species Activation Cytotoxicity Cytotoxicity Active Ru(II) Species->Cytotoxicity Ruthenium remains as Ru(III) Ruthenium remains as Ru(III) Cellular Uptake->Ruthenium remains as Ru(III) Cellular Uptake->Ruthenium remains as Ru(III) No Change in Oxidation State Ruthenium remains as Ru(III)->Cytotoxicity

Caption: Contrasting views on the activation mechanism of this compound.

References

Validation & Comparative

KP1019 vs. Cisplatin: A Comparative Guide on Efficacy in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of KP1019 (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]) and the conventional chemotherapeutic agent, cisplatin (B142131), in the context of colorectal cancer. This document synthesizes available experimental data to offer an objective overview of their mechanisms of action, in vitro cytotoxicity, and in vivo potential.

At a Glance: Key Efficacy Parameters

ParameterThis compoundCisplatinKey Findings
Primary Mechanism of Action Induction of apoptosis via the intrinsic mitochondrial pathway.[1]Formation of DNA adducts, leading to cell cycle arrest and apoptosis.This compound's mechanism appears to be less reliant on direct DNA damage compared to cisplatin.[1][2]
Cellular Uptake Primarily through transferrin-mediated endocytosis.[3][4]Passive diffusion and copper transporters.The uptake mechanism of this compound may confer some tumor selectivity due to the high iron demand of cancer cells.[5]
In Vitro Cytotoxicity (IC50) See Table 1See Table 1This compound demonstrates potent cytotoxicity in colorectal cancer cell lines, in some cases exceeding that of cisplatin in short-term exposure.[1]
In Vivo Efficacy Significant tumor volume reduction in a rat autochthonous colorectal carcinoma model.[5]Efficacy demonstrated in various colorectal cancer models, often in combination therapies.[6][7]Direct head-to-head in vivo comparative studies are limited, but this compound shows promise in platinum-resistant models.[5]
Resistance Profile Appears to be effective in cisplatin-resistant tumor models.[2]Resistance is a significant clinical challenge, often associated with enhanced DNA repair and altered p53 signaling.[8]This compound may offer a therapeutic option for colorectal cancers that have developed resistance to platinum-based therapies.

In Vitro Efficacy: A Closer Look

The in vitro cytotoxicity of this compound and cisplatin has been evaluated in various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key comparative study are presented below.

Table 1: Comparative In Vitro Cytotoxicity of this compound and Cisplatin in Colorectal Cancer Cell Lines (24-hour exposure)

Cell LineCompoundIC50 (µM)
HT29 This compound20.04 ± 10.8[1]
Cisplatin> 100[1]
SW480 This compound38.4 ± 9.30[1]
Cisplatin> 100[1]

These results indicate that under short-term exposure conditions (24 hours), this compound is significantly more potent than cisplatin in both the HT29 and SW480 colorectal cancer cell lines.[1] It is important to note that upon longer exposure times (72 hours), the relative efficacy can change, with cisplatin demonstrating increased cytotoxicity.[5]

Mechanisms of Action: Divergent Pathways to Cell Death

The anticancer activity of this compound and cisplatin stems from fundamentally different molecular mechanisms, which are visualized in the signaling pathway diagrams below.

This compound: Targeting the Mitochondria

This compound is believed to enter cancer cells predominantly through transferrin-mediated endocytosis, a process that is upregulated in malignant cells to meet their high iron demand.[3][4] Once inside the cell, this compound is thought to be activated by the reductive environment of the tumor, leading to the release of the active ruthenium species. This active form then primarily induces apoptosis through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential.[1]

KP1019_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Transferrin-Mediated Endocytosis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Transferrin Transferrin This compound->Transferrin Binds TfR Transferrin Receptor Transferrin->TfR Binds Endosome Endosome TfR->Endosome Internalization ActiveRu Active Ru(II) species Endosome->ActiveRu Release & Reduction MMP Loss of Mitochondrial Membrane Potential ActiveRu->MMP Apoptosis Apoptosis MMP->Apoptosis Cisplatin_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_nucleus Nucleus Cisplatin_ext Cisplatin Cisplatin_int Cisplatin Cisplatin_ext->Cisplatin_int Uptake DNA DNA Cisplatin_int->DNA Binds DNA_damage DNA Adducts DNA->DNA_damage p53 p53 Activation DNA_damage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

References

A Tale of Two Rutheniums: Unraveling the Divergent Mechanisms of KP1019 and NAMI-A in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the mechanisms of action of two pioneering ruthenium-based anticancer agents, KP1019 and NAMI-A. By presenting supporting experimental data, detailed methodologies, and visual representations of key molecular pathways, we aim to illuminate the distinct therapeutic strategies employed by these structurally similar yet functionally different compounds.

This compound, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], and NAMI-A, imidazolium (B1220033) trans-[tetrachlorido(dimethylsulfoxide)(imidazole)ruthenate(III)], are two of the most extensively studied ruthenium complexes that have advanced to clinical trials.[1] Despite their structural similarities, they exhibit remarkably different pharmacological profiles. This compound is recognized for its cytotoxic activity against primary tumors, particularly colorectal cancer, while NAMI-A is primarily known for its unique antimetastatic properties with low direct cytotoxicity.[1][2][3] This guide will delve into the molecular intricacies that underpin these divergent therapeutic actions.

Core Mechanisms of Action: A Comparative Overview

The anticancer activities of both this compound and NAMI-A are predicated on a unique set of interactions with biological systems, from initial transport in the bloodstream to their ultimate cellular targets. A key feature of these Ru(III) prodrugs is their activation by reduction to the more reactive Ru(II) species, a process favored in the hypoxic microenvironment characteristic of many tumors.[4]

This compound: The Cytotoxic Agent

This compound's mechanism is centered on inducing cancer cell death. After administration, it binds to serum proteins, primarily albumin and transferrin, which facilitates its accumulation in tumor tissues.[5][6] The overexpression of transferrin receptors on many cancer cells is believed to contribute to this selective uptake.[7] Once inside the cell, the reduced Ru(II) form of this compound can interact with various intracellular targets. While it does form DNA adducts and interstrand cross-links, this interaction is considered to be significantly less extensive than that of platinum-based drugs like cisplatin.[8] A more prominent mechanism of action for this compound is the induction of apoptosis through the intrinsic mitochondrial pathway.[9][10] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases.[9]

NAMI-A: The Antimetastatic Specialist

In stark contrast to this compound, NAMI-A exhibits minimal cytotoxicity against cancer cells in vitro.[1][3] Its primary therapeutic value lies in its ability to inhibit tumor metastasis. The mechanism of NAMI-A is multifaceted and appears to be largely exerted in the extracellular environment and at the cell surface. NAMI-A has been shown to selectively bind to collagen in the extracellular matrix, particularly in the lungs, which may contribute to its pronounced antimetastatic effect in this organ.[2][11] This interaction can interfere with the processes of cell invasion and migration. Furthermore, NAMI-A is known to modulate key signaling pathways involved in cell adhesion and motility, including the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[12][13] Unlike this compound, significant intracellular accumulation of NAMI-A is not a prerequisite for its primary activity.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for this compound and NAMI-A, providing a snapshot of their differing potencies and binding affinities.

Compound Cell Line Cancer Type IC50 (µM) Exposure Time Citation
This compound HT29Colorectal Carcinoma20.04 ± 10.824 h[9]
SW480Colorectal Carcinoma38.4 ± 9.3024 h[9]
HCT116Colon CancerMost Responsive72 h[10]
NAMI-A A549Lung Carcinoma> 100 (low cytotoxicity)Not specified[14]
VariousVarious> 1000 times less cytotoxic than cisplatinNot specified[1]

Table 1: Comparative Cytotoxicity (IC50 Values). This table highlights the significant difference in direct cytotoxicity between the two compounds. This compound shows moderate cytotoxicity in colorectal cancer cell lines, while NAMI-A is largely non-cytotoxic.

Compound Protein Binding Affinity (log K') Method Citation
This compound Human Serum Albumin (Site I & II)5.3 - 5.8Spectrofluorimetry, Ultrafiltration-UV-vis, Capillary Zone Electrophoresis[6][15]
NAMI-A Human Serum AlbuminBinding facilitated by reductionNot specified[16][17]
Holo-TransferrinSimilar to AlbuminFPLC[18]

Table 2: Binding Affinities to Serum Proteins. Both compounds bind to serum proteins, which is crucial for their transport and delivery. This compound exhibits moderately strong affinity for albumin.

Experimental Protocols: Methodologies for Mechanistic Insights

Understanding the distinct mechanisms of this compound and NAMI-A has been made possible through a variety of sophisticated experimental techniques. Below are descriptions of the key methodologies cited in the characterization of these compounds.

Determination of Drug-Protein Binding by Size-Exclusion Chromatography Inductively Coupled Plasma Mass Spectrometry (SEC-ICP-MS)

This powerful hyphenated technique is used to study the interactions between the ruthenium complexes and proteins in biological fluids like serum.

  • Principle: Size-exclusion chromatography separates molecules based on their size. Larger molecules, such as protein-drug adducts, elute before smaller, unbound drug molecules. The eluent from the SEC column is directly introduced into an ICP-MS instrument, which can detect and quantify the amount of ruthenium in the different fractions with high sensitivity and elemental specificity.

  • Methodology:

    • A biological sample (e.g., human serum) is incubated with the ruthenium compound (this compound or NAMI-A).

    • The incubated sample is injected onto an SEC column.

    • The column is eluted with a suitable buffer that preserves the protein-drug interactions.

    • The eluate is continuously passed into the ICP-MS system.

    • The ICP-MS monitors the ruthenium signal over time, generating a chromatogram that shows the distribution of ruthenium among proteins of different sizes.

Analysis of DNA Interstrand Cross-linking by the Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links, at the level of individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and most proteins, leaving behind the nuclear DNA. The DNA is then subjected to electrophoresis. Undamaged DNA remains compact, while fragmented DNA (from strand breaks) migrates out of the nucleus, forming a "comet" tail. To detect interstrand cross-links, the DNA is first irradiated to induce random strand breaks. In the absence of cross-links, the DNA will migrate. However, interstrand cross-links will hold the DNA strands together, preventing migration and resulting in a smaller comet tail.

  • Methodology:

    • Cells are treated with the ruthenium compound.

    • A control group of untreated cells is also included.

    • Both treated and control cells are exposed to a fixed dose of ionizing radiation to induce a known number of DNA strand breaks.

    • The cells are then embedded in low-melting-point agarose on a slide.

    • The slides are immersed in a lysis solution.

    • Electrophoresis is performed under alkaline or neutral conditions.

    • The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

    • The extent of DNA migration (comet tail length and intensity) is quantified using image analysis software. A reduction in tail moment in treated cells compared to irradiated control cells indicates the presence of interstrand cross-links.

Intracellular Drug Distribution by X-ray Fluorescence (XRF) Imaging

XRF imaging is a high-resolution technique that allows for the visualization and quantification of the elemental composition within single cells, providing insights into the subcellular localization of the ruthenium drugs.

  • Principle: A focused beam of high-energy X-rays is used to excite the atoms within a sample. This causes the ejection of inner-shell electrons. When outer-shell electrons fill these vacancies, characteristic X-ray fluorescence is emitted. The energy of the emitted X-rays is specific to each element, allowing for elemental mapping.

  • Methodology:

    • Cells are cultured on a suitable substrate (e.g., silicon nitride windows) and treated with the ruthenium compound.

    • The cells are then washed, fixed, and dehydrated.

    • The sample is mounted in the X-ray microscope, and a specific area is raster-scanned with the focused X-ray beam.

    • At each pixel, a full fluorescence spectrum is collected using an energy-dispersive detector.

    • The intensity of the ruthenium-specific fluorescence signal is used to generate a 2D map of the drug's distribution within the cell.

Signaling Pathways and Molecular Interactions

The divergent therapeutic outcomes of this compound and NAMI-A can be attributed to their differential engagement of key cellular signaling pathways.

This compound-Induced Mitochondrial Apoptosis

This compound's cytotoxic effects are largely mediated by the intrinsic pathway of apoptosis, which is centered on the mitochondria.

KP1019_Apoptosis_Pathway This compound This compound (Ru(II)) Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak MMP_Loss Loss of Mitochondrial Membrane Potential Bax_Bak->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced mitochondrial apoptosis pathway.
NAMI-A and the p38 MAPK Signaling Pathway

NAMI-A's antimetastatic action involves the modulation of cell signaling cascades that control cell migration and invasion. The p38 MAPK pathway is a key player in this process.

NAMI_A_p38_MAPK_Pathway NAMI_A NAMI-A Cell_Surface Cell Surface Interaction (e.g., Collagen Binding) NAMI_A->Cell_Surface Upstream_Kinases Upstream Kinases (e.g., MKK3/6) Cell_Surface->Upstream_Kinases p38_MAPK p38 MAPK Activation Upstream_Kinases->p38_MAPK Downstream_Effectors Downstream Effectors (e.g., HSP27, Transcription Factors) p38_MAPK->Downstream_Effectors Cell_Adhesion Increased Cell Adhesion Downstream_Effectors->Cell_Adhesion Cell_Migration Decreased Cell Migration and Invasion Downstream_Effectors->Cell_Migration

NAMI-A-mediated activation of the p38 MAPK pathway.

Conclusion

This compound and NAMI-A, despite their close chemical relationship, represent two distinct paradigms in the development of ruthenium-based anticancer drugs. This compound acts as a classic cytotoxic agent, inducing cell death through mitochondrial-mediated apoptosis, making it a candidate for treating primary, solid tumors. In contrast, NAMI-A's strength lies in its ability to inhibit metastasis, a major cause of cancer-related mortality, through mechanisms that are largely independent of direct cytotoxicity and involve interactions with the tumor microenvironment and modulation of key signaling pathways. The continued investigation of these and other ruthenium complexes, with a clear understanding of their divergent mechanisms of action, will be crucial for the rational design of next-generation metal-based therapeutics with improved efficacy and selectivity.

References

A Comparative Guide to the In Vivo Anticancer Efficacy of KP1019

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer effects of KP1019, a promising ruthenium-based therapeutic, with the established platinum-based drugs cisplatin (B142131) and carboplatin (B1684641). The following sections present a detailed analysis of their performance, supported by experimental data, to assist in the evaluation and future development of novel cancer therapies.

Executive Summary

This compound (Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]) has emerged as a significant alternative to platinum-based chemotherapeutics, demonstrating potent cytotoxic activity against primary tumors, particularly in colorectal cancer. A key advantage of this compound is its efficacy in cisplatin-resistant tumors and its distinct mechanism of action, which is believed to involve activation by reduction in the hypoxic tumor environment. While cisplatin and carboplatin remain cornerstones of cancer therapy, their utility can be limited by significant side effects and acquired resistance. Preclinical in vivo studies suggest that this compound offers a promising efficacy profile, in some cases surpassing that of cisplatin, with a potentially different and more manageable toxicity profile.

Comparative In Vivo Efficacy

The following tables summarize quantitative data from various preclinical in vivo studies, comparing the anticancer effects of this compound, cisplatin, and carboplatin in different tumor models.

Table 1: Tumor Growth Inhibition

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
This compound Autochthonous Rat ModelColorectal Carcinoma13 mg/kg, twice weekly>90[1]
Cisplatin Autochthonous Rat ModelColorectal CarcinomaNot specifiedLess effective than this compound[2]
Cisplatin Nude Mice XenograftHuman Oral Squamous Carcinoma0.9 mg/kg, i.p., twice weekly86N/A
Carboplatin SCID Mice XenograftHuman Testicular Nonseminomatous Germ Cell Tumor60 mg/kg, i.p., twice (cycled)Tumor eradicationN/A

Table 2: In Vivo Toxicity Profile

CompoundAnimal ModelKey Toxicities ObservedReference
This compound (as NKP-1339) Preclinical ModelsGastrointestinal and renal (dose-limiting in clinical setting)[3]
Cisplatin RatSignificant nephrotoxicity, myelosuppression, neurotoxicity, ototoxicity[3][4]
Carboplatin RatPrimarily myelosuppression (thrombocytopenia), less nephrotoxic than cisplatin[4]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.

Autochthonous Rat Model of Colorectal Cancer (for this compound)
  • Animal Model: Male Sprague-Dawley rats.[4]

  • Tumor Induction: Chemically induced using carcinogens such as 1,2-dimethylhydrazine (B38074) (DMH) or azoxymethane (B1215336) (AOM) to generate autochthonous colorectal tumors, which closely mimic human colorectal cancer.[5][6][7]

  • Drug Administration: this compound administered intravenously at a dose of 13 mg/kg body weight twice weekly.[1]

  • Tumor Assessment: Tumor volume was monitored to evaluate the efficacy of the treatment.[1]

Human Tumor Xenograft Mouse Model (General Protocol)
  • Animal Model: Immunocompromised mice (e.g., Nude or SCID mice).

  • Tumor Implantation: Subcutaneous injection of human cancer cell lines (e.g., human oral squamous carcinoma cells or testicular germ cell tumors).

  • Drug Administration:

    • Cisplatin: Intraperitoneal (i.p.) injection at doses ranging from 0.3 to 0.9 mg/kg, twice weekly.

    • Carboplatin: Intraperitoneal (i.p.) injection, for example, at 60 mg/kg, cycled twice.

  • Tumor Assessment: Tumor growth is monitored by measuring tumor volume (e.g., using calipers) over time.

  • Toxicity Assessment: Monitoring of animal body weight, blood parameters (hematology), and organ-specific toxicity through histopathological analysis of tissues (e.g., kidney, liver).[3]

Mechanism of Action and Signaling Pathways

This compound's proposed mechanism of action distinguishes it from platinum-based drugs. It is believed to be a prodrug that is activated by reduction from Ru(III) to the more reactive Ru(II) state within the hypoxic environment of solid tumors.[8] This selective activation contributes to its tumor-specific activity and potentially lower systemic toxicity.

Once activated, this compound is thought to exert its anticancer effects through various mechanisms, including the induction of apoptosis via the mitochondrial pathway.[9] Recent studies suggest that this compound can also modulate critical signaling pathways involved in cell growth and proliferation, such as the Akt/mTOR pathway.[4]

Below are diagrams illustrating the proposed mechanism of action of this compound and the experimental workflow for in vivo testing.

KP1019_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell Tumor Cell KP1019_pro This compound (Ru(III)) Prodrug Transferrin Transferrin KP1019_pro->Transferrin Binds to TfR Transferrin Receptor Transferrin->TfR Binds to Endosome Endosome TfR->Endosome Internalization KP1019_active Active this compound (Ru(II)) Endosome->KP1019_active Release and Reduction (Hypoxic Environment) Mitochondrion Mitochondrion KP1019_active->Mitochondrion Akt Akt KP1019_active->Akt Inhibits Apoptosis Apoptosis Mitochondrion->Apoptosis Induces mTOR mTOR Akt->mTOR Inhibits CellGrowth Inhibition of Cell Growth & Proliferation mTOR->CellGrowth Regulates

Caption: Proposed mechanism of action of this compound.

in_vivo_workflow General Experimental Workflow for In Vivo Anticancer Drug Testing start Animal Model Selection (e.g., Rats, Mice) tumor_induction Tumor Induction/ Implantation start->tumor_induction randomization Randomization into Treatment Groups tumor_induction->randomization drug_admin Drug Administration (e.g., this compound, Cisplatin) randomization->drug_admin monitoring Tumor Growth and Body Weight Monitoring drug_admin->monitoring endpoint Endpoint Determination monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Toxicity Assessment, Histopathology endpoint->analysis

Caption: Workflow for in vivo anticancer drug testing.

References

A Comparative Guide to KP1019 and Platinum-Based Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the investigational ruthenium-based anticancer agent, KP1019, with the established platinum-based chemotherapeutics: cisplatin (B142131), carboplatin, and oxaliplatin (B1677828). The information is intended for researchers, scientists, and professionals in drug development, offering insights into their distinct mechanisms of action, cytotoxicity, and clinical profiles, supported by experimental data and methodologies.

Introduction

For decades, platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin have been cornerstones of cancer chemotherapy.[1][2] Their efficacy, however, is often curtailed by significant side effects and the development of tumor resistance.[2][3] This has driven the search for novel metal-based anticancer agents with different mechanisms of action and toxicity profiles. One of the most promising candidates to emerge is this compound (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]), a ruthenium-based compound that has advanced to phase I clinical trials.[4][5] this compound has demonstrated a unique pharmacological profile, including activity in cisplatin-resistant tumor models, suggesting a mechanism of action distinct from that of platinum drugs.[1][4]

Mechanism of Action: A Tale of Two Metals

The anticancer activity of both this compound and platinum-based drugs is contingent on their chemical transformations within the body, but their pathways to cytotoxicity diverge significantly.

This compound: The Redox-Activated Prodrug

This compound is considered a prodrug that is activated under the specific conditions of the tumor microenvironment.[1] The proposed mechanism involves several key steps:

  • Transport and Accumulation : this compound binds to serum proteins, particularly transferrin and albumin.[6][7] Since cancer cells often overexpress transferrin receptors to meet their high demand for iron, it is believed that this compound is preferentially transported into tumor cells via this pathway.[4][7]

  • Activation by Reduction : The ruthenium center in this compound is in the relatively inert +3 oxidation state. The hypoxic (low oxygen) environment characteristic of solid tumors is thought to facilitate the reduction of Ru(III) to the more reactive Ru(II) state.[4] This selective activation is a key feature that may contribute to its tumor-specific activity and lower systemic toxicity.

  • Intracellular Targets : Unlike platinum drugs, the primary cytotoxic mechanism of this compound does not appear to be direct DNA damage.[4][8] While it does interact with DNA, its efficiency in forming interstrand crosslinks is about 15 times lower than that of cisplatin.[4] Instead, this compound's activity is largely attributed to the induction of overwhelming oxidative stress.[4][8] This leads to:

    • Apoptosis via the Mitochondrial Pathway : this compound induces a significant loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[4][7]

    • Activation of Signaling Pathways : The drug has been shown to activate MAP kinase signaling pathways.[8]

    • Other Cellular Effects : Studies have also implicated this compound in the modulation of the TOR signaling pathway and the disruption of metal ion homeostasis.[1]

Platinum-Based Drugs: The DNA Damagers

The mechanism of cisplatin, carboplatin, and oxaliplatin is primarily centered on their ability to inflict lethal damage to nuclear DNA.

  • Transport and Activation : Platinum drugs enter cells, where the low intracellular chloride concentration triggers "aquation"—the replacement of chloride ligands with water molecules.[2][9] This creates a reactive, positively charged species.

  • DNA Adduct Formation : The activated platinum complex then binds covalently to the N7 positions of purine (B94841) bases (guanine and adenine) in DNA.[4] This results in the formation of various DNA adducts, primarily 1,2-intrastrand crosslinks, which bend and unwind the DNA helix.[2]

  • Cellular Response : These DNA adducts physically obstruct the machinery of DNA replication and transcription.[3] The cell's DNA damage response is activated, and if the damage is too extensive to be repaired, the cell is directed to undergo apoptosis.[3][10]

While all three platinum drugs share this general mechanism, there are differences in their reactivity and the structure of the DNA adducts they form, which can influence their clinical activity and resistance profiles.[2][10]

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of this compound and platinum-based drugs in various cancer cell lines. It's important to note that direct comparison can be complex due to varying experimental conditions (e.g., exposure time).

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
This compound SW480Colorectal Carcinoma30 - 9524[8]
HT29Colorectal Carcinoma30 - 9524[8]
Cisplatin SW480Colorectal CarcinomaMore cytotoxic than this compound on long-term (72h) exposure72[8]
A498Kidney Cancer~1324 (plus 48h post-cultivation)[11]
A2780Ovarian Cancer0.2 - 2.1Not Specified[12]
Carboplatin A498Kidney Cancer> 50024 (plus 48h post-cultivation)[11]
Oxaliplatin A498Kidney Cancer~20024 (plus 48h post-cultivation)[11]

Note: Data is compiled from multiple sources and methodologies may vary. This compound has been shown to be more cytotoxic than cisplatin upon short-term exposure in some colorectal cancer cell lines, while cisplatin is more effective with longer exposure.[8] Carboplatin is generally less potent than cisplatin and oxaliplatin at equimolar concentrations.[10]

Table 2: Comparison of DNA Interaction
FeatureThis compoundCisplatinOxaliplatinCarboplatin
Primary Target Mitochondria, cellular proteinsNuclear DNANuclear DNANuclear DNA
DNA Adduct Formation LowHighHighHigh
Extent of Adduct Formation Lower than platinum drugsHighest among the groupLower than CisplatinSimilar to Cisplatin but slower kinetics
Interstrand Crosslink Efficiency ~15-fold lower than CisplatinHighHighHigh

Reference for adduct formation order:[8] Reference for this compound interstrand crosslink efficiency:[4]

Table 3: Clinical Overview
FeatureThis compoundCisplatinCarboplatinOxaliplatin
Development Stage Phase I Clinical TrialsClinically ApprovedClinically ApprovedClinically Approved
Phase I Outcome Disease stabilization in 5/6 patients for up to 10 weeksN/AN/AN/A
Dose-Limiting Toxicities No severe side effects reported in Phase INephrotoxicity, Neurotoxicity, OtotoxicityMyelosuppressionNeurotoxicity (especially cold-induced)
Resistance Profile Active in some cisplatin-resistant modelsCross-resistance with Carboplatin is commonCross-resistance with Cisplatin is commonCan be active in Cisplatin/Carboplatin-resistant tumors

References for this compound Phase I trial:[4][5][13] References for Platinum drug toxicities:[2][9][10]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method to determine the concentration of a drug that inhibits cell growth by 50% (IC50).

Objective: To measure the cytotoxic effect of chemotherapeutic agents on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment: A stock solution of the test compound (e.g., this compound, cisplatin) is prepared and serially diluted in culture medium to create a range of concentrations. The medium in the wells is replaced with the drug-containing medium. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, the drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.[14]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The absorbance values are normalized to the control wells to determine the percentage of cell viability for each drug concentration. The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Quantification of DNA-Metal Adducts (ICP-MS)

This protocol outlines the method for measuring the amount of ruthenium or platinum bound to cellular DNA.

Objective: To quantify the extent of DNA platination or ruthenation following drug treatment.

Methodology:

  • Cell Treatment: Culture a large number of cells (e.g., in T-75 flasks) and treat with a specific concentration of the metallodrug for a defined period (e.g., 2-24 hours).

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse the cells using a suitable lysis buffer.

  • DNA Isolation: Isolate the genomic DNA from the cell lysate using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols. Ensure high purity of the DNA sample, free from protein and RNA contamination.

  • DNA Quantification: Accurately measure the concentration of the isolated DNA using a spectrophotometer (e.g., NanoDrop).

  • Sample Digestion: Digest a known amount of DNA in high-purity nitric acid at an elevated temperature to break down the organic matrix and bring the metal into solution.

  • ICP-MS Analysis: Analyze the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique can accurately quantify the amount of a specific element (platinum or ruthenium) in the sample.

  • Data Calculation: The amount of metal is normalized to the amount of DNA analyzed, and the results are typically expressed as nanograms of metal per microgram of DNA or as the number of metal adducts per unit of DNA.

Visualizations

Signaling and Experimental Diagrams

KP1019_Mechanism cluster_extracellular Extracellular cluster_cell Tumor Cell KP1019_ext This compound (Ru III) Transferrin Transferrin KP1019_ext->Transferrin Binds TfR Transferrin Receptor (TfR) Transferrin->TfR Binds Endosome Endosome TfR->Endosome Endocytosis KP1019_int This compound (Ru III) Endosome->KP1019_int Release Activation Reduction (Hypoxia) KP1019_int->Activation KP1019_act Active Ru II Species Activation->KP1019_act ROS ROS Generation KP1019_act->ROS Mito Mitochondria ROS->Mito MMP Loss of Mitochondrial Membrane Potential Mito->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis Cytotoxicity_Workflow Start Start: Cell Culture Seed Seed cells in 96-well plates Start->Seed Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add serial dilutions of drug Incubate1->Treat Incubate2 Incubate for exposure period (e.g., 48h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan formation) AddMTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance on plate reader Solubilize->Read Analyze Calculate % viability and determine IC50 Read->Analyze End End: Results Analyze->End Comparative_Mechanisms This compound This compound (Ru III) Activation_Ru Activation by Reduction (in Tumor Hypoxia) This compound->Activation_Ru Target_Ru Primary Target: Mitochondria / Proteins Activation_Ru->Target_Ru Effect_Ru Induces Oxidative Stress, Triggers Intrinsic Apoptosis Target_Ru->Effect_Ru Platinum Platinum Drugs (Cisplatin, etc.) Activation_Pt Activation by Aquation (Low Cl- in Cell) Platinum->Activation_Pt Target_Pt Primary Target: Nuclear DNA Activation_Pt->Target_Pt Effect_Pt Forms DNA Adducts, Blocks Replication, Triggers DNA Damage Response Target_Pt->Effect_Pt

References

KP1019 Demonstrates Significant Activity in Cisplatin-Resistant Cancer Cell Lines, Offering a Potential Alternative to Platinum-Based Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The ruthenium-based anticancer compound KP1019 is showing significant efficacy in preclinical studies against cancer cell lines that have developed resistance to the widely used chemotherapy drug cisplatin (B142131). This finding positions this compound as a promising candidate for treating tumors that no longer respond to conventional platinum-based therapies. Research indicates that this compound's unique mechanism of action allows it to circumvent the resistance pathways that render cisplatin ineffective, offering a new therapeutic strategy for researchers and drug development professionals.

Cisplatin, a cornerstone of cancer treatment for decades, faces a significant challenge in the form of acquired or intrinsic resistance in many tumor types. This compound, an indazole trans-[tetrachlorobis(1H-indazole)ruthenate(III)] complex, has emerged as a leading alternative among non-platinum-based metal drugs.[1] Its activity in cisplatin-resistant models suggests a different mode of action, which is a critical advantage in overcoming the limitations of current treatments.[1]

Comparative Efficacy of this compound in Cisplatin-Resistant Cell Lines

Quantitative data from various studies consistently demonstrates the ability of this compound to maintain its cytotoxic effects in cancer cell lines that exhibit resistance to cisplatin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these evaluations.

Cell LineDrugIC50 (µM)Resistance Factor (RF)Reference
P31 (Mesothelioma)This compound>200-[2]
P31/cis (Cisplatin-Resistant Mesothelioma)This compound>200-[2]
HCT116 (Colon Carcinoma)This compound35.7-[2]
SW480 (Colon Carcinoma)This compound62.5-[2]
A2780 (Ovarian Cancer)Cisplatin1.00 ± 0.05-[3]
A2780cis (Cisplatin-Resistant Ovarian Cancer)Cisplatin14.0 ± 0.314[3]
A2780cis (Cisplatin-Resistant Ovarian Cancer)RAED-C (Ruthenium compound)6.8 ± 0.3-[3]

Note: The table presents a selection of available data. IC50 values can vary between studies due to different experimental conditions.

Unraveling the Mechanism of Action: How this compound Overcomes Resistance

The effectiveness of this compound in cisplatin-resistant cells is attributed to its distinct mechanism of action, which differs significantly from that of platinum-based drugs.

Activation by Reduction: A key feature of this compound is its proposed "activation by reduction" mechanism. It is believed to be administered as a prodrug in the less reactive Ru(III) oxidation state. Within the hypoxic (low oxygen) environment often found in solid tumors, this compound is reduced to the more active Ru(II) form, which can then exert its cytotoxic effects. This selective activation in the tumor microenvironment may contribute to its favorable toxicity profile compared to cisplatin.

Differential DNA Interaction: While cisplatin's primary mode of action involves forming intra-strand crosslinks in DNA, leading to cell cycle arrest and apoptosis, this compound's interaction with DNA is different. It induces significantly fewer DNA inter-strand cross-links than cisplatin.[1] While it does bind to DNA, preferentially to guanine (B1146940) bases, this interaction is weaker and results in less structural distortion.[4] This suggests that DNA may not be the sole or primary target of this compound.

Protein Binding: Emerging evidence suggests that interactions with cellular proteins play a crucial role in the anticancer activity of this compound. Upon entering the cell, this compound has been shown to bind to large protein complexes and subsequently to smaller proteins. This binding pattern is distinct from that of cisplatin and may contribute to its unique biological effects and ability to overcome cisplatin resistance mechanisms that often involve enhanced DNA repair or reduced drug accumulation.

KP1019_Mechanism cluster_bloodstream Bloodstream cluster_cell Cancer Cell KP1019_blood This compound (Ru(III)) Transferrin Transferrin KP1019_blood->Transferrin Binds to TfR Transferrin Receptor (TfR) Endocytosis Endocytosis KP1019_activated This compound (Ru(II)) - Active DNA DNA Proteins Cellular Proteins Apoptosis Apoptosis

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of this compound and other anticancer agents using the MTT assay, a common colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the IC50 value of a compound by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest (e.g., cisplatin-resistant ovarian cancer cell line A2780cis)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound, cisplatin, and other test compounds

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (e.g., this compound, cisplatin) in complete culture medium.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software program.

Conclusion

The demonstrated activity of this compound in cisplatin-resistant cell lines highlights its potential as a valuable therapeutic agent in oncology. Its distinct mechanism of action, which appears to bypass common resistance pathways, offers a compelling rationale for its continued development. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate its therapeutic potential and establish its role in the treatment of drug-resistant cancers. The methodologies and data presented here provide a foundational guide for researchers and drug development professionals investigating this promising anticancer compound.

References

Cross-Validation of KP1019: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ruthenium-based anticancer agent KP1019's performance across various cancer models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and workflows.

This compound, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer compound that has advanced to Phase I clinical trials.[1][2] As a prodrug, it is believed to be activated in the hypoxic environment of tumors, offering a selective advantage over healthy tissues.[1] This guide synthesizes preclinical data to offer a cross-validated perspective on its efficacy and mechanism of action in different cancer contexts.

In Vitro Cytotoxicity of this compound

This compound has demonstrated moderate cytotoxicity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in various studies. Below is a summary of reported IC50 values for this compound and its more water-soluble sodium salt, KP1339.

Cell LineCancer TypeThis compound IC50 (µM)KP1339 IC50 (µM)Notes
HCT116Colon CarcinomaMost Responsive-Data from a 72-hour exposure.[3]
SW480Colorectal Carcinoma30-9530-95Short-term (24h) exposure. More cytotoxic than cisplatin (B142131) and etoposide (B1684455) in this timeframe.[4][5]
HT29Colorectal Carcinoma30-9530-95Short-term (24h) exposure. More cytotoxic than cisplatin and etoposide in this timeframe.[4][5]
P31MesotheliomaHighest Resistance-Data from a 72-hour exposure.[3]
P31/cisCisplatin-Resistant MesotheliomaHighest Resistance-Data from a 72-hour exposure.[3]
VariousPanel of chemosensitive and chemoresistant cell lines50-180-General range of activity.[4]

In Vivo Efficacy of this compound

Preclinical in vivo studies have corroborated the anticancer activity of this compound, particularly in models of colorectal cancer.

Cancer ModelAnimal ModelTreatment RegimenTumor Growth InhibitionReference
Autochthonous Colorectal CarcinomaRatNot specifiedUp to 95% tumor volume reduction[4][5]

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through a multi-faceted mechanism that includes the induction of apoptosis via the intrinsic mitochondrial pathway, generation of reactive oxygen species (ROS), DNA damage, and modulation of key signaling pathways such as the Target of Rapamycin (TOR) and Mitogen-Activated Protein (MAP) kinase pathways.

KP1019_Signaling_Pathway cluster_cell Cancer Cell This compound This compound TransferrinReceptor Transferrin Receptor This compound->TransferrinReceptor Uptake KP1019_intracellular Intracellular This compound TransferrinReceptor->KP1019_intracellular ROS ROS KP1019_intracellular->ROS Induces Mitochondrion Mitochondrion KP1019_intracellular->Mitochondrion Impacts DNA DNA KP1019_intracellular->DNA Damages MAPK_pathway MAPK Pathway KP1019_intracellular->MAPK_pathway Activates TOR_pathway TOR Pathway KP1019_intracellular->TOR_pathway Modulates ROS->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis Intrinsic Pathway CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest CellCycleArrest->Apoptosis MAPK_pathway->Apoptosis TOR_pathway->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in the evaluation of this compound's effect on cell viability.[6]

  • Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the general steps for assessing apoptosis induced by this compound.

  • Cell Treatment: Culture cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Experimental workflow for apoptosis detection.

Cell Migration and Invasion Assay (Transwell Assay)

The following protocol is based on the methodology used to evaluate the effect of this compound on mammary cancer cell migration and invasion.[6]

  • Cell Treatment: Treat cancer cells with this compound for a specified duration (e.g., 1 hour).

  • Cell Seeding: Seed the treated cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively).

  • Incubation: Place the inserts in a companion plate containing a chemoattractant (e.g., serum-containing medium) in the lower chamber and incubate for a defined period (e.g., 24-96 hours).

  • Cell Removal: Remove non-migrated/invaded cells from the upper surface of the insert.

  • Fixation and Staining: Fix and stain the cells that have migrated/invaded to the lower surface of the insert.

  • Quantification: Count the number of migrated/invaded cells in several microscopic fields and compare the results between treated and control groups.

Caption: Workflow for cell migration and invasion assays.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is a general guideline for assessing the effect of this compound on the activity of matrix metalloproteinases (MMPs).

  • Sample Preparation: Collect conditioned media from cancer cells treated with this compound and control cells. Concentrate the media if necessary.

  • Protein Quantification: Determine the protein concentration of the conditioned media samples.

  • Electrophoresis: Run the samples on a non-reducing SDS-polyacrylamide gel containing gelatin.

  • Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C overnight to allow for gelatin degradation by the MMPs.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of MMP activity will appear as clear bands against a blue background.

  • Analysis: Quantify the intensity of the bands to determine the relative activity of MMP-2 and MMP-9.

Caption: General workflow for gelatin zymography.

References

A Comparative Analysis of the Therapeutic Index: KP1019 vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic index of the investigational ruthenium-based anticancer compound, KP1019, and the widely used anthracycline antibiotic, doxorubicin (B1662922). By presenting available preclinical and clinical data, this document aims to offer a comprehensive evaluation of their relative efficacy and toxicity profiles, supported by detailed experimental methodologies and visual representations of their mechanisms of action.

Executive Summary

This compound, a ruthenium-based coordination complex, has emerged as a promising alternative to platinum-based chemotherapeutics, demonstrating a distinct mechanism of action and a favorable toxicity profile in early clinical studies. Doxorubicin, a cornerstone of cancer chemotherapy for decades, is known for its broad efficacy but also for significant dose-limiting toxicities, most notably cardiotoxicity. This guide synthesizes in vitro and in vivo data to evaluate the therapeutic index of this compound in comparison to doxorubicin, suggesting a potentially wider therapeutic window for the ruthenium compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo toxicity of this compound and doxorubicin. The therapeutic index (TI) is a quantitative measure of the safety of a drug and is often calculated as the ratio of the toxic dose to the therapeutic dose. For the purpose of this comparison, we will consider the ratio of the maximum tolerated dose (MTD) or lethal dose (LD50) to the half-maximal inhibitory concentration (IC50).

A wider therapeutic index indicates a greater margin of safety.

Table 1: In Vitro Cytotoxicity (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Exposure TimeCitation
This compound Colorectal Carcinoma (SW480, HT29)30 - 9524 hours[1]
Various Chemosensitive/Resistant Cell Lines50 - 180Not Specified[1]
HCT116 (Colon)93.172 hours[2]
Doxorubicin Breast Cancer (MCF-7)~0.01 - 2.548 - 72 hours[3]
Lung Cancer (A549)> 2024 hours[3]
Bladder Cancer (BFTC-905)2.2624 hours[3]
Hepatocellular Carcinoma (HepG2)12.1824 hours[3]

Note: IC50 values for doxorubicin can vary significantly depending on the cell line's sensitivity and the duration of drug exposure.

Table 2: In Vivo Toxicity

The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity. The Lethal Dose 50 (LD50) is the dose that is lethal to 50% of the test population.

CompoundAnimal ModelRoute of AdministrationMTDLD50Citation
This compound MiceIntraperitoneal (i.p.)> 40 mg/kg/day (efficacious dose)Not Determined[4]
Human (Phase I)Intravenous (i.v.)Not Determined (due to solubility)-[1][5]
Doxorubicin MiceIntravenous (i.v.)7.5 mg/kg17 mg/kg[6]
DogsIntravenous (i.v.)1.5 mg/kg-

Interpretation: The available data suggests that this compound is tolerated at significantly higher doses in vivo compared to doxorubicin. While a direct calculation of the therapeutic index is challenging without head-to-head comparative studies, the substantial difference in MTDs points towards a potentially superior therapeutic index for this compound.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The half-maximal inhibitory concentration (IC50) is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).

  • Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated as the concentration that results in a 50% reduction in cell viability compared to the vehicle control.

In Vivo Toxicity: Maximum Tolerated Dose (MTD) Study in Mice

The MTD is determined to identify the highest dose of a drug that can be administered without causing life-threatening toxicity.

Protocol Outline:

  • Animal Model: A suitable mouse strain (e.g., BALB/c or C57BL/6) is selected.

  • Dose Escalation: Animals are divided into groups and administered escalating doses of the test compound via a clinically relevant route (e.g., intravenous or intraperitoneal injection). A control group receives the vehicle.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance. A humane endpoint is established, such as a predefined percentage of body weight loss (e.g., 15-20%) or the appearance of severe clinical signs.

  • Data Collection: Body weights are recorded regularly. At the end of the study, blood samples may be collected for hematological and clinical chemistry analysis, and major organs are harvested for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity that necessitate euthanasia.

Signaling Pathways and Mechanisms of Action

This compound: A Multi-Targeted Approach

This compound is believed to act as a pro-drug, being activated through reduction of Ru(III) to the more reactive Ru(II) species, preferentially in the hypoxic environment of tumors. Its mechanism of action is multifaceted and appears to differ significantly from traditional platinum-based drugs.

KP1019_Pathway This compound Proposed Mechanism of Action This compound This compound (Ru(III)) Activation Activation by Reduction (Hypoxic Tumor Environment) This compound->Activation KP1019_active Active this compound (Ru(II)) Activation->KP1019_active Mitochondria Mitochondria KP1019_active->Mitochondria TOR TOR Signaling Pathway KP1019_active->TOR ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Inhibition Inhibition TOR->Inhibition Inhibition->Apoptosis

Caption: Proposed mechanism of action for this compound.

This compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[7] It has also been shown to modulate the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and proliferation.[8]

Doxorubicin: DNA Damage and Oxidative Stress

Doxorubicin's anticancer activity is primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS).

Doxorubicin_Pathway Doxorubicin Mechanism of Action Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Cardiotoxicity Cardiotoxicity ROS_Generation->Cardiotoxicity p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Key mechanisms of action for doxorubicin.

The resulting DNA damage triggers the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[9][10] Doxorubicin's cardiotoxicity is largely attributed to the excessive generation of ROS in cardiac tissue.[11]

Conclusion

The compiled data suggests that this compound possesses a more favorable therapeutic index compared to doxorubicin. Its lower in vitro potency is potentially offset by a significantly higher maximum tolerated dose in vivo, indicating a wider margin of safety. The distinct mechanisms of action, with this compound's preferential activation in the tumor microenvironment and its effects on mitochondrial and TOR signaling, may contribute to its reduced systemic toxicity compared to the broad and potent but more toxic effects of doxorubicin, which heavily relies on DNA damage and ROS generation.

Further head-to-head preclinical studies and continued clinical evaluation of this compound and its more soluble analogue, IT-139 (formerly KP1339), are warranted to definitively establish its therapeutic index and potential as a safer and effective alternative in cancer therapy.

References

A Head-to-Head Comparison of Ruthenium-Based Anticancer Agents: KP1019 and its Sodium Salt KP1339

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two closely related ruthenium-based anticancer compounds: KP1019 (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]) and its more soluble sodium salt, KP1339 (sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]). This document summarizes their chemical properties, mechanisms of action, and preclinical data, supported by experimental protocols and visualizations to aid in research and development decisions.

Physicochemical Properties and Rationale for Development

This compound emerged as a promising anticancer agent with a novel mechanism of action distinct from platinum-based drugs.[1][2] However, its clinical development was hampered by poor aqueous solubility.[3][4] To address this limitation, its sodium salt, KP1339, was developed, exhibiting significantly improved pharmaceutical properties.[3][5]

PropertyThis compoundKP1339Key Difference & Implication
Chemical Formula C₂₁H₁₉Cl₄N₆RuC₁₄H₁₀Cl₄N₄NaRuThis compound has an indazolium counterion, while KP1339 has a sodium counterion.
Aqueous Solubility PoorOver 30 times more soluble than this compound[3]The enhanced solubility of KP1339 facilitates easier formulation and administration for clinical trials, allowing for the delivery of higher effective doses.[5][6]
Administration IntravenousIntravenousBoth are administered intravenously.[1][5]
Clinical Development Completed a pilot Phase I trial[3][7]Advanced to Phase I/IIa clinical trials[3][8]KP1339 is the lead candidate for further clinical development due to its superior pharmaceutical properties.[3][5]

Mechanism of Action: A Tale of Two Similar Compounds

Both this compound and KP1339 are considered prodrugs that are activated within the tumor microenvironment.[1][5] Their cytotoxic effects are not primarily mediated by direct DNA damage, a hallmark of many traditional chemotherapeutics, but rather through a multi-faceted approach targeting cytosolic components.[8][9]

Key Mechanistic Features:

  • Activation by Reduction: It is proposed that the Ru(III) center of both compounds is reduced to the more reactive Ru(II) form within the hypoxic environment of tumors.[1][5] This "activation by reduction" is thought to be a key factor in their tumor selectivity.

  • Induction of Oxidative Stress: A primary mechanism of action is the generation of reactive oxygen species (ROS), leading to significant oxidative stress within cancer cells.[5][9]

  • Apoptosis via the Mitochondrial Pathway: Both compounds induce apoptosis through the intrinsic mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane potential.[1][3]

  • Protein Interactions: this compound and KP1339 exhibit strong binding to serum proteins, particularly albumin and transferrin, which is believed to facilitate their accumulation in tumor tissues.[3][5] Intracellularly, they primarily target cytosolic proteins.[8][10]

While sharing a similar mode of action, subtle differences in their intracellular distribution and resulting cytotoxicity have been observed.[3][8]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion KP1339 KP1339 (i.v.) SerumProteins Serum Proteins (Albumin, Transferrin) KP1339->SerumProteins Binding KP1339_uptake KP1339 Uptake SerumProteins->KP1339_uptake Transferrin-mediated Uptake Ru_III Ru(III) Prodrug KP1339_uptake->Ru_III Ru_II Active Ru(II) Ru_III->Ru_II Reduction (Hypoxic Environment) ROS ↑ Reactive Oxygen Species (ROS) Ru_II->ROS Proteins Cytosolic Proteins Ru_II->Proteins Binding ER Endoplasmic Reticulum Stress ROS->ER Proteins->ER Mito Mitochondrial Membrane Depolarization ER->Mito Apoptosis Apoptosis Mito->Apoptosis

Figure 1: Proposed mechanism of action for KP1339.

Preclinical Performance: Cytotoxicity and Cellular Uptake

Head-to-head studies have revealed that while the cytotoxicity profiles of this compound and KP1339 are significantly correlated, this compound generally exhibits moderately higher cytotoxic activity in vitro.[3] This difference may be attributed to its higher rate of cellular accumulation.[3]

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for this compound and KP1339 in various cancer cell lines after 72 hours of exposure.

Cell LineCancer TypeThis compound IC₅₀ (µM)KP1339 IC₅₀ (µM)
HCT116Colon CancerMost ResponsiveMost Responsive
P31MesotheliomaMost ResistantMost Resistant
P31/cisCisplatin-Resistant MesotheliomaMost ResistantMost Resistant
Mean IC₅₀ Across multiple cell lines 93.1 [3]115.1 [3]

Note: Specific IC₅₀ values for HCT116, P31, and P31/cis were not explicitly provided in the search results, but their relative responsiveness was noted.[3]

Cellular Drug Accumulation

Inductively coupled plasma mass spectrometry (ICP-MS) has been used to quantify the intracellular ruthenium levels. Studies have shown that this compound accumulation is generally higher than that of KP1339.[3]

CompoundMean Intracellular Ruthenium Level (ng Ru / 10⁵ cells)
This compound4.4[3]
KP13392.3[3]

Interestingly, the total cellular drug uptake did not directly correlate with the observed cytotoxicity, suggesting that intracellular distribution and target engagement are also critical factors.[8][11]

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of This compound or KP1339 A->B C Incubate for a defined period (e.g., 72h) B->C D Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability relative to untreated controls G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Cellular Drug Uptake (ICP-MS)

Inductively coupled plasma mass spectrometry is a highly sensitive technique used to determine the elemental composition of a sample.

A Treat a known number of cancer cells with This compound or KP1339 B Incubate for a specific duration (e.g., 1h) A->B C Wash cells to remove extracellular drug B->C D Lyse the cells C->D E Digest the cell lysate (e.g., with nitric acid) D->E F Analyze the sample using ICP-MS to quantify ruthenium E->F G Normalize ruthenium content to cell number F->G

References

Unveiling the Off-Target Landscape: A Comparative Guide to KP1019 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a drug candidate is as crucial as defining its on-target efficacy. This guide provides a comprehensive comparison of the off-target profiles of the ruthenium-based anticancer agent KP1019 and its clinically relevant alternatives, KP1339 (IT-139) and NAMI-A, with the well-established platinum-based drug, cisplatin (B142131), as a benchmark.

This document summarizes key quantitative data in structured tables, details experimental protocols for assessing off-target effects, and provides visual representations of affected signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular interactions of these compounds beyond their intended targets.

Comparative Analysis of Off-Target Interactions

Drug Identified Off-Target Protein(s) Observed Off-Target Effect(s) Supporting Evidence
This compound Not extensively characterizedInduces oxidative and proteotoxic stress; affects metal ion and lipid homeostasis; modulates the TOR pathway.Transcriptomic and proteomic studies in yeast.[1]
KP1339 (IT-139) Glucose-Regulated Protein 78 (GRP78), Ribosomal Proteins (RPL10, RPL24), General Transcription Factor II-I (GTF2I)Inhibition of GRP78 leads to endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR); interaction with ribosomal proteins may cause ribosomal disturbance.[2][3][4][5]Affinity proteomics, multi-omics analysis.[3]
NAMI-A Collagen (Type I, III, and IV)Binds to collagen in the extracellular matrix, which is hypothesized to contribute to its anti-metastatic effect.[6][7]Transmission electron microscopy, in vitro invasion assays.[6][7]
Cisplatin Vimentin, Glutathione-S-Transferase π (GSTP1)Binds to cytosolic proteins, which may modulate drug resistance and cellular response.[1][8]Fluorescent analog binding studies, 2D gel electrophoresis, and mass spectrometry.[1]

Cytotoxic Activity Profile

The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the cytotoxic potency of these compounds across different cancer cell lines.

Drug Cell Line IC50 (µM) Reference
This compound HCT116 (Colon)93.1 (mean)[9]
KB-3-1 (Cervical)85.0 (3h exposure)[9]
KP1339 (IT-139) HCT116 (Colon)115.1 (mean)[9]
KB-3-1 (Cervical)117.6 (3h exposure)[9]
Cisplatin A2780 (Ovarian)1.17[1]
A2780cis (Cisplatin-resistant Ovarian)4.88[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the cited findings.

Quantitative Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying and quantifying protein targets of a drug using an isobaric labeling approach like iTRAQ or TMT.

Objective: To identify and quantify proteins that interact with the drug of interest in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cells to ~80% confluency.

    • Treat cells with the drug of interest (e.g., this compound) at a predetermined concentration (e.g., IC50) and a vehicle control (e.g., DMSO) for a specified duration.

  • Cell Lysis and Protein Extraction:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Protein Digestion:

  • Isobaric Labeling:

    • Label the peptide samples from the different treatment groups with the respective isobaric tags (e.g., TMT or iTRAQ reagents) according to the manufacturer's instructions.

    • Combine the labeled samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

    • Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Identify proteins and quantify the relative abundance of peptides across the different samples based on the reporter ion intensities.

    • Proteins showing significant changes in abundance upon drug treatment are considered potential on- or off-targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate direct binding of a drug to its target protein in a cellular environment.

Objective: To confirm the direct interaction between a drug and a putative off-target protein by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells and treat with the drug of interest or vehicle control as described in the proteomics protocol.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control sample.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein in the soluble fraction using an antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the drug binds to and stabilizes the protein.

Immunogenic Cell Death (ICD) Assay

This in vivo assay is the gold standard for determining if a compound can induce an immunogenic form of cell death, a desirable off-target effect for anticancer agents.

Objective: To assess the ability of a drug to induce an adaptive immune response against tumor cells.

Methodology:

  • In Vitro Cell Treatment (Vaccination Preparation):

    • Treat murine cancer cells in vitro with the test compound (e.g., KP1339), a positive control for ICD (e.g., mitoxantrone), or a negative control (e.g., cisplatin) for 6-24 hours.[10]

    • Wash and resuspend the treated cells in PBS.

  • Vaccination:

    • Inject the treated cells subcutaneously into one flank of immunocompetent syngeneic mice.[10]

  • Tumor Challenge:

    • One week after vaccination, challenge the mice by injecting live, untreated cancer cells of the same type into the contralateral flank.[10]

  • Monitoring:

    • Monitor tumor growth at both the vaccination and challenge sites over a period of 1-2 months.

  • Data Analysis:

    • The absence of tumor growth at the challenge site in vaccinated mice indicates the induction of a protective anti-tumor immune response, a hallmark of ICD. The percentage of tumor-free mice is a measure of the vaccine's efficacy.

Visualizing Off-Target Effects and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by off-target interactions and a typical experimental workflow.

KP1339_ER_Stress_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum KP1339 KP1339 GRP78 GRP78 KP1339->GRP78 Inhibition PERK PERK GRP78->PERK Inhibition IRE1 IRE1α GRP78->IRE1 Inhibition ATF6 ATF6 GRP78->ATF6 Inhibition eIF2a eIF2α PERK->eIF2a Phosphorylation XBP1s XBP1s IRE1->XBP1s Splicing ATF6n ATF6 (n) ATF6->ATF6n Cleavage UP Unfolded Proteins UP->GRP78 Sequestration ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription XBP1s->CHOP Transcription ATF6n->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis Off_Target_Workflow start Start: Drug Treatment of Cells proteomics Quantitative Proteomics (e.g., TMT, iTRAQ) start->proteomics id_targets Identification of Potential Off-Target Proteins proteomics->id_targets cetsa Cellular Thermal Shift Assay (CETSA) id_targets->cetsa validation Validation of Direct Drug-Protein Binding cetsa->validation pathway Pathway Analysis of Validated Off-Targets validation->pathway functional Functional Assays (e.g., Kinase Assay, ICD Assay) validation->functional characterization Characterization of Functional Consequences pathway->characterization functional->characterization end End: Comprehensive Off-Target Profile characterization->end

References

Independent Verification of KP1019's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ruthenium-based anticancer agent KP1019 with other metallodrugs, supported by experimental data. The information is intended to offer a comprehensive overview of its mechanism of action and performance against relevant alternatives.

Overview of this compound's Mode of Action

This compound, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer drug that has entered clinical trials.[1] It is considered a prodrug that is activated within the hypoxic environment of tumors. Its mode of action is multifactorial, primarily involving the induction of apoptosis through mitochondrial pathways, and is notably distinct from traditional platinum-based chemotherapeutics like cisplatin.[1][2]

The proposed mechanism involves several key steps:

  • Activation by Reduction: this compound contains Ruthenium in the +3 oxidation state. In the low-oxygen environment characteristic of tumor tissues, it is believed to be reduced to the more reactive Ru(II) form, which is considered the active species.[3]

  • Cellular Uptake: this compound binds to serum proteins, particularly albumin and transferrin. The binding to transferrin is thought to facilitate its uptake into cancer cells, which often overexpress transferrin receptors to meet their high demand for iron.[2][3]

  • Induction of Apoptosis: The primary mechanism of cell killing by this compound is the induction of apoptosis. This is largely achieved through the disruption of the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic cascade.[2] This process appears to be independent of the p53 tumor suppressor protein status, which is often mutated in cancer cells.[1]

  • Oxidative Stress: Studies suggest that this compound induces oxidative stress within cancer cells, contributing to its cytotoxic effects.[2][4]

  • DNA Interaction: Unlike cisplatin, which primarily targets nuclear DNA by forming interstrand crosslinks, this compound's interaction with DNA is weaker and results in significantly lower levels of cross-linking.[1][5]

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and selected alternative anticancer agents across various cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions such as cell lines, exposure times, and assay methods.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
This compound HCT116Colon Carcinoma93.1 (mean)72[2]
SW480Colon Carcinoma38.4 ± 9.3024[6]
HT29Colon Carcinoma20.04 ± 10.824[6]
P31Mesothelioma>100 (mean)72[2]
KP1339 (Sodium Salt of this compound) HCT116Colon Carcinoma115.1 (mean)72[2]
SW480Colon Carcinoma122.3 ± 20.9824[6]
HT29Colon Carcinoma24.46 ± 7.7924[6]
NAMI-A Various-Generally considered non-cytotoxic in vitro-[3]
Gallium Nitrate Hepatocellular Carcinoma (various)Liver Cancer60 - 250-[7]
Gallium Maltolate Hepatocellular Carcinoma (various)Liver Cancer25 - 35-[7]
KP46 (Tris(8-quinolonato)gallium(III)) VariousMelanoma, Ovary, Breast, Colon, LungInduces apoptosis-[8]
Cisplatin SW480Colon Carcinoma>10024[6]
HT29Colon Carcinoma>10024[6]

Mechanistic Comparison

The mode of action of this compound differs significantly from other classes of metallodrugs.

FeatureThis compoundNAMI-AGallium Compounds (e.g., Gallium Nitrate)Cisplatin
Primary Target Mitochondria, Cytosolic ProteinsExtracellular matrix, cell surface integrinsIron-dependent cellular processesNuclear DNA
Mechanism of Action Induction of apoptosis via mitochondrial pathway, oxidative stressAnti-metastatic, anti-angiogenic, low cytotoxicityDisrupts iron homeostasis, inhibits ribonucleotide reductaseForms DNA adducts, induces interstrand crosslinks, leading to apoptosis
Cellular Uptake Transferrin-mediated and passive diffusionPrimarily remains extracellularUtilizes transferrin pathway, mimicking ironPassive diffusion and copper transporters
DNA Interaction Weak, low level of cross-linkingNegligible interaction with nuclear DNAIndirectly affects DNA synthesis by inhibiting ribonucleotide reductaseStrong, forms significant interstrand crosslinks
Activation Reduction of Ru(III) to Ru(II) in hypoxic environmentsThought to be active as Ru(III) speciesActive as Ga(III) ionAquation to form reactive platinum species

Experimental Protocols

Determination of IC50 using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[9] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[9]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health and function. Cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) and Rhodamine 123, accumulate in the negatively charged mitochondrial matrix of healthy cells. A decrease in ΔΨm, a hallmark of early apoptosis, results in a reduction of dye accumulation and a decrease in fluorescence intensity.

Procedure using TMRM:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with the test compound.

  • TMRM Staining: Incubate the cells with a low concentration of TMRM (e.g., 25-250 nM) in complete medium for 20-30 minutes at 37°C.[10][11][12][13]

  • Washing: Gently wash the cells with a clear buffer like PBS.[10][11]

  • Imaging: Immediately image the cells using a fluorescence microscope with a TRITC filter set.[10][11] A decrease in red fluorescence intensity indicates a loss of mitochondrial membrane potential.

Procedure using Rhodamine 123:

  • Cell Treatment and Harvesting: Treat cells as desired and harvest them.

  • Rhodamine 123 Staining: Resuspend the cells in a medium containing Rhodamine 123 (e.g., 1-10 µg/mL) and incubate for 15-30 minutes at 37°C.[14][15]

  • Washing: Wash the cells to remove the excess dye.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

Visualizations

KP1019_Mode_of_Action KP1019_ext This compound (Ru(III)) Serum_Proteins Serum Proteins (Transferrin, Albumin) KP1019_ext->Serum_Proteins Binds to KP1019_bound This compound-Protein Complex Serum_Proteins->KP1019_bound TfR Transferrin Receptor KP1019_bound->TfR Uptake via Cancer_Cell Cancer Cell KP1019_int Intracellular This compound (Ru(III)) Cancer_Cell->KP1019_int TfR->Cancer_Cell Hypoxia Hypoxic Environment KP1019_int->Hypoxia Reduction Reduction Hypoxia->Reduction KP1019_active Active this compound (Ru(II)) Reduction->KP1019_active Mitochondrion Mitochondrion KP1019_active->Mitochondrion Targets ROS Increased ROS (Oxidative Stress) KP1019_active->ROS DNA Nuclear DNA KP1019_active->DNA Interacts with MMP_loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_loss Apoptosis Apoptosis MMP_loss->Apoptosis ROS->Apoptosis Weak_Interaction Weak Interaction (Low Cross-linking) DNA->Weak_Interaction

Caption: Proposed mode of action for this compound.

Experimental_Workflow_Apoptosis start Start: Seed Cancer Cells treatment Treat with this compound or Alternative Compound start->treatment incubation Incubate for Desired Time treatment->incubation harvest Harvest Adherent and Floating Cells incubation->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain incubation2 Incubate in Dark (15-20 min) stain->incubation2 analysis Analyze by Flow Cytometry incubation2->analysis end End: Quantify Apoptotic, Necrotic, and Live Cells analysis->end

Caption: Workflow for apoptosis detection.

Drug_Comparison_Logic cluster_ruthenium Ruthenium-Based cluster_other Other Metallodrugs This compound This compound NAMI_A NAMI-A This compound->NAMI_A Different Primary Target (Mitochondria vs. Extracellular) Gallium Gallium Compounds This compound->Gallium Different Mechanism (Apoptosis vs. Iron Mimicry) Cisplatin Cisplatin This compound->Cisplatin Different DNA Interaction (Weak vs. Strong Cross-linking)

Caption: Key mechanistic differences.

References

A Comparative In Vitro Study of KP1019 and Oxaliplatin in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the ruthenium-based anti-cancer agent KP1019 and the platinum-based drug oxaliplatin (B1677828), a standard of care in colorectal cancer treatment. The following sections present a summary of their cytotoxic effects, mechanisms of action, and impact on key cellular processes, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and oxaliplatin in various human colorectal cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Table 1: IC50 Values of this compound in Human Colorectal Cancer Cell Lines (24-hour exposure)

Cell LineIC50 (µM)Reference
HT2930 - 95[1][2]
SW48038.4 ± 9.30[1]

Table 2: IC50 Values of Oxaliplatin in Human Colorectal Cancer Cell Lines (24-hour exposure)

Cell LineIC50 (µg/mL)IC50 (µM)¹Reference
HT290.33 ± 0.02~0.83[3]
WiDr0.13 ± 0.01~0.33[3]
SW6201.13 ± 0.35~2.85[3]
LS174T0.19 ± 0.01~0.48[3]
HCT-116 (CHK2 WT)-19[4]
HCT-116 (CHK2 KO)-14[4]

¹Conversion from µg/mL to µM was performed using the molar mass of oxaliplatin (397.29 g/mol ).

Mechanisms of Action and Cellular Effects

This compound and oxaliplatin exhibit distinct mechanisms of action, which are reflected in their downstream cellular effects.

This compound: This ruthenium(III) complex is considered a prodrug that is activated by reduction to the more reactive ruthenium(II) species, a process favored in the hypoxic environment of tumors. While this compound can interact with DNA, its cytotoxicity is not solely dependent on DNA damage. It is known to induce apoptosis primarily through the intrinsic mitochondrial pathway.[1][5] Studies suggest that this compound's anticancer activity also involves interactions with various cellular proteins.

Oxaliplatin: As a third-generation platinum compound, oxaliplatin's primary mode of action is the formation of platinum-DNA adducts. These adducts create intra- and inter-strand cross-links, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]

Apoptosis Induction

Both compounds are effective inducers of apoptosis. This compound triggers the mitochondrial pathway of apoptosis. In contrast, oxaliplatin-induced apoptosis can be mediated by both DNA damage-induced signaling and the generation of reactive oxygen species (ROS).

Cell Cycle Arrest

Oxaliplatin has been shown to induce cell cycle arrest at both the G1/S and G2/M checkpoints in colorectal cancer cells.[6] this compound has also been reported to cause a G2/M phase arrest.

Reactive Oxygen Species (ROS) Generation

The generation of ROS is a notable effect of oxaliplatin treatment and can contribute significantly to its apoptotic activity. This compound is also thought to induce oxidative stress within cancer cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

cluster_this compound This compound Mechanism of Action This compound This compound (Ru(III)) Activation Activation by Reduction (Hypoxic Environment) This compound->Activation RuII Active Ru(II) Species Activation->RuII Protein_Binding Binding to Cytosolic Proteins RuII->Protein_Binding DNA_Interaction_KP Weak DNA Interaction RuII->DNA_Interaction_KP Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic Apoptosis) Protein_Binding->Mitochondrial_Pathway DNA_Interaction_KP->Mitochondrial_Pathway Apoptosis_KP Apoptosis Mitochondrial_Pathway->Apoptosis_KP

Figure 1. Simplified signaling pathway for this compound's mechanism of action.

cluster_Oxaliplatin Oxaliplatin Mechanism of Action Oxaliplatin Oxaliplatin DNA_Adducts Formation of Pt-DNA Adducts Oxaliplatin->DNA_Adducts ROS_Generation Reactive Oxygen Species (ROS) Generation Oxaliplatin->ROS_Generation Replication_Block Blockage of DNA Replication & Transcription DNA_Adducts->Replication_Block Cell_Cycle_Arrest G1/S and G2/M Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis_Oxa Apoptosis Cell_Cycle_Arrest->Apoptosis_Oxa ROS_Generation->Apoptosis_Oxa

Figure 2. Simplified signaling pathway for Oxaliplatin's mechanism of action.

cluster_Workflow General In Vitro Experimental Workflow cluster_assays Perform Assays start Seed Colorectal Cancer Cells treatment Treat with this compound or Oxaliplatin start->treatment incubation Incubate for Specified Duration treatment->incubation MTT MTT Assay (Cytotoxicity) incubation->MTT Apoptosis Annexin V/PI Assay (Apoptosis) incubation->Apoptosis Cell_Cycle PI Staining (Cell Cycle) incubation->Cell_Cycle ROS DCFH-DA Assay (ROS Levels) incubation->ROS analysis Data Analysis MTT->analysis Apoptosis->analysis Cell_Cycle->analysis ROS->analysis end Comparative Results analysis->end

Figure 3. A generalized workflow for the in vitro comparison of this compound and oxaliplatin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate colorectal cancer cells (e.g., HT29, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or oxaliplatin and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[7][8][9][10][11]

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or oxaliplatin at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[12][13][14][15][16]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[17][18][19][20]

Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay quantifies the overall levels of intracellular ROS.

  • Cell Treatment: Seed cells in a 24-well plate and treat with this compound or oxaliplatin for a specified time (e.g., 1-4 hours).

  • Probe Loading: Wash the cells and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity of the oxidized product (DCF) using a fluorescence microscope or a flow cytometer.[21][22][23][24][25]

References

A Critical Appraisal of the KP1019 Phase I Clinical Trial: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

KP1019 (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]) is a pioneering ruthenium-based anticancer compound that has advanced to clinical trials, offering a novel therapeutic avenue distinct from traditional platinum-based chemotherapy.[1][2] As one of the first ruthenium drugs to enter the clinic, its development provides valuable insights into the potential and challenges of metal-based anticancer agents.[1] This guide offers a critical appraisal of the Phase I clinical trial results for this compound, presenting a comparative analysis against its more soluble sodium salt, NKP-1339, and the conventional chemotherapeutic, cisplatin. We provide a detailed examination of its mechanism of action, experimental protocols, and a quantitative summary of the trial's findings to inform future research and development in oncology.

Mechanism of Action: A Multi-Faceted Approach

This compound is a prodrug that is activated within the body to exert its anticancer effects.[3] Its mechanism is distinct from platinum-based drugs, which primarily form DNA adducts.[1] The proposed mode of action for this compound involves several key steps:

  • Systemic Transport : After intravenous administration, this compound binds to serum proteins, primarily albumin and transferrin.[4][5] This binding is thought to facilitate its transport and preferential accumulation in tumor tissues, which often overexpress the transferrin receptor to meet their high iron demand.[2][4]

  • Activation by Reduction : The hypoxic (low oxygen) environment characteristic of solid tumors facilitates the reduction of the relatively inert Ruthenium(III) core to a more reactive Ruthenium(II) state.[1][6] This selective activation within the tumor is believed to contribute to the drug's favorable safety profile and reduced systemic toxicity.[3]

  • Induction of Oxidative Stress and Apoptosis : The activated Ru(II) species are thought to disturb the cell's redox balance, leading to the generation of reactive oxygen species (ROS) and inducing a state of oxidative stress.[4][6] This stress triggers the intrinsic mitochondrial pathway of apoptosis, leading to programmed cell death.[1][4] Studies have shown that this compound-induced cell death is largely independent of the p53 tumor suppressor protein status, suggesting efficacy in a broader range of cancers.[1]

  • Cell Cycle Arrest : Treatment with this compound and its analogue NKP-1339 has been shown to cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.[6] This effect is associated with the upregulation of the p38 MAPK stress response pathway.[6]

KP1019_Mechanism KP1019_admin This compound (Ru III) Administered IV Serum_Proteins Serum Proteins (Albumin, Transferrin) KP1019_admin->Serum_Proteins Binds to KP1019_bound This compound-Protein Complex Serum_Proteins->KP1019_bound Uptake Cellular Uptake (e.g., Transferrin Receptor) KP1019_bound->Uptake Tumor Targeting KP1019_intracellular Intracellular this compound (Ru III) Uptake->KP1019_intracellular Activation Activation by Reduction (Hypoxic Environment) KP1019_intracellular->Activation RuII Reactive Ru(II) Species Activation->RuII ROS Oxidative Stress (ROS) RuII->ROS G2M G2/M Cell Cycle Arrest RuII->G2M Mitochondria Mitochondrial Pathway ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Proposed mechanism of action for this compound.

Phase I Clinical Trial Results

A Phase I dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors refractory to standard therapies.[7][8]

Experimental Protocols
  • Study Design : The trial followed a conventional 3+3 dose-escalation design.[9][10] Patients were enrolled in cohorts of three and treated with escalating doses of this compound. If no dose-limiting toxicities (DLTs) were observed, the dose was escalated for the next cohort. If one of the three patients experienced a DLT, three more patients were added to that dose level. The maximum tolerated dose (MTD) is defined as the dose level at which no more than one of six patients experiences a DLT.[10]

  • Patient Population : Seven patients with various types of solid tumors who had failed standard therapy were enrolled.[7][8]

  • Dosing Regimen : this compound was administered as an intravenous infusion twice weekly for a duration of three weeks.[7][8][11]

  • Pharmacokinetic Analysis : Ruthenium plasma concentrations were measured at various time points after the first dose and under multiple-dose conditions.[7] The data were analyzed using a compartmental approach to determine key pharmacokinetic parameters such as volume of distribution, clearance, and half-life.[7] The area under the curve (AUC) was calculated to assess drug exposure and its proportionality to the dose.[7]

KP1019_Trial_Workflow cluster_cohort1 Cohort 1 (n=3) cluster_cohort2 Cohort 2 (n=3) cluster_cohort_n Cohort N (n=3) start Patient Recruitment (Advanced Solid Tumors) dose1 Administer Dose 1 (e.g., 25 mg) start->dose1 assess1 Assess DLTs (3 weeks) dose1->assess1 dose2 Administer Dose 2 (e.g., 50 mg) assess1->dose2 0 DLTs expand Expand Cohort (Add 3 Patients) assess1->expand 1 DLT mtd MTD Established / Trial End assess1->mtd ≥2 DLTs assess2 Assess DLTs dose2->assess2 dosen Administer Dose N (up to 600 mg) assess2->dosen 0 DLTs assessn Assess DLTs dosen->assessn assessn->mtd No further escalation expand->assess1 Re-evaluate

Typical 3+3 dose-escalation workflow for a Phase I trial.
Quantitative Data Summary

The initial Phase I study of this compound provided key safety and pharmacokinetic data. However, the trial was limited by the drug's poor aqueous solubility, which prevented further dose escalation to determine the MTD.[11] This led to the development of its sodium salt, NKP-1339, which was evaluated in a subsequent, more extensive Phase I trial.[11]

Table 1: Summary of this compound Phase I Trial Results

ParameterResultCitation
Patient Population 7 patients with advanced solid tumors[7][8]
Dose Range 25 mg to 600 mg[7][11]
Dosing Schedule Intravenous, twice weekly for 3 weeks[7][11]
Dose-Limiting Toxicity (DLT) No DLTs were observed[7]
Maximum Tolerated Dose (MTD) Not determined due to solubility issues[11]
Safety & Tolerability Well-tolerated in the investigated dose range[11]
Preliminary Efficacy Disease stabilization for up to 10 weeks in 5 of 6 evaluable patients[1][2][12]
Pharmacokinetics Linear; characterized by low clearance and a long half-life[7]

Comparative Analysis

A critical appraisal of this compound requires comparison with both its direct successor, NKP-1339, and the standard-of-care platinum agent, cisplatin. This comparison highlights the evolution of this class of drugs and their potential advantages over existing therapies.

Table 2: Comparative Profile of Ruthenium-Based Drugs vs. Cisplatin

FeatureThis compound NKP-1339 (IT-139) Cisplatin
Class Ruthenium(III) complexRuthenium(III) complex (sodium salt of this compound)Platinum(II) complex
Primary Mechanism Redox activation, induction of oxidative stress, mitochondrial apoptosis, G2/M arrest.[1][6]Same as this compound.[6][11]Forms DNA cross-links, leading to DNA damage and apoptosis.[1]
Solubility Low aqueous solubility.[1][11]High aqueous solubility.[11]Soluble in water.
Phase I MTD Not reached.[11]625 mg/m².[11]~100 mg/m² (per cycle)
Phase I DLTs None observed up to 600 mg.[7]Grade 2-3 nausea, increased creatinine (B1669602) at the highest dose.[11]Severe nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression.
Anticancer Activity Active against colorectal cancer models; effective in cisplatin-resistant lines.[1][13]Showed disease control rate of 26% and one partial response in Phase I.[11]Broad-spectrum activity but subject to acquired resistance.
Key Advantage Novel mechanism, favorable safety profile, activity against resistant tumors.[1]Improved solubility allowing for higher dosing, manageable side effects.[11]Established efficacy in multiple tumor types.
Key Limitation Poor solubility limited clinical development.[11][12]Moderate single-agent antitumor activity observed in Phase I.[11]Significant toxicity, mechanisms of resistance.
Critical Discussion

The Phase I trial of this compound was a landmark study, demonstrating that ruthenium-based compounds could be safely administered to cancer patients with signs of clinical benefit. The primary finding was the drug's excellent safety profile, with no DLTs observed even at the highest administered dose of 600 mg.[7] The observation of disease stabilization in five of six evaluable patients was a promising early signal of antitumor activity.[1][2]

The pharmacokinetic analysis revealed linear kinetics, with drug exposure increasing proportionally with the dose.[7] Its low clearance and long half-life suggest sustained exposure, which could be beneficial for therapeutic efficacy.[7][8]

The most significant challenge and the ultimate reason for halting its development was its poor water solubility.[1][11] This formulation issue prevented the administration of higher doses required to establish an MTD, a critical endpoint for Phase I oncology trials.[11]

The subsequent development of NKP-1339, the highly soluble sodium salt of this compound, directly addressed this limitation. The Phase I trial of NKP-1339 successfully identified an MTD (625 mg/m²) and demonstrated a manageable safety profile, with nausea and transient creatinine elevation as DLTs at the highest dose.[11] This confirmed the favorable safety characteristics of the core chemical entity.

When compared to cisplatin, the this compound/NKP-1339 platform shows a distinct and potentially advantageous profile. Its novel mechanism of action, centered on redox modulation rather than direct DNA damage, may explain its activity in cisplatin-resistant tumor models.[1] Furthermore, the lack of severe hematological toxicity, neurotoxicity, or nephrotoxicity seen with NKP-1339 in Phase I is a significant advantage over the often-debilitating side effects of platinum-based agents.[11]

The Phase I trial of this compound was a qualified success. It established the clinical feasibility and safety of this class of ruthenium-based anticancer agents and provided preliminary evidence of efficacy. While its development was curtailed by formulation challenges, the trial provided the crucial proof-of-concept that paved the way for its improved successor, NKP-1339. The findings underscore a key lesson in drug development: a promising mechanism of action and biological activity must be paired with suitable pharmaceutical properties for clinical success. The this compound experience provides a valuable case study for researchers, demonstrating a unique pharmacological profile with a significantly different safety and activity spectrum compared to traditional cytotoxic agents like cisplatin.

References

Benchmarking KP1019: A Comparative Analysis Against Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive and objective comparison of the ruthenium-based anticancer agent, KP1019, against two novel therapeutic agents, Evofosfamide and Everolimus. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, cytotoxic activities, and the signaling pathways they modulate. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex biological processes involved.

Introduction to this compound and Novel Anticancer Agents

This compound, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a ruthenium-based anticancer compound that has undergone phase I clinical trials. It is a pro-drug that is activated in the hypoxic environment of solid tumors. Its mechanism of action is believed to involve the induction of apoptosis through the mitochondrial pathway and modulation of the TOR signaling pathway.

For this comparative analysis, we have selected two novel anticancer agents with distinct yet relevant mechanisms of action:

  • Evofosfamide (TH-302): A hypoxia-activated prodrug that, similar to this compound's activation mechanism, targets the low-oxygen environment characteristic of many solid tumors. Upon reduction, it releases a potent DNA alkylating agent, bromo-isophosphoramide mustard.[1][2]

  • Everolimus (RAD001): An inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in a signaling pathway that regulates cell growth, proliferation, and survival.[3][4][5] Given that this compound also impacts the TOR pathway, a comparison with a direct mTOR inhibitor is highly relevant.

Comparative Cytotoxicity

The in vitro cytotoxicity of this compound, Evofosfamide, and Everolimus was evaluated in human colorectal carcinoma cell lines, HCT116 and SW480. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay after a 72-hour incubation period.

CompoundCell LineIC50 (µM)Reference
This compound HCT11693.1[6]
SW48030-95[7]
Evofosfamide HCT116Not Found
SW480Not Found
Everolimus HCT1160.025[8]
HT290.0012[8]

Note on Data Comparability: The IC50 values presented are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell culture medium, passage number, and specific assay parameters can influence the results. For a definitive comparison, these agents should be tested side-by-side in the same laboratory under identical conditions.

Signaling Pathways

The anticancer activity of these compounds is mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential biomarkers for patient stratification.

This compound: Mitochondrial Apoptosis and TOR Pathway Modulation

This compound is believed to be activated by reduction in the hypoxic tumor microenvironment. The activated Ru(II) species can then interact with various intracellular targets, leading to the induction of apoptosis primarily through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors. Additionally, this compound has been shown to modulate the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of cell growth and proliferation.

KP1019_Pathway This compound This compound (Ru(III)) Activated_this compound Activated this compound (Ru(II)) This compound->Activated_this compound Hypoxia Hypoxic Tumor Environment Hypoxia->Activated_this compound Reduction Mitochondria Mitochondria Activated_this compound->Mitochondria Induces Stress TOR_Pathway TOR Signaling Pathway Activated_this compound->TOR_Pathway Modulates Cell_Growth Cell Growth & Proliferation Activated_this compound->Cell_Growth Inhibits Apoptosis Apoptosis Mitochondria->Apoptosis Initiates TOR_Pathway->Cell_Growth Regulates

Caption: this compound mechanism of action.

Evofosfamide: Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Evofosfamide is a hypoxia-activated prodrug that is selectively reduced in hypoxic tumor cells. This reduction leads to the release of a DNA-alkylating agent, which crosslinks DNA and induces cell death. The activation of Evofosfamide is intrinsically linked to the hypoxia-inducible factor-1α (HIF-1α) pathway, a key signaling cascade that is upregulated in hypoxic conditions and promotes tumor survival and angiogenesis. By targeting hypoxic cells, Evofosfamide effectively eliminates a cell population that is often resistant to conventional therapies.

Evofosfamide_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Evofosfamide_inactive Evofosfamide (inactive) Evofosfamide_active Bromo-isophosphoramide mustard (active) Evofosfamide_inactive->Evofosfamide_active Hypoxic Reduction DNA_Crosslinking DNA Crosslinking Evofosfamide_active->DNA_Crosslinking Cell_Death Cell Death DNA_Crosslinking->Cell_Death

Caption: Evofosfamide activation pathway.

Everolimus: PI3K/Akt/mTOR Signaling Pathway

Everolimus is a potent and specific inhibitor of mTOR, a serine/threonine kinase that is a central component of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a critical role in regulating cell growth, proliferation, survival, and angiogenesis. By inhibiting mTOR, Everolimus effectively blocks these downstream processes, leading to the suppression of tumor growth.

Everolimus_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Everolimus Everolimus Everolimus->mTORC1

Caption: Everolimus mechanism of action.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of anticancer agent Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read Measure absorbance at 570 nm Add_Solubilizer->Read End Calculate IC50 Read->End

Caption: MTT assay experimental workflow.

Detailed Protocol:

  • Cell Seeding: Seed colorectal cancer cells (HCT116 or SW480) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, Evofosfamide, or Everolimus for 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Caspase-3 Activity and PARP Cleavage)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. This can be assessed by measuring the activity of executioner caspases, such as caspase-3, and by detecting the cleavage of their substrates, like Poly (ADP-ribose) polymerase (PARP).

Workflow:

Apoptosis_Workflow Start Treat cells with anticancer agent Harvest Harvest cells and prepare cell lysates Start->Harvest Caspase_Assay Caspase-3 Activity Assay (Colorimetric/Fluorometric) Harvest->Caspase_Assay Western_Blot Western Blot for PARP Cleavage Harvest->Western_Blot Analyze_Caspase Measure signal (absorbance/fluorescence) Caspase_Assay->Analyze_Caspase Analyze_Western Detect full-length and cleaved PARP bands Western_Blot->Analyze_Western Conclusion Determine induction of apoptosis Analyze_Caspase->Conclusion Analyze_Western->Conclusion

Caption: Apoptosis assay workflow.

Detailed Protocols:

  • Caspase-3 Activity Assay (Colorimetric):

    • Cell Lysis: After drug treatment, lyse the cells and collect the protein supernatant.

    • Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate (DEVD-pNA).

    • Incubation: Incubate the plate at 37°C for 1-2 hours.

    • Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[9][10][11][12]

  • PARP Cleavage by Western Blot:

    • Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for PARP, which detects both the full-length (116 kDa) and the cleaved fragment (89 kDa).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands. An increase in the 89 kDa band indicates apoptosis.[13][14][15][16]

Conclusion

This comparative guide provides a foundational framework for benchmarking this compound against the novel anticancer agents Evofosfamide and Everolimus. The data and protocols presented herein are intended to facilitate further research and a deeper understanding of the therapeutic potential of these compounds. While this compound demonstrates a unique mechanism of action involving hypoxia-activated cytotoxicity and modulation of the TOR pathway, Evofosfamide offers a more targeted approach to hypoxic tumors, and Everolimus provides a direct inhibition of a key cancer-promoting pathway. Future head-to-head studies are warranted to definitively establish the comparative efficacy and optimal clinical positioning of these promising anticancer agents.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of KP1019

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of the ruthenium-based anticancer agent, KP1019, are critical for maintaining laboratory safety and environmental protection. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals.

This compound, or indazole trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer drug that has undergone phase I clinical trials.[1] As with all chemical compounds, particularly those containing heavy metals, adherence to strict disposal protocols is imperative to prevent potential harm to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. While specific toxicity data may be limited, compounds containing ruthenium should be treated with care.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat or other protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2]

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Ensure that eyewash stations and safety showers are easily accessible.

Waste Collection and Segregation: A Step-by-Step Approach

Proper segregation of waste is a fundamental principle of laboratory safety. Due to its ruthenium content, this compound waste is classified as heavy metal waste and must be handled accordingly.

  • Designate a Satellite Accumulation Area (SAA): Establish a specific area in the laboratory for the collection of hazardous waste. This area should be inspected weekly for any leaks or container degradation.[3]

  • Use Appropriate Waste Containers:

    • Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and contaminated solvents, in a designated, leak-proof container with a screw-top cap.[4][5] The container must be made of a material compatible with the chemical waste.

    • Solid Waste:

      • Sharps: Needles, syringes, and other contaminated sharp objects should be placed in a puncture-proof sharps container specifically designated for heavy metal waste.[5][6]

      • Non-Sharps: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a separate, clearly labeled, and sealed plastic bag or container.[5] To minimize disposal costs, it is advisable to segregate highly contaminated items from those with trace amounts.[5]

  • Labeling is Crucial: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)])"

    • The primary hazard (e.g., "Toxic," "Heavy Metal Waste")

    • The date the waste was first added to the container.

Final Disposal Procedures

The final disposal of this compound waste must be conducted in compliance with local, state, and federal regulations.

  • Contact Your Institution's Environmental Health and Safety (EHS) Department: This is the most critical step. Your EHS department will provide specific guidance on the disposal procedures for heavy metal waste at your institution. They will inform you about waste pickup schedules and any additional packaging or labeling requirements.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any solutions containing it be poured down the sink.[7] This can lead to the contamination of waterways.

  • Professional Waste Disposal: this compound waste will be collected by a licensed hazardous waste disposal company arranged by your institution's EHS department. These companies are equipped to handle and dispose of chemical waste in an environmentally responsible manner.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Small Spills: Carefully absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[2]

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately for assistance with cleanup and disposal.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Quantitative Data Summary

Waste TypeContainer TypeKey Disposal Guideline
Liquid this compound Waste Leak-proof, screw-top containerSegregate from other liquid waste streams.
Solid this compound Waste (Sharps) Puncture-proof sharps containerLabel clearly as "Heavy Metal Waste".
Solid this compound Waste (Non-Sharps) Sealed plastic bag or containerSegregate based on contamination level.

Experimental Workflow for Disposal

Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound waste.

References

Essential Safety and Handling Guide for the Investigational Drug KP1019

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for the investigational ruthenium-based anticancer agent, KP1019 (Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Given the cytotoxic nature of this compound, a stringent PPE protocol is mandatory at all times. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact and absorption. The outer glove should be worn over the gown cuff.
Gown Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from contamination by splashes or aerosols.
Eye Protection Safety glasses with side shields or a full-face shield.Safeguards against accidental splashes of this compound solutions or powder.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of this compound or when there is a risk of aerosolization.Prevents inhalation of the cytotoxic compound.

Operational Plan: Handling and Disposal

All procedures involving this compound must be conducted within a designated controlled area to minimize exposure risk.

Handling Protocol
  • Preparation: All handling of this compound, including weighing and solution preparation, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

  • Solubilization: Due to its low aqueous solubility, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) before further dilution in aqueous media.[1] Exercise caution as DMSO can enhance skin penetration.

  • Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard symbols (e.g., "Cytotoxic," "Handle with PPE").

  • Transport: When moving this compound between locations, use a sealed, leak-proof, and clearly labeled secondary container.

Spill Management

In the event of a spill, immediately evacuate the area and restrict access. Trained personnel wearing appropriate PPE must manage the cleanup using a chemotherapy spill kit. All contaminated materials must be disposed of as cytotoxic waste.

Disposal Plan

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Contaminated PPE (gloves, gowns), disposable labware (pipette tips, tubes), and cleaning materials should be placed in a designated, sealed, and clearly labeled cytotoxic waste container (typically a yellow or black bin).[2]

  • Liquid Waste: Unused or spent this compound solutions should be collected in a designated, sealed, and leak-proof hazardous waste container. Do not dispose of this compound solutions down the drain.[2][3]

  • Sharps: Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.[3]

Quantitative Data Summary

The following table summarizes key quantitative data related to the cytotoxic activity of this compound from various studies.

ParameterCell Line(s)Value(s)Reference(s)
IC₅₀ (72h exposure) SW480 (colorectal)82.6 µM[4]
HT29 (colorectal)>100 µM[5]
A549 (lung)~50-100 µM[6]
IC₅₀ (DMSO vs. no DMSO) S. cerevisiae11.4 ± 1.8 µg/mL (with DMSO), 6.7 ± 0.8 µg/mL (without DMSO)[1]
Phase I Clinical Trial Dosage Patients with advanced solid tumors25 mg to 600 mg, administered twice weekly for three weeks[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound is as follows:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O) is refluxed with hydrochloric acid (HCl) and ethanol (B145695).

  • After reflux, the ethanol is removed.

  • Indazole is then added to the solution and allowed to react at approximately 70°C.

  • The resulting solid, this compound, is collected by filtration.

  • The purity of the synthesized compound is then verified using techniques such as UV-visible spectroscopy and elemental analysis.[5]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (typically prepared as a serial dilution) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7][8][9]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the purple formazan crystals.[7][8][9]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[7][8][9] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Mechanism of Action Workflow

The proposed mechanism of action for this compound involves several key steps from cellular uptake to the induction of cell death.

KP1019_Mechanism_of_Action KP1019_ext This compound (extracellular) Transferrin Transferrin Binding KP1019_ext->Transferrin Binds in bloodstream Uptake Cellular Uptake (Transferrin Receptor-Mediated) Transferrin->Uptake KP1019_int This compound (intracellular, Ru(III)) Uptake->KP1019_int Activation Activation by Reduction (Hypoxic Environment) KP1019_int->Activation Tumor microenvironment KP1019_active Active this compound (Ru(II)) Activation->KP1019_active ROS Increased Reactive Oxygen Species (ROS) KP1019_active->ROS DNA_damage DNA Damage & Adduct Formation KP1019_active->DNA_damage Apoptosis Apoptosis Induction (Mitochondrial Pathway) ROS->Apoptosis DNA_damage->Apoptosis Cell_death Cell Death Apoptosis->Cell_death

Caption: Proposed mechanism of action for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KP1019
Reactant of Route 2
KP1019

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。